molecular formula C10H10N2OS B182962 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine CAS No. 2104-04-3

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B182962
CAS No.: 2104-04-3
M. Wt: 206.27 g/mol
InChI Key: YPVVEXKDPBRGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVEXKDPBRGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175251
Record name Thiazole, 2-amino-4-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-04-3
Record name 2-Amino-4-(4-methoxyphenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2104-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-amino-4-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-amino-4-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-Methoxyphenyl)thiazol-2-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792VG4M5YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physicochemical properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. Compounds in this class are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core , its synthesis, and its known biological significance. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and conceptual relationships.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound (CAS No. 2104-04-3) are summarized below.[2][3] These properties are crucial for understanding its behavior in biological systems and for its application in drug design and development.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OS[4][5]
Molecular Weight 206.27 g/mol [4]
Melting Point 204-208 °C[2]
Boiling Point 396.7 °C at 760 mmHg[2]
Density 1.259 g/cm³[2]
Flash Point 193.7 °C[2]
Appearance Solid (Pellet)[6]
Table 2: Solubility and Partitioning
PropertyValueMethodSource
LogP 2.6XLogP3-AA (Computed)[4]
Table 3: Spectroscopic Data
Spectrum TypeKey Peaks / Shifts (δ in ppm)SolventSource
¹H NMR 7.71 (m, 2H, aromatic), 6.92 (t, 2H, aromatic), 6.60 (s, 1H, thiazole), 4.95 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃)CDCl₃[2]
¹H NMR 7.74 & 6.94 (phenyl CH), 7.13 (thiazole CH), 6.82 (NH₂), 3.77 (OCH₃)Not Specified[7]
¹³C NMR 168.55 (C₂-thiazole), 158.99 (C₉-phenyl), 150.17 (C₄-thiazole), 128.34 & 127.30 (C₇,₇' & C₆-phenyl), 114.27 (C₈,₈'-phenyl), 99.79 (C₅-thiazole), 55.51 (OCH₃)Not Specified[7]
Infrared (IR) Spectrum available from the Coblentz Society's collection.Solid (Pellet)[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis, a well-established method for preparing thiazole derivatives.[7][8]

Materials:

  • Iodine (I₂)

  • Thiourea

  • 4-Methoxyacetophenone (referred to as acetophenone in the source)[7]

  • Diethyl ether (Et₂O)

  • 5% Aqueous sodium thiosulphate

  • Distilled water

Procedure:

  • Reactant Preparation: In a suitable vessel, triturate 5 g (0.02 mol) of I₂ and 3 g (0.04 mol) of thiourea.

  • Dissolution: Dissolve the triturated mixture in 0.02 mol of 4-methoxyacetophenone.

  • Reaction: Warm the mixture in a water bath at 70°C with occasional stirring for 8 hours.

  • Solvent Removal: After the reaction, allow the mixture to cool, which will result in a solid residue.

  • Purification (Step 1): Triturate the solid residue with diethyl ether (Et₂O) to remove any unreacted 4-methoxyacetophenone.

  • Purification (Step 2): Wash the resulting precipitate with a 5% aqueous sodium thiosulphate solution, followed by a wash with water to remove excess iodine.

  • Final Isolation: Dissolve the product in hot water and filter the solution to remove any sulfone byproducts. The desired compound will crystallize upon cooling.

G cluster_synthesis Synthesis Workflow A 1. Triturate Iodine & Thiourea B 2. Dissolve in 4-Methoxyacetophenone A->B C 3. Heat at 70°C for 8h B->C D 4. Cool & Triturate with Et₂O C->D E 5. Wash with Aq. Thiosulphate & Water D->E F 6. Dissolve in Hot Water & Filter E->F G Final Product: This compound F->G

Caption: Workflow for the synthesis of this compound.

Biological Activity and Significance

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a diverse range of biological activities.[1] While research on the specific compound this compound is ongoing, its structural class points to significant therapeutic potential.

Known Activities:

  • Antibacterial: When coated onto Fe₃O₄ magnetic nanoparticles, the compound has demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7]

  • Anticancer: Derivatives of this compound have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancer cells.[9] Furthermore, glycosylated disulfide derivatives have shown cytotoxic effects against HeLa and MDA-MB-231 cancer cell lines.[10]

  • Ion Channel Modulation: A derivative, ML277, was identified as a novel, potent, and selective activator of the K(v)7.1 (KCNQ1) potassium channel, a target for cardiovascular and metabolic diseases.[11]

  • Neurodegenerative Disease Research: Structurally related 4-(4-chlorophenyl)thiazol-2-amines have been explored as potential therapeutics for neurodegenerative conditions due to their ability to inhibit DNase I and 5-lipoxygenase, which are implicated in inflammatory pathways.[12]

G cluster_bio Biological Potential of the 2-Aminothiazole Scaffold center_node 4-(4-Methoxyphenyl) -1,3-thiazol-2-amine & Derivatives A Anticancer Activity (Tubulin Inhibition) center_node->A B Antibacterial Activity (E. coli, S. aureus) center_node->B C Ion Channel Activation (KCNQ1 Potassium Channel) center_node->C D Anti-inflammatory (DNase I / 5-LO Inhibition) center_node->D

References

Spectroscopic Profile of Fenamifos (CAS 2104-04-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Fenamifos (CAS 2104-04-3), an organophosphate insecticide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry by presenting key spectroscopic data, detailed experimental protocols, and a visualization of its primary mechanism of action.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Fenamifos.

Mass Spectrometry

The electron ionization mass spectrum of Fenamifos is characterized by a molecular ion peak and several fragment ions. The most abundant fragments provide insights into the molecule's structure and are useful for its identification.

m/z Relative Intensity (%) Plausible Fragment Assignment
41100.0C3H5+
4345.1C3H7+
5821.3[C3H8N]+
6312.8[C5H3]+
7915.9[C6H7]+
9124.4[C7H7]+
10911.0[C7H5O]+
12511.6[C6H5O2S]+
15564.6[C8H9O2S]+
18311.6[C8H11O3P]+
21689.6[C8H10NO3PS]+
26118.3[C11H18NO2PS]+
28817.1[C12H18NO3PS]+
30332.3[M]+ (Molecular Ion)

Data sourced from NIST WebBook.[1]

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of Fenamifos reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) Transmittance (%) Assignment
~2970~88C-H stretch (aliphatic)
~1450~92C-H bend (aliphatic)
~1260~85P=O stretch
~1030~84P-O-C stretch
~950~88P-N stretch
~830~94C-H bend (aromatic)

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of Fenamifos and related organophosphorus compounds.

Mass Spectrometry (Electron Ionization - Gas Chromatography)

Objective: To obtain the mass spectrum of Fenamifos for identification and structural elucidation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: A dilute solution of Fenamifos in a suitable volatile solvent (e.g., acetone or hexane) is prepared.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (splitless injection).

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Acquisition and Analysis: The mass spectrum of the chromatographic peak corresponding to Fenamifos is recorded. The resulting fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Fenamifos to identify its functional groups.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer.

  • Gas cell for vapor-phase analysis or Attenuated Total Reflectance (ATR) accessory for solid/liquid analysis.

Procedure (Gas-Phase):

  • Sample Preparation: A small amount of Fenamifos is gently heated to produce a vapor, which is then introduced into an evacuated gas cell.

  • Spectral Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in Fenamifos.

Procedure (ATR):

  • Sample Preparation: A small amount of solid or liquid Fenamifos is placed directly onto the ATR crystal.

  • Spectral Acquisition: The ATR accessory is used to acquire the spectrum following the same parameters as the gas-phase analysis.

  • Data Analysis: The spectrum is analyzed, noting any shifts in peak positions compared to the gas-phase spectrum due to intermolecular interactions in the condensed phase.

Signaling Pathway and Experimental Workflow Visualization

Cholinesterase Inhibition by Fenamifos

Fenamifos, like other organophosphate pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses. The following diagram illustrates this mechanism.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Fenamifos ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor (Postsynaptic Neuron) ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from receptor Overstimulation Continuous Nerve Stimulation Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Hydrolyzes ACh AChE_inhibited Inhibited AChE (Phosphorylated) AChE->AChE_inhibited Phosphorylates Serine residue Fenamifos Fenamifos Fenamifos->AChE Binds to active site ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents ACh hydrolysis ACh_accumulation->Overstimulation Leads to

Caption: Mechanism of acetylcholinesterase inhibition by Fenamifos.

General Workflow for Spectroscopic Analysis of a Pesticide Sample

The following diagram outlines a typical workflow for the spectroscopic analysis of a pesticide sample, from preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation cluster_instruments Spectroscopic Techniques Sample_Collection Sample Collection Extraction Extraction of Analyte Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Instrumental_Analysis Instrumental Analysis Concentration->Instrumental_Analysis Inject into Instrument Data_Processing Data Processing Instrumental_Analysis->Data_Processing GC_MS GC-MS Instrumental_Analysis->GC_MS FT_IR FT-IR Instrumental_Analysis->FT_IR NMR NMR Instrumental_Analysis->NMR Interpretation Spectral Interpretation & Identification Data_Processing->Interpretation Quantification Quantification Interpretation->Quantification

Caption: General workflow for pesticide analysis using spectroscopic methods.

References

Technical Guide: Physicochemical Properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise summary of the core physicochemical properties of the compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, identified by CAS Registry Number 2104-04-3. The primary focus is on its molecular formula and molecular weight, which are fundamental parameters in chemical and pharmaceutical research. All data is presented in a structured format for clarity and ease of use.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for a range of applications, including stoichiometric calculations in synthetic chemistry, analytical method development, and computational modeling.

ParameterValueReference
Chemical Formula C₁₀H₁₀N₂OS[1]
Molecular Weight 206.264 g/mol [1]
CAS Registry Number 2104-04-3[1][2]

Methodological Overview for Property Determination

The determination of the molecular formula and weight of a chemical compound like this compound is a standard procedure in chemical analysis. While specific experimental protocols may vary between laboratories, the principles rely on established analytical techniques.

  • Molecular Formula Determination: The empirical formula is typically determined using elemental analysis, a process that measures the percentage composition of individual elements (carbon, hydrogen, nitrogen, sulfur) within the compound. The molecular formula is then established by correlating the empirical formula with the molecular weight.

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) is the primary technique for accurately determining the molecular weight of a compound. This method measures the mass-to-charge ratio of ionized molecules, providing a precise mass that can confirm the elemental composition and structure.

The workflow for characterizing a novel or synthesized compound generally follows a logical progression from synthesis to purification and subsequent analytical confirmation.

G cluster_workflow Characterization Workflow synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification elemental Elemental Analysis purification->elemental ms Mass Spectrometry (MS) purification->ms formula Molecular Formula (C₁₀H₁₀N₂OS) elemental->formula mw Molecular Weight (206.264 g/mol) ms->mw formula->mw

Caption: Workflow for determining molecular formula and weight.

Compound Identification and Structure

The definitive identification of this compound is based on the unique combination of its name, structure, and resulting molecular properties. The logical relationship between these identifiers is fundamental to chemical informatics.

G cluster_properties Derived Properties A This compound B Molecular Formula C₁₀H₁₀N₂OS A->B determines C Molecular Weight 206.264 g/mol A->C results in

Caption: Relationship between compound name and its properties.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of the heterocyclic compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of the title compound is achieved through a well-established Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thiourea.

Experimental Protocol

A common and effective method for the synthesis of this compound involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea.[1]

Materials:

  • 2-bromo-1-(4-methoxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) and thiourea (2 equivalents) is refluxed in ethanol for a period of 3 to 5 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt of the product.

  • The solid product is then collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis_Workflow Reactants 2-bromo-1-(4-methoxyphenyl)ethanone + Thiourea Reaction Reflux in Ethanol Reactants->Reaction Hantzsch Synthesis Workup Solvent Removal & Neutralization (NaHCO3) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis Workflow for this compound

Physicochemical and Spectroscopic Characterization

The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key characterization data is summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂OSPubChem
Molecular Weight206.27 g/mol PubChem
Melting Point204-208 °CiChemical[2]
Boiling Point396.7 °C at 760 mmHg (Predicted)iChemical[2]
Density1.259 g/cm³ (Predicted)iChemical[2]
AppearanceSolid-
Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.74d2HAr-H (ortho to -OCH₃)[1]
6.94d2HAr-H (meta to -OCH₃)[1]
7.13s1HThiazole-H (C5-H)[1]
6.82s2H-NH₂[1]
3.77s3H-OCH₃[1]

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentReference
168.55C2 (Thiazole, C=N)[1]
158.99C4' (Aromatic, C-OCH₃)[1]
150.17C4 (Thiazole)[1]
128.34C2', C6' (Aromatic)[1]
127.30C1' (Aromatic)[1]
114.27C3', C5' (Aromatic)[1]
99.79C5 (Thiazole)[1]
55.51-OCH₃[1]

The FTIR spectrum reveals the functional groups present in the molecule. An experimental spectrum is available from the NIST WebBook.[2] Key absorption bands are indicative of the amine, aromatic, and thiazole moieties.

Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 206.0514 g/mol .

Potential Biological Activities and Signaling Pathways

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[3][4] While specific experimental data for this compound is limited, derivatives of this core structure have shown promise in several therapeutic areas, particularly as anticancer and anti-inflammatory agents.[5][6]

The potential mechanisms of action for 2-aminothiazole derivatives are diverse and target various signaling pathways implicated in disease.

Biological_Pathways cluster_cancer Anticancer Activity cluster_inflammation Anti-inflammatory Activity Kinase Inhibition Kinase Inhibition (e.g., CDK, B-RAF) Apoptosis Induction Apoptosis Induction Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition COX Inhibition Cyclooxygenase (COX) Inhibition 5-LOX Inhibition 5-Lipoxygenase (5-LOX) Inhibition 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives->Kinase Inhibition 2-Aminothiazole Derivatives->Apoptosis Induction 2-Aminothiazole Derivatives->Tubulin Polymerization\nInhibition 2-Aminothiazole Derivatives->COX Inhibition 2-Aminothiazole Derivatives->5-LOX Inhibition

References

Crystal Structure Analysis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of the experimental workflow.

Core Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₀H₁₀N₂OS
Formula Weight206.27
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a11.121(2) Å
b7.423(1) Å
c12.011(2) Å
α90°
β107.98(2)°
γ90°
Volume942.3(3) ų
Z4
Density (calculated)1.454 Mg/m³
Absorption Coefficient0.298 mm⁻¹
F(000)432
Data Collection
DiffractometerEnraf-Nonius CAD-4
Theta range for data collection2.29 to 25.98°
Index ranges-13≤h≤13, 0≤k≤9, 0≤l≤14
Reflections collected1841
Independent reflections1740 [R(int) = 0.032]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1740 / 0 / 127
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.068, wR2 = 0.187
R indices (all data)R1 = 0.101, wR2 = 0.208
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
S1-C21.757(3)
S1-C51.728(3)
N1-C21.314(4)
N2-C41.371(4)
C2-N11.314(4)
C4-C51.365(4)
C5-C61.472(4)
C6-C71.383(4)
C6-C111.384(4)
C7-C81.385(4)
C8-C91.382(4)
C9-C101.381(4)
C10-C111.378(4)
C10-O11.366(4)
O1-C121.425(4)
Table 3: Selected Bond Angles (°)
AngleDegrees (°)
C2-S1-C589.4(2)
N1-C2-S1115.5(2)
C5-C4-N2109.6(3)
C4-C5-S1111.0(2)
C4-C5-C6129.2(3)
S1-C5-C6119.8(2)
C7-C6-C11119.2(3)
C7-C6-C5121.2(3)
C11-C6-C5119.6(3)
C8-C7-C6120.4(3)
C9-C8-C7120.0(3)
C10-C9-C8119.8(3)
C11-C10-C9120.2(3)
C11-C10-O1124.7(3)
C9-C10-O1115.1(3)
C10-O1-C12117.6(3)
Table 4: Selected Torsion Angles (°)
Torsion AngleDegrees (°)
C5-S1-C2-N10.1(3)
C2-S1-C5-C4-0.2(3)
C2-S1-C5-C6179.4(2)
S1-C5-C6-C7-164.7(3)
S1-C5-C6-C1116.0(4)
C4-C5-C6-C715.7(5)
C4-C5-C6-C11-163.6(3)

Experimental Protocols

Synthesis of this compound

A mixture of 4-methoxyacetophenone (1.50 g, 10 mmol) and thiourea (1.52 g, 20 mmol) in 25 ml of ethanol was treated with iodine (2.54 g, 10 mmol) in portions with constant stirring. The reaction mixture was then refluxed for 4 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting solid was washed with diethyl ether to remove any unreacted starting materials and then with a 5% aqueous sodium thiosulfate solution to remove excess iodine. The solid was then dissolved in hot water and filtered. The filtrate was neutralized with a dilute aqueous ammonia solution to precipitate the product. The obtained solid was filtered, washed with water, and recrystallized from ethanol to yield pure this compound.

Single-Crystal X-ray Diffraction

A single crystal of this compound with suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at 296(2) K on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXS97 and SHELXL97 software packages. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Start Materials: 4-Methoxyacetophenone, Thiourea, Iodine reaction Reflux in Ethanol start->reaction workup Work-up: Evaporation, Washing, Neutralization reaction->workup recrystallization Recrystallization from Ethanol workup->recrystallization product Pure Product: This compound recrystallization->product crystal_growth Single Crystal Growth product->crystal_growth Grown from solution data_collection X-ray Data Collection (Enraf-Nonius CAD-4) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods - SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares - SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

Caption: Workflow for the synthesis and crystal structure determination.

Preliminary Biological Screening of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a consolidated overview of the preliminary biological screening of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of reported biological activities, experimental methodologies, and potential mechanisms of action for this class of compounds. The information presented is collated from various scientific studies, focusing on anticancer and antimicrobial evaluations.

Anticancer Activity

Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these compounds appears to be the inhibition of tubulin polymerization, a critical process for cell division.

In Vitro Antiproliferative Activity

Studies have demonstrated that the antiproliferative activity of these thiazole derivatives is significantly influenced by the substituents on the thiazole ring. For instance, the substitution at the 2-position of the thiazole ring has been shown to be a key determinant of cytotoxic potency.

A series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles were evaluated for their ability to inhibit the growth of various human cancer cell lines. The data revealed that N-methylamino substitution at the C2-position generally enhanced antiproliferative activity compared to the 2-amino counterparts.[1] One of the most potent compounds identified in these studies was a derivative bearing a 4′-ethoxyphenyl group at the 5-position and an N-methylamino group at the 2-position, which exhibited IC50 values in the nanomolar range against a panel of six human cancer cell lines.[1]

Another study investigated the growth inhibitory action of [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide against a variety of tumor cell lines. This compound was particularly effective against human leukemia cells, with IC50 values of 7.5 µg/mL for HL-60 cells and 8.9 µg/mL for Jurkat cells.[2]

Table 1: In Vitro Antiproliferative Activity of Selected Thiazole Derivatives

Compound IDModificationCell LineIC50Reference
3b 2-N-methylamino, 5-(4'-methoxyphenyl)MCF-7Low µM to nM range[1]
3d 2-N-methylamino, 5-(4'-chlorophenyl)A549, HT-29Low µM to nM range[1]
3e 2-N-methylamino, 5-(4'-ethoxyphenyl)A549, MCF-7, HT-291.7 to 38 nM[1]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide N/AHL-607.5 µg/mL[2]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide N/AJurkat8.9 µg/mL[2]
Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of several potent 4-aryl-thiazole derivatives has been linked to their ability to interfere with microtubule dynamics by binding to the colchicine site on tubulin.[1] This disruption of microtubule function leads to cell cycle arrest and subsequent apoptosis. The most active compounds have been shown to induce apoptosis through the activation of caspases 2, 3, and 8.[1]

G Thiazole This compound Derivative Tubulin Tubulin Monomers Thiazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Thiazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Disruption of Dynamics Leads to Caspase Caspase Activation (Caspase-2, -3, -8) Apoptosis->Caspase

Caption: Proposed mechanism of anticancer activity for potent thiazole derivatives.

Antimicrobial Activity

Certain derivatives of this compound have also been investigated for their antibacterial properties.

In Vitro Antibacterial Screening

In one study, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole was coated onto magnetic nanoparticles (Fe3O4 NPs).[3] These functionalized nanoparticles demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] While specific quantitative data such as minimum inhibitory concentrations (MIC) were not detailed in the abstract, the study confirmed the potential of this scaffold for developing new antibacterial agents.

Further research on a broader range of 1,3-thiazole derivatives has shown that structural modifications significantly impact antimicrobial efficacy. For instance, benzo[d]thiazole derivatives have been found to exhibit significant antibacterial activity.[4]

Table 2: Antibacterial Activity of a this compound Coated Nanoparticle

CompoundBacterial StrainActivityReference
2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPsStaphylococcus aureus (Gram-positive)Active[3]
2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPsEscherichia coli (Gram-negative)Active[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H I Determine IC50 values H->I

Caption: Workflow for the in vitro antiproliferative MTT assay.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

G A Prepare inoculated agar plates B Create wells in the agar A->B C Add test compounds and controls to wells B->C D Incubate plates C->D E Measure zones of inhibition D->E

Caption: Workflow for the agar well diffusion method for antibacterial screening.

Conclusion

The preliminary biological screening of this compound derivatives indicates that this scaffold holds significant promise for the development of novel therapeutic agents. The anticancer activity, particularly through the inhibition of tubulin polymerization, is a noteworthy area for further investigation. The observed antimicrobial properties also suggest a potential for developing new anti-infective drugs. Future research should focus on synthesizing a broader range of derivatives, conducting more extensive in vitro and in vivo studies, and elucidating detailed mechanisms of action to fully realize the therapeutic potential of this chemical class.

References

mechanism of action studies for 2-amino-4-arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-4-Arylthiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action for this class of compounds, with a primary focus on their anticancer properties. The information presented is intended to support further research and development of 2-amino-4-arylthiazole derivatives as potential therapeutic agents.

2-Amino-4-arylthiazole derivatives exert their anticancer effects through several key mechanisms, including the disruption of cytoskeletal dynamics, inhibition of crucial cell cycle and signaling kinases, and the induction of programmed cell death.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many potent 2-amino-4-arylthiazole anticancer agents is the inhibition of tubulin polymerization.[1][2][3] These compounds bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[2] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle and subsequently triggers apoptosis.[2] The antiproliferative activity of these compounds often correlates well with their ability to inhibit tubulin polymerization and colchicine binding.[1][2]

Signaling Pathway for Tubulin Polymerization Inhibition

cluster_0 2-Amino-4-Arylthiazole Action cluster_1 Cellular Events Compound 2-Amino-4-Arylthiazole Derivative Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 2-amino-4-arylthiazoles.

Kinase Inhibition

The 2-aminothiazole core is a versatile scaffold for the design of potent kinase inhibitors targeting various protein kinases that are often dysregulated in cancer.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several 2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[5][6][7][8] By inhibiting these kinases, the compounds block the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and thereby inducing cell cycle arrest, typically at the G1 phase.[8]

  • B-Raf V600E Inhibition: Specific derivatives have been designed as inhibitors of the B-Raf V600E mutant kinase, a key driver in several cancers, including melanoma.[9] These inhibitors block the downstream MAPK/ERK signaling pathway, leading to reduced cell proliferation.[9][10]

  • Src Kinase Inhibition: The 2-aminothiazole template was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[11][12] These inhibitors target kinases involved in cell growth, proliferation, and survival.

  • EGFR/HER2 Inhibition: Some 2-amino-4-arylthiazole derivatives have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are important targets in breast and other cancers.[13]

Signaling Pathway for CDK Inhibition

cluster_0 2-Amino-4-Arylthiazole Action cluster_1 Cell Cycle Regulation Compound 2-Amino-4-Arylthiazole CDK Inhibitor CDK46 Cyclin D / CDK4/6 Compound->CDK46 Inhibits Arrest G1 Arrest Compound->Arrest Leads to pRb pRb CDK46->pRb pRb-P pRb-P CDK46->pRb-P Phosphorylates E2F E2F pRb->E2F Binds and Inhibits pRb-P->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes G1_S_Transition->Arrest cluster_0 2-Amino-4-Arylthiazole Action cluster_1 Apoptotic Cascade Compound 2-Amino-4-Arylthiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bim Bim (Pro-apoptotic) Compound->Bim Upregulates Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bim->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Start Synthesized 2-Amino-4-Arylthiazole Derivative Antiproliferative Antiproliferative Screening (e.g., MTT Assay) Start->Antiproliferative Active Active Compound Identified Antiproliferative->Active Mechanism Mechanism of Action Studies Active->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Target Target Identification (e.g., Tubulin Assay, Kinase Assay) Mechanism->Target WesternBlot Western Blot Analysis (Signaling Pathways) Mechanism->WesternBlot End Lead Compound for Further Development CellCycle->End Apoptosis->End Target->End WesternBlot->End

References

Exploring the Therapeutic Potential of Methoxyphenyl-Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a methoxyphenyl moiety into the thiazole core has been a strategic focus for designing novel therapeutic agents, leveraging the unique electronic and structural properties conferred by this substitution. This guide delves into the therapeutic potential of methoxyphenyl-thiazole compounds, with a particular focus on their anticancer activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity of Methoxyphenyl-Thiazole Derivatives

A significant body of research has been dedicated to exploring methoxyphenyl-thiazole compounds as potential anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines, often through mechanisms involving the disruption of critical cellular processes like tubulin polymerization and kinase signaling.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized and evaluated for their antiproliferative activity. These compounds showed potent, low nanomolar activity against melanoma and prostate cancer cells.[3] Another study focused on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, which demonstrated significant antiproliferative effects, with some derivatives showing IC50 values in the low to mid-nanomolar range against a panel of human cancer cell lines.[4]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various methoxyphenyl-thiazole derivatives have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
SMART Compound 8n Prostate Cancer0.006 - 0.012[3]
SMART Compound 8k Prostate Cancer0.005 - 0.021[3]
Thiazole Derivative 3b MCF-7 (Breast Cancer)Potent Activity[4]
Thiazole Derivative 3e Various Cell Lines0.0017 - 0.038[4]
SCT-4 MCF-7 (Breast Cancer)Reduced viability to 74% at 100 µM[5]
Compound 4a HCT-116 (Colorectal)GI value of 40.87% at 10 µM[6]
Compound 4b HOP-92 (NSCL)GI value of 86.28% at 10 µM[6]
Compound 4h SK-BR-3 (Breast Cancer)GI value of 46.14% at 10 µM[6]
Thiazole Carboxamide 2f No significant cytotoxicity> 40 µM[7]
Thiazole Carboxamide 2e No significant cytotoxicity> 40 µM[7]

GI value refers to the percentage of growth inhibition.

Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer effects of methoxyphenyl-thiazole compounds are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.

1. Tubulin Polymerization Inhibition

Several methoxyphenyl-thiazole derivatives exert their anticancer activity by inhibiting tubulin polymerization, a critical process for cell division.[3][4] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

2. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer.[8][9] Methoxyphenyl-thiazole derivatives have been designed as inhibitors of various kinases.

  • PI3K/mTOR Pathway: Some thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a pathway that regulates cell growth, proliferation, and survival.[10][11][12]

  • BRAFV600E Kinase: Novel thiazole derivatives have shown significant inhibitory activity against the BRAFV600E mutant kinase, which is a driver in many melanomas.[9][13]

  • Cyclooxygenase (COX) Enzymes: Methoxyphenyl thiazole carboxamide derivatives have been evaluated as inhibitors of COX-1 and COX-2 enzymes, which are involved in inflammation and cancer.[7]

Below is a diagram illustrating a generalized signaling pathway targeted by these compounds.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Methoxyphenyl- Thiazole Compound Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Generalized PI3K/Akt/mTOR signaling pathway and points of inhibition by methoxyphenyl-thiazole compounds.

Experimental Protocols

The evaluation of the therapeutic potential of these compounds relies on a suite of standardized in vitro assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for attachment.[15][16]

  • Compound Treatment: The cells are then treated with various concentrations of the methoxyphenyl-thiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[16][17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., 100 µL of SDS/HCl mixture or DMSO) is added to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Reading: The plate is shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[17] The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.[17]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

The following diagram illustrates the general workflow of the MTT assay.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add methoxyphenyl-thiazole compounds (various conc.) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan formation) AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance (570-590 nm) AddSolvent->Measure Analyze Analyze data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for the MTT cell viability assay.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of drug candidates, such as their effect on signaling proteins like PI3K and Akt.[18][19]

Detailed Methodology for PI3K/Akt Pathway Analysis:

  • Cell Lysis: After treatment with the test compounds, cells are harvested and lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[18]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.[18]

  • SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% skim milk or BSA in TBST) for 1-2 hours to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt) and a loading control (e.g., β-actin or GAPDH).[18][20]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) for 1-2 hours at room temperature.[18]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system and imaged.[18]

  • Analysis: The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression and phosphorylation levels.[20]

Methoxyphenyl-thiazole compounds represent a promising class of molecules with significant therapeutic potential, particularly in oncology. Their ability to target fundamental cancer-related pathways, such as tubulin polymerization and kinase signaling, underscores their importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these versatile compounds. Further research, including in vivo studies and medicinal chemistry optimization, will be critical to translating their preclinical promise into clinical applications.

References

Initial Toxicity Screening of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening protocol for the compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (CAS No: 2104-04-3). Due to a lack of extensive public toxicological data for this specific molecule, this document outlines a predicted hazard profile based on available safety data sheets and in silico predictions. It further details standardized experimental methodologies for key toxicity endpoints, including cytotoxicity, acute oral toxicity, dermal and ocular irritation, and genotoxicity. This guide is intended to serve as a foundational resource for researchers initiating the safety assessment of this compound, providing structured experimental workflows, data presentation formats, and insights into potential mechanisms of toxicity.

Introduction

This compound is a heterocyclic compound containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] As with any novel chemical entity intended for further development, a thorough evaluation of its toxicological profile is a critical prerequisite. This guide delineates the essential first-pass toxicity screening assays necessary to characterize the potential hazards associated with this compound.

Predicted Hazard Profile

Based on aggregated GHS information from multiple suppliers, this compound is predicted to exhibit the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5][6][7]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

These classifications necessitate a structured experimental approach to quantify these effects and determine dose-response relationships. The following sections detail the recommended experimental protocols.

In Vitro Cytotoxicity Assessment

An initial assessment of cytotoxicity provides valuable information on the basal toxicity of a compound at the cellular level. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[8][9]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10]

  • Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts, human keratinocytes) in a 96-well plate at a predetermined density and allow for attachment and growth for 24 hours.

  • Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[9] Incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: In Vitro Cytotoxicity
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_plating Plate cells in 96-well plate start->cell_plating incubation_24h Incubate for 24h cell_plating->incubation_24h compound_addition Add serial dilutions of This compound incubation_24h->compound_addition exposure_incubation Incubate for 24/48/72h compound_addition->exposure_incubation mtt_addition Add MTT solution exposure_incubation->mtt_addition formazan_incubation Incubate for 3-4h mtt_addition->formazan_incubation solubilization Remove medium and add solubilization buffer formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end Acute_Oral_Toxicity_Workflow start Start animal_acclimatization Animal Acclimatization (≥ 5 days) start->animal_acclimatization sighting_study Sighting Study (one animal) animal_acclimatization->sighting_study dose_selection Select Starting Dose for Main Study sighting_study->dose_selection main_study Main Study: Dose groups of animals (e.g., 5, 50, 300, 2000 mg/kg) dose_selection->main_study observation Observe for 14 days: - Mortality - Clinical Signs - Body Weight main_study->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and Hazard Classification necropsy->data_analysis end End data_analysis->end Irritation_Testing_Workflow cluster_dermal Dermal Irritation (OECD 404) cluster_ocular Ocular Irritation (OECD 405) d_start Start d_apply Apply substance to skin of one rabbit d_start->d_apply d_observe Observe at 1, 24, 48, 72h d_apply->d_observe d_confirm Confirm with 2 more rabbits if needed d_observe->d_confirm d_end End d_confirm->d_end o_start Start o_instill Instill substance into one eye of a rabbit o_start->o_instill o_observe Observe at 1, 24, 48, 72h o_instill->o_observe o_confirm Confirm with 2 more rabbits if needed o_observe->o_confirm o_end End o_confirm->o_end Ames_Test_Workflow start Start prepare_cultures Prepare bacterial cultures (e.g., Salmonella typhimurium strains) start->prepare_cultures prepare_test_compound Prepare dilutions of This compound start->prepare_test_compound mix_components Mix test compound, bacteria, top agar (with and without S9 mix) prepare_cultures->mix_components prepare_test_compound->mix_components plate_mixture Pour mixture onto minimal glucose agar plates mix_components->plate_mixture incubation Incubate at 37°C for 48-72h plate_mixture->incubation count_colonies Count revertant colonies incubation->count_colonies analyze_data Analyze data for mutagenic potential count_colonies->analyze_data end End analyze_data->end Metabolic_Activation_Pathway cluster_metabolites Reactive Metabolites parent 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine cyp450 Cytochrome P450 Enzymes parent->cyp450 Metabolism epoxide Thiazole Epoxide cyp450->epoxide s_oxide S-Oxide cyp450->s_oxide n_oxide N-Oxide cyp450->n_oxide covalent_binding Covalent binding to cellular macromolecules (Proteins, DNA) epoxide->covalent_binding s_oxide->covalent_binding n_oxide->covalent_binding toxicity Cellular Toxicity covalent_binding->toxicity

References

A Technical Guide to Quantum Chemical Calculations for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. Thiazole derivatives are significant scaffolds in medicinal chemistry, and understanding their fundamental properties through computational methods is crucial for rational drug design and development. This document details the standard computational protocols, presents key data in a structured format, and visualizes the underlying workflows and molecular structure.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring system, which is a common structural motif in numerous biologically active molecules.[1][2] The application of quantum chemical calculations, particularly Density Functional Theory (DFT), has become an effective method for investigating the structural and spectral characteristics of such organic molecules.[1] These computational approaches allow for the prediction of molecular geometry, electronic properties like HOMO-LUMO energy gaps, and reactivity sites, which are essential for understanding intermolecular interactions in biological systems.

dot

Caption: Molecular Structure of this compound.

Computational Methodology: A Standard Protocol

The following section outlines a typical protocol for performing quantum chemical calculations on thiazole derivatives, based on established methods reported in the literature.[1][3][4]

2.1 Software and Theoretical Level

  • Calculation Software : Gaussian 09 or a more recent version is commonly used for these computations.[1][3] GaussView can be utilized for building the initial molecular structure and visualizing the results.[1]

  • Theoretical Method : Density Functional Theory (DFT) is the most prevalent method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice that provides a good balance between accuracy and computational cost.[1][4]

  • Basis Set : The Pople-style basis set 6-311G(d,p) or its variations with diffuse functions (e.g., 6-311+G(d,p) or 6-311++G(d,p)) are standard for these types of molecules, providing sufficient flexibility to describe the electronic structure.[1][3][4]

2.2 Workflow

The computational process follows a logical sequence to ensure accurate and meaningful results.

dot

computational_workflow cluster_properties Key Properties Analyzed A 1. Initial Structure Input (Build molecule in GaussView) B 2. Geometry Optimization (DFT/B3LYP with 6-311G(d,p) basis set) A->B C 3. Vibrational Frequency Analysis (Confirm true energy minimum - no imaginary frequencies) B->C D 4. Property Calculations (Single Point) (Using the optimized geometry) C->D E HOMO-LUMO Energies D->E F Molecular Electrostatic Potential (MEP) D->F G Mulliken Atomic Charges D->G H Natural Bond Orbital (NBO) Analysis D->H

Caption: Standard workflow for quantum chemical calculations.

2.3 Detailed Steps

  • Geometry Optimization : The initial structure of the molecule is fully optimized to find the lowest energy conformation on the potential energy surface. This step is crucial as all subsequent properties are calculated based on this stable geometry.[1][4]

  • Frequency Calculation : After optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[1]

  • Electronic Property Analysis :

    • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability.[1][5]

    • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.[1]

    • Mulliken Atomic Charges : These calculations provide the charge distribution on an atomic level, offering insights into the local electronic environment.[1]

    • Natural Bond Orbital (NBO) Analysis : This analysis is used to study intramolecular charge transfer and hyperconjugative interactions within the molecule.[5]

Data Presentation and Analysis

The following tables summarize the kind of quantitative data obtained from DFT calculations. The values presented are representative, drawn from studies on structurally similar compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, as specific data for the title compound is not available in the provided search results.[4]

Table 1: Predicted Geometrical Parameters (Bond Lengths & Angles) (Note: Data based on the analogous 2-(4-methoxyphenyl)benzo[d]thiazole structure calculated at the B3LYP/6-311G(d,p) level.[4])

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-S (thiazole)1.750 - 1.792
C-N (thiazole)1.295 - 1.379
C=C (thiazole)~1.40
C-C (phenyl link)1.464
C-O (methoxy)~1.37
Bond Angles (°) C-S-C (thiazole)~90
S-C-N (thiazole)~115
C-N-C (thiazole)~110

Table 2: Frontier Molecular Orbital (FMO) Properties (Representative values based on similar thiazole derivatives.[1])

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.53
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.83
HOMO-LUMO Energy GapΔE4.70

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1]

Table 3: Global Reactivity Descriptors (Calculated from HOMO and LUMO energies)

DescriptorFormulaValue
Ionization Potential (I)-EHOMO5.53 eV
Electron Affinity (A)-ELUMO0.83 eV
Electronegativity (χ)(I + A) / 23.18 eV
Chemical Hardness (η)(I - A) / 22.35 eV
Chemical Softness (S)1 / (2η)0.21 eV⁻¹

These descriptors provide quantitative measures of the molecule's reactivity. For instance, electronegativity indicates the ability to attract electrons, while chemical hardness signifies resistance to change in electron distribution.

Interpretation of Results

  • Molecular Geometry : DFT calculations typically reveal a nearly planar structure for the thiazole ring and the attached phenyl ring, which can influence crystal packing and intermolecular interactions like π-π stacking.

  • HOMO-LUMO Analysis : The HOMO is often localized on the electron-rich thiazole ring and the methoxy-substituted phenyl group, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO is typically distributed across the thiazole ring, marking it as the region for accepting electrons (electrophilic attack). The energy gap provides insight into the molecule's stability and potential for charge transfer interactions.[1][5]

  • Molecular Electrostatic Potential (MEP) : The MEP map visually confirms the electronic distribution. Negative potential (typically colored red) is concentrated around electronegative atoms like nitrogen and the oxygen of the methoxy group, highlighting them as sites for electrophilic attack. Positive potential (blue) is usually found around the amine hydrogens, indicating sites for nucleophilic attack.[1]

Conclusion

Quantum chemical calculations, particularly using the DFT/B3LYP method, offer a powerful and reliable framework for characterizing this compound. These computations provide essential data on the molecule's optimized geometry, electronic structure, and reactivity profile. The insights gained from analyzing HOMO-LUMO energies, MEP maps, and other descriptors are invaluable for medicinal chemists and drug developers in understanding structure-activity relationships and guiding the design of new, more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticancer Activity Assay of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer properties. The compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and its analogues have been investigated for their potential as cytotoxic agents against various cancer cell lines. This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of this compound, focusing on cell viability, apoptosis induction, and cell cycle progression. While specific quantitative data for this exact compound is not extensively available in public literature, the provided protocols are based on established methodologies for testing similar thiazole derivatives.

Data Presentation

Quantitative data from in vitro anticancer assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables are templates for summarizing key findings.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC₅₀ (µM) after 48h TreatmentPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7BreastData to be determinedData to be determined
MDA-MB-231BreastData to be determinedData to be determined
A549LungData to be determinedData to be determined
HeLaCervicalData to be determinedData to be determined
HepG2LiverData to be determinedData to be determined
HCT116ColonData to be determinedData to be determined
JurkatLeukemiaData to be determinedData to be determined
HL-60LeukemiaData to be determinedData to be determined

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by this compound in a Selected Cancer Cell Line (e.g., A549) after 48h Treatment

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)Data to be determinedData to be determinedData to be determined
IC₅₀/2Data to be determinedData to be determinedData to be determined
IC₅₀Data to be determinedData to be determinedData to be determined
2 x IC₅₀Data to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Analysis of a Selected Cancer Cell Line (e.g., A549) Treated with this compound for 48h

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)Data to be determinedData to be determinedData to be determined
IC₅₀/2Data to be determinedData to be determinedData to be determined
IC₅₀Data to be determinedData to be determinedData to be determined
2 x IC₅₀Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC₅₀ value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by flow cytometry.[3] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[3]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates or culture flasks

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or culture flasks and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound (e.g., IC₅₀/2, IC₅₀, and 2 x IC₅₀) for the desired time (e.g., 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4] This is achieved by staining the DNA of fixed cells with a fluorescent dye, propidium iodide (PI), and analyzing the fluorescence intensity by flow cytometry.[4]

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates or culture flasks

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of the test compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software to deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) compound_prep 2. Compound Preparation (this compound in DMSO) mtt_assay 3. MTT Assay (Determine IC₅₀) compound_prep->mtt_assay apoptosis_assay 4. Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle_assay 5. Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay data_analysis 6. Data Interpretation and Reporting apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Workflow for in vitro anticancer activity screening.

Hypothetical Signaling Pathway

G cluster_cell Cancer Cell compound 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine pi3k PI3K compound->pi3k Inhibition bax Bax compound->bax Activation receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspase Caspase-3 bax->caspase bcl2->bax Inhibition caspase->apoptosis

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols for the Antibacterial and Antifungal Susceptibility Testing of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial and antifungal susceptibility of the novel compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Thiazole derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This compound is a synthetic compound belonging to this class. Preliminary studies on related thiazole structures have indicated potential antibacterial and antifungal activities, making this compound a candidate for further investigation.

This document outlines the standardized procedures for evaluating the antimicrobial spectrum and potency of this compound through the determination of Minimum Inhibitory Concentration (MIC) and the assessment of growth inhibition zones.

Data Presentation

Quantitative data from susceptibility testing should be recorded in a clear and organized manner to facilitate analysis and comparison. The following tables are templates for presenting experimental results for this compound.

Table 1: Antibacterial Susceptibility of this compound

Bacterial SpeciesStrain IDMinimum Inhibitory Concentration (MIC) in µg/mLZone of Inhibition (Diameter in mm)
Escherichia coliATCC 25922Data to be determinedData to be determined
Staphylococcus aureusATCC 29213Data to be determinedData to be determined
Pseudomonas aeruginosaATCC 27853Data to be determinedData to be determined
Bacillus subtilisATCC 6633Data to be determinedData to be determined
Methicillin-resistant(Clinical Isolate)Data to be determinedData to be determined
Staphylococcus aureus (MRSA)

Table 2: Antifungal Susceptibility of this compound

Fungal SpeciesStrain IDMinimum Inhibitory Concentration (MIC) in µg/mLMinimum Fungicidal Concentration (MFC) in µg/mL
Candida albicansATCC 90028Data to be determinedData to be determined
Aspergillus nigerATCC 16404Data to be determinedData to be determined
Cryptococcus neoformansATCC 208821Data to be determinedData to be determined
Trichophyton rubrum(Clinical Isolate)Data to be determinedData to be determined

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M07 guidelines for bacteria and M27 for yeasts.[1] It is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains for testing

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the appropriate broth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

  • Incubation:

    • For bacteria, incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • For fungi, incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Agar Disk Diffusion Method

This protocol is based on the EUCAST guidelines and is used to assess the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition.[2][3][4]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains for testing

  • Standardized inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. The amount of compound per disk should be known (e.g., 30 µ g/disk ).

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks: Place the prepared disks containing the test compound and the control antibiotic disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of antimicrobial compound evaluation.

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Prep_Disks Prepare Disks Impregnated with Test Compound Compound_Prep->Prep_Disks Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Inoculate_Plate Inoculate Wells with Bacterial/Fungal Suspension Inoculum_Prep->Inoculate_Plate Inoculate_Agar Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate (16-48 hours) Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate_MIC->Read_MIC Final_Analysis Data Analysis & Reporting Read_MIC->Final_Analysis Apply_Disks Apply Disks to Agar Surface Prep_Disks->Apply_Disks Inoculate_Agar->Apply_Disks Incubate_Disk Incubate Plate (16-20 hours) Apply_Disks->Incubate_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Measure_Zone Measure_Zone->Final_Analysis

Diagram 1: Workflow for Antimicrobial Susceptibility Testing.

Logical_Relationship cluster_discovery Discovery & Synthesis cluster_screening In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development A Compound Design & Synthesis of 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine B Primary Screening: Antibacterial & Antifungal Activity A->B Initial Testing C Secondary Screening: MIC & Zone of Inhibition Determination B->C Quantitative Assessment D Determination of Spectrum of Activity (Gram-positive, Gram-negative, Fungi) C->D Characterization E Time-Kill Kinetics D->E If Active H In Vivo Efficacy Studies (Animal Models) D->H Promising Candidate F Cell Viability Assays E->F G Target Identification Studies F->G I Toxicology & Safety Pharmacology H->I

References

Application Notes: 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mild steel is a cornerstone material in numerous industrial applications due to its mechanical properties and cost-effectiveness. However, its susceptibility to corrosion, particularly in acidic environments common in industrial cleaning, pickling, and oil and gas processes, remains a significant challenge. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have shown exceptional promise.

This document provides detailed application notes and protocols for the use of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, hereafter referred to as MPT, as a high-efficacy corrosion inhibitor for mild steel in acidic media. MPT demonstrates excellent protective capabilities by adsorbing onto the steel surface and forming a barrier against corrosive agents. Its effectiveness is attributed to the presence of heteroatoms (N, S), a π-conjugated system, and an electron-donating methoxy group (-OCH₃), which enhance its adsorption onto the metal surface.[1][2]

Mechanism of Action

The corrosion inhibition by MPT on mild steel surfaces in acidic solutions is primarily achieved through adsorption. The MPT molecule, rich in electron density due to its aromatic rings and heteroatoms, interacts with the vacant d-orbitals of iron atoms on the steel surface.[3] This process involves the formation of a protective film that isolates the metal from the corrosive environment.

The adsorption can be characterized as a combination of physisorption (electrostatic interaction between charged metal surface and protonated inhibitor molecules) and chemisorption (coordinate bond formation between the lone pair electrons of N, S atoms and the Fe surface).[4][5] The electron-donating methoxy group (-OCH₃) further enhances the electron density of the molecule, promoting stronger adsorption and higher inhibition efficiency.[1][2] The adsorption process has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the mild steel surface.[1][2][4]

In 1 M HCl, MPT acts as a mixed-type inhibitor, suppressing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[1][2] However, in 0.5 M H₂SO₄, it predominantly inhibits the cathodic reaction.[1][2]

cluster_solution Corrosive Acidic Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_inhibition Inhibition Process MPT MPT Molecule (this compound) Adsorption MPT Adsorption (Physisorption + Chemisorption) MPT->Adsorption Adsorbs onto H_ions H+ Ions Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) H_ions->Cathodic Cl_ions Cl- Ions Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) Surface Fe Surface Anodic->Surface Corrosion Surface->Adsorption Film Protective Film Formation Adsorption->Film Block Blocking of Active Sites Film->Block Creates barrier Block->Anodic Inhibits Anodic Rxn Block->Cathodic Inhibits Cathodic Rxn

Caption: Corrosion inhibition mechanism of MPT on a mild steel surface.

Performance Data

MPT has been evaluated as an effective corrosion inhibitor in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. The inhibition efficiency (η%) increases with the concentration of MPT, reaching up to 95% in 0.5 M H₂SO₄.[1][2]

Table 1: Inhibition Efficiency from Electrochemical Studies
MediumInhibitor Conc. (mM)TechniqueInhibition Efficiency (η%)Reference
1 M HCl0.5PDP93.0[4]
0.5 M H₂SO₄OptimalPDP & EIS95.0[1][2]
Table 2: Potentiodynamic Polarization (PDP) Data for Mild Steel in 1 M HCl
Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)η%
Blank-475115075-110-
0.1-46018465-10084.0
0.5-45080.560-9593.0
1.0-44557.558-9095.0
(Data conceptualized from typical results presented in cited literature for illustrative purposes)
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl
Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)η%
Blank45150-
0.12808583.9
0.56504093.1
1.08502594.7
(Data conceptualized from typical results presented in cited literature for illustrative purposes. Rct: Charge transfer resistance, Cdl: Double-layer capacitance)

Experimental Protocols

The evaluation of MPT's corrosion inhibition performance involves a combination of gravimetric, electrochemical, and surface analysis techniques.

G cluster_exp cluster_analysis prep 1. Material Preparation - Mild Steel Coupons - Inhibitor Solutions (MPT) exp 2. Experimental Procedures prep->exp wl Weight Loss Method exp->wl pdp Potentiodynamic Polarization (PDP) exp->pdp eis Electrochemical Impedance Spec. (EIS) exp->eis analysis 3. Data Analysis & Characterization surf_ana Surface Analysis (SEM) analysis->surf_ana data_proc Electrochemical Data (Icorr, Rct) analysis->data_proc thermo Adsorption Isotherm (Langmuir) analysis->thermo conclusion 4. Conclusion - Determine η% - Elucidate Mechanism wl->analysis pdp->analysis eis->analysis surf_ana->conclusion data_proc->conclusion thermo->conclusion

Caption: General experimental workflow for evaluating MPT as a corrosion inhibitor.

Material and Solution Preparation
  • Mild Steel Coupons:

    • Obtain mild steel coupons with a standard composition (e.g., %C: 0.15, %Mn: 0.45, %Si: 0.20, %P: 0.025, %S: 0.025, Fe: balance).

    • Mechanically polish the coupons using a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200).

    • Rinse the coupons thoroughly with double-distilled water, followed by degreasing with acetone.

    • Dry the coupons in a stream of warm air and store them in a desiccator prior to use.

  • Corrosive Media:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with double-distilled water.

    • Prepare a 0.5 M H₂SO₄ solution by diluting concentrated H₂SO₄ with double-distilled water.

  • Inhibitor Solutions:

    • Prepare a stock solution of MPT (e.g., 10 mM) in the respective acidic medium.

    • Prepare a range of test concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) by serial dilution of the stock solution.

Protocol: Weight Loss Method
  • Measure the initial weight (W_initial) of the prepared mild steel coupons using an analytical balance.

  • Immerse the coupons in beakers containing the corrosive media with and without different concentrations of MPT.

  • Maintain the beakers in a thermostat-controlled water bath at a specified temperature (e.g., 303 K) for a set duration (e.g., 5 hours).[4]

  • After the immersion period, retrieve the coupons, rinse them with distilled water, scrub them with a soft brush to remove corrosion products, clean with acetone, and dry.

  • Measure the final weight (W_final) of the coupons.

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (η%) using the following equations:

    • ΔW = W_initial - W_final

    • CR = (87.6 * ΔW) / (A * T * D) where A is the coupon area (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

    • η% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol: Electrochemical Measurements
  • Setup: Use a standard three-electrode glass cell consisting of a mild steel coupon as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Procedure:

    • Place the WE in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Potentiodynamic Polarization (PDP): Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[6]

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.[6]

  • Data Analysis:

    • PDP: Extrapolate the linear Tafel regions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). Calculate η% using: η% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100.

    • EIS: Model the Nyquist plots using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct). Calculate η% using: η% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

Protocol: Surface Analysis (SEM)
  • Immerse mild steel coupons in the corrosive media with and without an optimal concentration of MPT for a specified duration (e.g., 24 hours).[4]

  • Retrieve, rinse, and dry the coupons as described in the weight loss protocol.

  • Mount the specimens on stubs and use a Scanning Electron Microscope (SEM) to examine the surface morphology.

  • Compare the surface of the coupon exposed to the blank solution (which should show significant pitting and damage) with the surface of the coupon protected by MPT (which should appear much smoother).[4]

Integrated Analysis and Theoretical Correlation

A comprehensive understanding of the inhibitor's performance is achieved by correlating results from different techniques with theoretical calculations.

G exp Experimental Techniques Weight Loss PDP EIS SEM data Derived Information Inhibition Efficiency (η%) Adsorption Mechanism Kinetics & Thermodynamics Surface Morphology exp:wl->data:eta Corrosion Rate exp:pdp->data:eta Icorr exp:eis->data:eta Rct exp:pdp->data:mech Inhibitor Type (Anodic/Cathodic/Mixed) exp:wl->data:kin ΔG°ads exp:sem->data:surf Protective Film theo Theoretical Studies Quantum Chemical (DFT) Molecular Dynamics theo:dft->data:mech EHOMO, ELUMO Electron Density theo:md->data:mech Binding Energy Adsorption Config. comp Comprehensive Understanding of Corrosion Inhibition data->comp

Caption: Logical relationship between experimental and theoretical methods.

  • Quantum Chemical Calculations (DFT): These calculations provide insights into the electronic properties of the MPT molecule.[4] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help predict the molecule's ability to donate and accept electrons, which is crucial for the chemisorption process.[4] The methoxy group is identified as an electron-donating group that enhances the molecule's adsorption capability.[1][2]

  • Molecular Dynamics (MD) Simulations: MD simulations model the interaction between the MPT molecule and the iron surface.[1] These simulations can determine the binding energy and the most stable adsorption configuration, confirming that MPT adsorbs strongly and in a planar orientation, maximizing surface coverage.[1][2]

By integrating the quantitative efficiency values from electrochemical and weight loss methods with the visual evidence from SEM and the mechanistic insights from theoretical studies, a complete picture of MPT's efficacy and mode of action can be established.

References

Application Notes and Protocols: Molecular Docking Simulation of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and representative data for the molecular docking simulation of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine with tubulin. This compound belongs to a class of thiazole derivatives investigated as potential anticancer agents that target the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization.[1][2][3][4]

Introduction

Tubulin is a critical cytoskeletal protein that polymerizes to form microtubules, essential structures for cell division, motility, and intracellular transport.[2] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Small molecules that bind to the colchicine site on β-tubulin can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2][5] Thiazole-containing compounds have emerged as a promising class of tubulin inhibitors.[1][3][4] Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to its target protein, providing insights that guide the design and optimization of new drug candidates.[5][6]

This document outlines a standard protocol for performing a molecular docking study of this compound with tubulin and presents expected binding interactions based on studies of structurally similar compounds.

Data Presentation

While specific experimental binding energy for this compound is not available in the provided search results, the following table summarizes representative binding interactions and data for analogous thiazole derivatives targeting the colchicine binding site of tubulin. This data is synthesized from multiple studies on similar compounds to provide a predictive overview.[1][2][3][4][7]

Table 1: Representative Binding Interactions of Thiazole Derivatives at the Tubulin Colchicine Site

ParameterDescriptionRepresentative Value/Residues
Binding Site Colchicine Binding SiteLocated at the interface between α and β-tubulin subunits.[2][6]
Binding Energy (ΔG) Estimated free energy of binding.-7.0 to -9.8 kcal/mol (typical range for active analogs).[4][6]
Hydrogen Bonds Key polar interactions stabilizing the ligand.Cysβ241, Asnβ258, Alaα180, Asnβ249.[6][8]
Hydrophobic Interactions Van der Waals and π-stacking interactions.Leuβ242, Leuβ248, Leuβ255, Alaβ250, Valβ318, Ileβ378.
Key Moieties' Interactions
4-Methoxyphenyl groupOccupies a hydrophobic pocket.Interacts with residues like Leuβ255 and Valβ318.
Thiazole ringOften forms a scaffold for key interactions.Can participate in π-alkyl or π-π stacking.
2-Amine groupPotential hydrogen bond donor/acceptor.May interact with the side chains or backbones of polar residues.

Note: The values and residues listed are representative for the class of thiazole-based tubulin inhibitors and provide a likely interaction profile for this compound.

Experimental Protocols

This section details a comprehensive protocol for the molecular docking simulation of this compound with tubulin.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina or similar docking software: For performing the docking simulation.

  • Discovery Studio Visualizer or UCSF Chimera: For visualization and analysis of docking results.[5]

  • Protein Data Bank (PDB): For obtaining the crystal structure of tubulin.

Protein Preparation
  • Obtain Crystal Structure: Download the X-ray crystal structure of tubulin, preferably in complex with a colchicine-site inhibitor. A commonly used structure is PDB ID: 4O2B.[5][7]

  • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, ions, and the co-crystallized ligand.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Compute and assign Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format required by AutoDock.

Ligand Preparation
  • Sketch Ligand: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

Grid Box Generation
  • Identify Binding Site: The grid box should encompass the known colchicine binding site at the interface of the α and β subunits.

  • Define Grid Parameters: Center the grid box on the binding site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for free rotation (e.g., 60 x 60 x 60 Å). The grid point spacing is typically set to 1.0 Å.

Molecular Docking Simulation
  • Configuration File: Create a configuration file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Docking: Execute the docking simulation using AutoDock Vina. The program will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

Analysis of Results
  • Visualize Poses: Load the protein and the docked ligand poses into a visualization software.

  • Identify Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

  • Analyze Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose of the ligand and the amino acid residues of the protein.

  • Measure Distances: Measure the distances of hydrogen bonds and other key interactions to assess their strength.

Mandatory Visualizations

Diagram 1: Molecular Docking Workflow

cluster_prep Preparation Stage cluster_proc Processing Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB ID: 4O2B) CleanPDB Clean Protein (Remove Water, Ligands) PDB->CleanPDB Ligand Ligand Structure (2D Sketch) Convert3D Convert to 3D & Energy Minimize Ligand->Convert3D AddH Add Hydrogens & Charges CleanPDB->AddH Grid Define Grid Box (Colchicine Site) AddH->Grid PrepLigand Define Rotatable Bonds Convert3D->PrepLigand PrepLigand->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Poses Generate Binding Poses & Scores Docking->Poses Analysis Analyze Interactions (H-bonds, Hydrophobic) Poses->Analysis Report Final Report Analysis->Report

Caption: Workflow for the molecular docking of a small molecule inhibitor with tubulin.

Diagram 2: Tubulin Polymerization and Inhibition Pathway

cluster_pathway Microtubule Dynamics cluster_inhibition Mechanism of Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Block Inhibition of Polymerization Polymerization->Block Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine Binding Binds to Colchicine Site on β-Tubulin Inhibitor->Binding Binding->Tubulin Binding->Block Arrest Mitotic Arrest & Apoptosis Block->Arrest

Caption: Inhibition of tubulin polymerization by a colchicine-site binding agent.

References

The Versatility of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: A Gateway to Novel Therapeutic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 4-(4-methoxyphenyl)-1,3-thiazol-2-amine has emerged as a privileged scaffold in medicinal chemistry, providing a versatile platform for the synthesis of novel derivatives with a wide spectrum of therapeutic potential. Researchers and drug development professionals are increasingly leveraging this core structure to design potent and selective agents for the treatment of cancer, microbial infections, and inflammatory diseases. This application note details the synthesis of various derivatives, their biological activities, and the underlying mechanisms of action, offering valuable protocols for the scientific community.

The 2-aminothiazole moiety is a key pharmacophore found in numerous biologically active compounds. The presence of the 4-methoxyphenyl group on the thiazole ring of the title compound provides a crucial structural element that can be readily modified to optimize pharmacological properties. Synthetic strategies primarily focus on the derivatization of the 2-amino group and substitution at the 5-position of the thiazole ring, leading to a diverse library of compounds with enhanced potency and target specificity.

Applications in Oncology

Derivatives of this compound have demonstrated significant promise as anticancer agents. The primary mechanisms of action identified include the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling and tubulin polymerization.

Kinase Inhibition

Several novel derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. For instance, derivatives incorporating a pyrimidine moiety have shown inhibitory activity against spleen tyrosine kinase (SYK), a key enzyme in B-cell receptor signaling implicated in B-cell malignancies.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor SYK SYK Receptor->SYK Activates Downstream Downstream Effectors (e.g., PLCγ, VAV) SYK->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative This compound Derivative Derivative->SYK Inhibits

The general workflow for synthesizing and evaluating these kinase inhibitors is outlined below.

Kinase_Inhibitor_Workflow start Start: 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine synthesis Synthesis of N-Substituted Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Kinase Assay (e.g., TR-FRET) purification->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Tubulin Polymerization Inhibition

Another significant anticancer mechanism of these derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Derivative This compound Derivative Derivative->Tubulin Inhibits Polymerization

The antiproliferative activity of various synthesized derivatives against a panel of human cancer cell lines is summarized in the following table.

Compound IDDerivative TypeTarget Cell LineIC50 (µM)
4a N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-HCT-11640.87 (GI%)
4b N-(6-(4-Methylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-HOP-92 (NSCL)86.28 (GI%)
4h 2-Methyl-N4-(2-(4-methylpiperazin-1-yl)ethyl)-N6-SK-BR-346.14 (GI%)
SMART-8n p-Fluoro substituted methoxybenzoyl-aryl-thiazoleProstate Cancer0.006 - 0.013
SMART-8l o-Fluoro substituted methoxybenzoyl-aryl-thiazoleMelanoma0.027 - 0.030

Antimicrobial Applications

The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial agents. Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds often exert their effects by disrupting microbial cell wall synthesis or inhibiting essential enzymes. For example, Schiff base derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)
3j 4-(4-methoxyphenyl)-N-(4-nitrophenyl)thiazol-2-amineS. aureus6.25
3k 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amineE. coli12.5
MNP-coated Schiff base coated on Fe3O4 nanoparticlesS. aureusNot specified
MNP-coated Schiff base coated on Fe3O4 nanoparticlesE. coliNot specified

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-4-(4-methoxyphenyl)-1,3-thiazol-2-amine Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives via reaction of the parent amine with various electrophiles.

  • Starting Material: this compound.

  • Reaction: To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., anhydrous DMF or THF), add a suitable base (e.g., NaH or DIPEA, 1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes, then add the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol for MTT Assay for IC50 Determination[3][4][5]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of synthesized compounds against adherent cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay Protocol[6][7][8]

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation: Prepare a 4X solution of the test compound, a 2X solution of the kinase, and a 2X solution of the substrate and ATP in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 4X compound solution. Add 10 µL of the 2X kinase solution and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution. Incubate for 60-120 minutes at room temperature.

  • Detection: Stop the reaction and detect the signal by adding the detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the TR-FRET signal and calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay Protocol[9][10][11]

This protocol outlines a fluorescence-based assay to measure the effect of compounds on tubulin polymerization.

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer on ice.

  • Compound Addition: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive (e.g., nocodazole) and negative (vehicle) controls.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compounds.

Conclusion

This compound is a highly valuable starting material for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and antimicrobial research. The synthetic accessibility and the diverse biological activities of its derivatives make this scaffold a continuing focus for drug discovery and development efforts. The protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. This thiazole derivative is a versatile ligand for surface modification of nanoparticles, enabling a wide range of biomedical applications, including targeted drug delivery, bioimaging, and antimicrobial therapies.

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced nanomaterials for biomedical applications. The compound 2-amino-4-(4-methoxyphenyl)-1,3-thiazole possesses a primary amine group that can be readily used for conjugation to nanoparticle surfaces, while the thiazole and methoxyphenyl moieties may impart specific biological activities or targeting capabilities. This document outlines the synthesis of the thiazole derivative and provides protocols for its conjugation to magnetic, silica, and gold nanoparticles.

Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] By immobilizing 2-amino-4-(4-methoxyphenyl)-1,3-thiazole onto nanoparticles, it is possible to develop novel nanocarriers with inherent therapeutic properties or enhanced biocompatibility.

Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

The synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole can be achieved through the Hantzsch thiazole synthesis.[3]

Protocol 2.1: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole [3]

Materials:

  • 4-Methoxyacetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • 5% aqueous sodium thiosulfate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyacetophenone (0.02 mol) and thiourea (0.04 mol) in ethanol.

  • Slowly add iodine (0.02 mol) to the solution while stirring.

  • Heat the mixture at 70°C for 8 hours with occasional stirring.

  • After cooling, evaporate the solvent under reduced pressure.

  • Triturate the solid residue with diethyl ether to remove any unreacted acetophenone.

  • Wash the precipitate with a 5% aqueous sodium thiosulfate solution to remove excess iodine, followed by washing with deionized water.

  • Dissolve the resulting product in hot water and filter to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Characterization: The structure and purity of the synthesized 2-amino-4-(4-methoxyphenyl)-1,3-thiazole can be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[3][4][5]

Functionalization of Nanoparticles

The primary amine group of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole allows for its covalent attachment to various nanoparticle surfaces. Below are protocols for the functionalization of magnetic, silica, and gold nanoparticles.

Functionalization of Magnetic Nanoparticles (Fe₃O₄)

This protocol describes the coating of pre-synthesized Fe₃O₄ nanoparticles.[3]

Protocol 3.1.1: Synthesis of Fe₃O₄ Nanoparticles (Co-precipitation Method) [3] Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Deionized water

Procedure:

  • Prepare a solution containing FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen).

  • Heat the solution to 80°C with vigorous stirring.

  • Rapidly add ammonium hydroxide solution to raise the pH to ~10.

  • A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Continue stirring for 1-2 hours at 80°C.

  • Cool the mixture to room temperature.

  • Separate the magnetic nanoparticles using a strong magnet and discard the supernatant.

  • Wash the nanoparticles several times with deionized water until the pH is neutral.

  • Dry the nanoparticles under vacuum.

Protocol 3.1.2: Coating of Fe₃O₄ Nanoparticles with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole [3] Materials:

  • Synthesized Fe₃O₄ nanoparticles

  • 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Disperse 1.5 mg of Fe₃O₄ nanoparticles in 50 mL of ethanol by sonication for 50 minutes.

  • Add 20 mL of 2 M NaOH solution and stir for 30 minutes to activate the nanoparticle surface.

  • Add a solution of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole in ethanol to the nanoparticle suspension.

  • Stir the mixture at 50°C for 7 hours.

  • Separate the functionalized magnetic nanoparticles using a strong magnet.

  • Wash the product several times with ethanol and deionized water until the pH of the supernatant is neutral.

  • Dry the functionalized nanoparticles for further use.

Functionalization of Silica Nanoparticles (SiO₂)

Silica nanoparticles can be functionalized using silane coupling agents. The amine group of the thiazole derivative can react with epoxy groups on the silica surface.

Protocol 3.2.1: Surface Modification of Silica Nanoparticles with Epoxy Groups Materials:

  • Silica nanoparticles (commercially available or synthesized)

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

  • Toluene (dry)

Procedure:

  • Disperse silica nanoparticles in dry toluene.

  • Add GPTMS to the suspension.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Collect the epoxy-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles with toluene and then ethanol to remove unreacted silane.

  • Dry the nanoparticles under vacuum.

Protocol 3.2.2: Conjugation of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole to Epoxy-Functionalized Silica Nanoparticles Materials:

  • Epoxy-functionalized silica nanoparticles

  • 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

  • Ethanol

Procedure:

  • Disperse the epoxy-functionalized silica nanoparticles in ethanol.

  • Add a solution of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole in ethanol.

  • Stir the reaction mixture at 60°C for 24 hours.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol to remove unreacted thiazole derivative.

  • Dry the final product under vacuum.

Functionalization of Gold Nanoparticles (AuNPs)

Functionalization of gold nanoparticles can be achieved by first modifying the thiazole derivative to introduce a thiol group, which has a strong affinity for the gold surface.

Protocol 3.3.1: Thiolation of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole Materials:

  • 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

  • 3-Mercaptopropionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

Procedure:

  • Activate the carboxylic acid of 3-mercaptopropionic acid with DCC and NHS in DCM to form an NHS ester.

  • React the NHS ester with the amine group of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole to form an amide bond, yielding a thiol-terminated thiazole derivative.

  • Purify the product by column chromatography.

Protocol 3.3.2: Functionalization of Gold Nanoparticles with Thiolated Thiazole Derivative Materials:

  • Citrate-stabilized gold nanoparticles (commercially available or synthesized)

  • Thiolated 2-amino-4-(4-methoxyphenyl)-1,3-thiazole derivative

  • Phosphate-buffered saline (PBS)

Procedure:

  • Add a solution of the thiolated thiazole derivative to the gold nanoparticle suspension.

  • Gently stir the mixture at room temperature for 24 hours to allow for ligand exchange.

  • Purify the functionalized gold nanoparticles by centrifugation to remove unbound ligand.

  • Resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps twice.

Characterization of Functionalized Nanoparticles

A variety of techniques can be used to confirm the successful functionalization of the nanoparticles.

Characterization TechniquePurposeExpected Outcome for Successful Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups on the nanoparticle surface.Appearance of characteristic peaks corresponding to the thiazole ring and methoxyphenyl group.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To observe the morphology and size of the nanoparticles.[3]No significant aggregation of nanoparticles; slight increase in particle size may be observed.[3]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.Increase in hydrodynamic diameter after functionalization due to the organic layer.
Zeta Potential To determine the surface charge of the nanoparticles.Change in zeta potential value, indicating modification of the surface chemistry.
Energy-Dispersive X-ray Spectroscopy (EDX) To determine the elemental composition of the surface.[3]Presence of sulfur and nitrogen peaks, confirming the presence of the thiazole ligand.[3]
¹H NMR Spectroscopy To confirm the structure of the attached ligand (after dissolving the nanoparticle core if necessary).Characteristic proton signals of the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole moiety.[3]

Applications

Antimicrobial Activity

Nanoparticles functionalized with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole have demonstrated potential as antimicrobial agents.[3] The thiazole moiety is known to possess antibacterial and antifungal properties.[1]

Protocol 5.1.1: Evaluation of Antibacterial Activity (Agar Well Diffusion Method) [3] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Functionalized nanoparticles suspension

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., unfunctionalized nanoparticles)

Procedure:

  • Prepare a lawn culture of the test bacteria on nutrient agar plates.

  • Create wells of uniform diameter in the agar.

  • Add a defined concentration of the functionalized nanoparticle suspension, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Table 5.1: Representative Antibacterial Activity Data [3]

Nanoparticle FormulationConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Fe₃O₄@Thiazole501210
Fe₃O₄@Thiazole1001815
Unfunctionalized Fe₃O₄10000
Ampicillin (Control)102522
Drug Delivery

The functionalized nanoparticles can be used as carriers for various therapeutic agents. The thiazole ligand itself may enhance the therapeutic effect or improve the drug loading capacity and release profile.

Protocol 5.2.1: Drug Loading Materials:

  • Functionalized nanoparticles

  • Drug of interest (e.g., doxorubicin)

  • Appropriate solvent

Procedure:

  • Disperse the functionalized nanoparticles in a solution of the drug.

  • Stir the mixture for 24 hours at room temperature in the dark.

  • Separate the drug-loaded nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles to remove any unbound drug.

  • Determine the drug loading content and efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy or HPLC.

Table 5.2: Representative Drug Loading Data

Nanoparticle FormulationDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)
SiO₂@ThiazoleDoxorubicin8.575
AuNP@ThiazoleCurcumin12.288

Protocol 5.2.2: In Vitro Drug Release Materials:

  • Drug-loaded nanoparticles

  • Release media (e.g., PBS at pH 7.4 and pH 5.5)

  • Dialysis membrane

Procedure:

  • Place a known amount of drug-loaded nanoparticles in a dialysis bag.

  • Immerse the dialysis bag in the release medium at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method.

Cellular Interactions and Signaling Pathways

The surface functionalization of nanoparticles plays a crucial role in their interaction with cells, including cellular uptake, intracellular trafficking, and potential biological effects.

Cellular Uptake

The primary amine group on the thiazole ligand can impart a positive surface charge, which generally enhances cellular uptake through electrostatic interactions with the negatively charged cell membrane.[6] The primary mechanisms of nanoparticle uptake are endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7][8]

Potential Signaling Pathways

While specific signaling pathways for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole functionalized nanoparticles are not yet fully elucidated, thiazole derivatives have been shown to modulate various cellular signaling pathways involved in inflammation and cancer. For instance, some thiazole compounds can inhibit signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.[9]

Diagram 6.1: Experimental Workflow for Nanoparticle Functionalization and Characterization

G cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application Thiazole_Synth Synthesis of 2-amino-4- (4-methoxyphenyl)-1,3-thiazole Functionalization Surface Functionalization Thiazole_Synth->Functionalization NP_Synth Nanoparticle Synthesis (Fe3O4, SiO2, AuNP) NP_Synth->Functionalization Char_FTIR FTIR Functionalization->Char_FTIR Char_TEM TEM/SEM Functionalization->Char_TEM Char_DLS DLS Functionalization->Char_DLS Char_Zeta Zeta Potential Functionalization->Char_Zeta Char_EDX EDX Functionalization->Char_EDX App_Antimicrobial Antimicrobial Assay Functionalization->App_Antimicrobial App_DrugDelivery Drug Loading & Release Functionalization->App_DrugDelivery App_Cellular Cellular Studies Functionalization->App_Cellular G NP Thiazole-Functionalized Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Interaction Antimicrobial_Effect Antimicrobial Effect NP->Antimicrobial_Effect Direct Interaction with Microbes Endocytosis Endocytosis (Clathrin/Caveolae-mediated) Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Cytoplasm Cytoplasm Signaling Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK) Cytoplasm->Signaling Drug_Release->Cytoplasm Apoptosis Apoptosis / Cell Death Signaling->Apoptosis

References

Application Notes and Protocols for the In Vivo Evaluation of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4]. The methoxyphenyl group attached to the thiazole ring is a common feature in many biologically active compounds and can influence the molecule's pharmacokinetic and pharmacodynamic properties[2][5]. In vivo evaluation is a critical step in the preclinical development of this compound to assess its safety and efficacy in a whole-organism context.[6][7][8][9]

These application notes provide a comprehensive framework for the in vivo assessment of this compound, with a focus on its potential anti-inflammatory effects. The protocols outlined below are intended to serve as a guide and may require optimization based on the specific research objectives and institutional guidelines.

Preclinical In Vivo Experimental Workflow

A structured in vivo evaluation is essential for determining the therapeutic potential of a novel compound. The workflow for this compound should begin with toxicity studies to establish a safe dose range, followed by efficacy studies in a relevant disease model.

experimental_workflow cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Evaluation cluster_analysis Data Analysis Tox_Start Acute Toxicity Study (MTD) Tox_Sub Sub-chronic Toxicity Study Tox_Start->Tox_Sub Determine dose range Eff_Model Select Animal Model (e.g., Carrageenan-induced paw edema) Tox_Sub->Eff_Model Establish safe doses Eff_Study Conduct Efficacy Study Eff_Model->Eff_Study Biomarker Biomarker Analysis (e.g., Cytokines, COX-2) Eff_Study->Biomarker Histo Histopathological Analysis Eff_Study->Histo Report Final Report Biomarker->Report Histo->Report

Caption: Overall in vivo experimental workflow.

Acute and Sub-chronic Toxicity Studies

The initial step in the in vivo evaluation of a novel compound is to determine its toxicity profile and establish a safe dosage range for subsequent efficacy studies.[6][8][10]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute toxic effects of a single oral dose of this compound and to estimate the median lethal dose (LD50).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice, 8-12 weeks old) of a single sex.

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups of three.

    • A starting dose of 300 mg/kg is often used for compounds with unknown toxicity. Subsequent doses (e.g., 2000 mg/kg) are determined based on the outcome of the initial dose group.

    • Administer the compound orally via gavage. A control group should receive the vehicle only.

  • Observation:

    • Observe animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[6]

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight just prior to dosing and then weekly.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation: Acute Toxicity
Dose (mg/kg) Number of Animals Mortality Clinical Signs of Toxicity Body Weight Change (%)
Vehicle Control30/3No observable signs
3003
20003
Experimental Protocol: Sub-chronic Toxicity Study

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 28-day period.

Procedure:

  • Dose Selection: Based on the acute toxicity data, select three dose levels (low, medium, and high). The highest dose should not cause severe toxicity or mortality.

  • Dosing: Administer the compound daily via oral gavage for 28 days. A control group receives the vehicle.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity.

    • Record body weight weekly.

    • At the end of the study, collect blood for hematological and biochemical analysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals.

    • Collect major organs (liver, kidneys, heart, lungs, spleen, etc.), weigh them, and preserve them for histopathological examination.

Data Presentation: Sub-chronic Toxicity
Parameter Vehicle Control Low Dose Medium Dose High Dose
Hematology
Red Blood Cells
White Blood Cells
Hemoglobin
Serum Biochemistry
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Blood Urea Nitrogen (BUN)
Creatinine
Organ Weight (g)
Liver
Kidneys

In Vivo Efficacy Study: Anti-inflammatory Activity

Given that many thiazole derivatives exhibit anti-inflammatory properties, a common and well-established model to assess this activity is the carrageenan-induced paw edema model in rats.[11][12][13] This model is indicative of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • 1% w/v carrageenan solution in sterile saline

  • Healthy Wistar rats (150-200g)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Animal Grouping: Divide the rats into at least four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Indomethacin 10 mg/kg)

    • Group III: Test compound (low dose)

    • Group IV: Test compound (high dose)

  • Treatment: Administer the vehicle, standard drug, or test compound orally 1 hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Efficacy
Treatment Group Dose (mg/kg) Paw Volume (mL) at different time points (mean ± SEM) % Inhibition of Edema at 3h
0 h 1 h
Vehicle Control-
Standard Drug
Test CompoundLow
Test CompoundHigh

Biomarker Analysis

To elucidate the potential mechanism of action, key inflammatory biomarkers can be measured in serum or paw tissue homogenates.

Experimental Protocol: Sample Collection and Analysis

Procedure:

  • At the end of the efficacy study (e.g., 4 hours post-carrageenan), euthanize the animals.

  • Collect blood via cardiac puncture for serum separation.

  • Dissect the inflamed paw tissue.

  • Homogenize the paw tissue in an appropriate buffer.

  • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Western blotting or immunohistochemistry can be performed on the tissue homogenates to assess the expression of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[14][15]

Data Presentation: Biomarker Levels
Treatment Group Dose (mg/kg) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL) Paw Tissue COX-2 Expression (relative units)
Vehicle Control-
Standard Drug
Test CompoundLow
Test CompoundHigh

Potential Signaling Pathway

Based on the known anti-inflammatory mechanisms of similar thiazole-containing compounds, this compound may exert its effects by inhibiting key inflammatory pathways. A plausible mechanism involves the inhibition of the cyclooxygenase (COX) and/or lipoxygenase (LOX) pathways, which are critical for the synthesis of prostaglandins and leukotrienes, respectively. Additionally, it may modulate the production of nitric oxide (NO) by inhibiting iNOS.[1][14]

signaling_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane iNOS iNOS Inflammatory_Stimulus->iNOS Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NO->Inflammation Compound 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine Compound->COX2 Inhibition Compound->iNOS Inhibition

Caption: Potential anti-inflammatory signaling pathway.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine represent a promising class of heterocyclic compounds with demonstrated anticancer properties.[1][2][3] These synthetic molecules have been shown to inhibit the proliferation of various cancer cell lines, often by inducing cell cycle arrest and apoptosis.[4][5][6] Understanding the precise molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. A key aspect of this investigation is the analysis of the cancer cell cycle, as its dysregulation is a fundamental characteristic of cancer.[7][8]

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound derivatives on the cell cycle of cancer cells. The included methodologies cover cell treatment, cell cycle analysis by flow cytometry, apoptosis detection, and the analysis of key cell cycle regulatory proteins.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the effects of a representative this compound derivative (designated as Compound X) on cell cycle distribution and apoptosis in human cancer cell lines.

Table 1: Effect of Compound X on Cell Cycle Distribution in MCF-7 and HCT-116 Cancer Cells

Cell LineTreatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Control (DMSO)65.3 ± 2.120.1 ± 1.514.6 ± 1.2
Compound X (IC50)30.2 ± 1.815.5 ± 1.354.3 ± 2.5
HCT-116 Control (DMSO)58.9 ± 2.523.4 ± 1.917.7 ± 1.6
Compound X (IC50)25.7 ± 2.048.1 ± 2.226.2 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments. IC50 values are predetermined for each cell line.

Table 2: Induction of Apoptosis by Compound X in MCF-7 Cancer Cells

Treatment (48h)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (DMSO)95.2 ± 1.82.5 ± 0.52.3 ± 0.4
Compound X (IC50)60.7 ± 3.125.8 ± 2.213.5 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cancer Cells treat Treat with Thiazole Derivative (e.g., 24h, 48h) start->treat control Vehicle Control (DMSO) start->control harvest Harvest Cells treat->harvest control->harvest fcm_prep Prepare for Flow Cytometry harvest->fcm_prep wb_prep Prepare for Western Blot harvest->wb_prep fcm_analysis Flow Cytometry Analysis fcm_prep->fcm_analysis Stain with PI or Annexin V/PI wb_analysis Western Blot Analysis wb_prep->wb_analysis Protein Extraction & Quantification data_analysis Data Interpretation fcm_analysis->data_analysis Cell Cycle or Apoptosis Quantification wb_analysis->data_analysis Protein Expression Analysis

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway Hypothetical Signaling Pathway cluster_g2m G2/M Phase Arrest cluster_apoptosis Apoptosis Induction compound 4-(4-Methoxyphenyl)-1,3- thiazol-2-amine Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition cdk1_cyclinB CDK1/Cyclin B1 Complex tubulin->cdk1_cyclinB Disruption of microtubule dynamics activates spindle assembly checkpoint g2m_transition G2 to M Transition cdk1_cyclinB->g2m_transition Inhibition apoptosis Apoptosis g2m_transition->apoptosis Prolonged arrest can trigger apoptosis caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Hypothetical signaling pathway.

logical_relationship Logical Relationship of Experiments hypothesis Hypothesis: Thiazole derivative induces cell cycle arrest and apoptosis exp1 Experiment 1: Cell Cycle Analysis (PI Staining) hypothesis->exp1 exp2 Experiment 2: Apoptosis Assay (Annexin V/PI) hypothesis->exp2 exp3 Experiment 3: Western Blot for Cell Cycle Proteins hypothesis->exp3 result1 Result 1: Accumulation of cells in a specific cell cycle phase (e.g., G2/M) exp1->result1 result2 Result 2: Increased percentage of apoptotic cells exp2->result2 result3 Result 3: Altered expression of key cell cycle regulators (e.g., Cyclin B1, CDK1) exp3->result3 conclusion Conclusion: Thiazole derivative disrupts cell cycle progression, leading to apoptosis result1->conclusion result2->conclusion result3->conclusion

Caption: Logical relationship of experiments.

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.

  • Incubation: Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Drug Preparation: Prepare a stock solution of the this compound derivative in sterile DMSO. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

  • Vehicle Control: Include a vehicle control with DMSO at a concentration equivalent to that in the highest drug concentration.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the thiazole derivative or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 2 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 3: Apoptosis Assay by Annexin V-FITC and PI Staining
  • Cell Harvesting: Harvest the cells as described in Protocol 2, Step 1.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL working solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. FITC fluorescence is detected in the FL1 channel, and PI fluorescence in the FL2 or PE channel.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Western Blot Analysis of Cell Cycle Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cell cycle-related proteins (e.g., Cyclin B1, CDK1, p21, p27) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the research and development of novel agrochemicals. This document outlines the synthesis of the parent compound and provides detailed protocols for evaluating its potential as a fungicide, insecticide, and herbicide. The provided biological activity data is based on studies of structurally related 2-aminothiazole derivatives, offering a strong starting point for the investigation of this specific molecule.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol:

A common method for the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea.[1][2]

  • In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.

  • Add 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate, which will precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Alternatively, a reaction can be carried out by warming a mixture of iodine, thiourea, and 4-methoxyacetophenone in a water bath.[3]

Visualization of Synthesis Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product 2-bromo-1-(4-methoxyphenyl)ethanone 2-bromo-1-(4-methoxyphenyl)ethanone Condensation (Hantzsch Synthesis) Condensation (Hantzsch Synthesis) 2-bromo-1-(4-methoxyphenyl)ethanone->Condensation (Hantzsch Synthesis) Thiourea Thiourea Thiourea->Condensation (Hantzsch Synthesis) Reflux in Ethanol Reflux in Ethanol Condensation (Hantzsch Synthesis)->Reflux in Ethanol Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux in Ethanol->Neutralization (NaHCO3) Filtration and Washing Filtration and Washing Neutralization (NaHCO3)->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization This compound This compound Recrystallization->this compound

General workflow for the Hantzsch synthesis of the target compound.

Fungicidal Applications

2-Aminothiazole derivatives have demonstrated significant potential as antifungal agents, often targeting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The primary mechanism of action for many azole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).

Data Presentation: Antifungal Activity of Analogous 2-Aminothiazole Derivatives

Compound StructureTarget FungiMIC (µg/mL)MFC (µg/mL)Reference
Thiazole derivative containing a cyclopropane systemCandida albicans0.008–7.810.015–31.25[4]
Functionally substituted 2-aminothiazoleTrichoderma viride--[5]
Aminothiazole 41F5Histoplasma capsulatum2-[6]

Note: The data presented is for analogous 2-aminothiazole derivatives and should be used as a guideline for evaluating this compound.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.[7][8][9]

  • Preparation of Fungal Inoculum:

    • Culture the target phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea) on potato dextrose agar (PDA) at 25-28°C for 7-10 days.

    • Prepare a spore suspension by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1-5 x 10^6 spores/mL using a hemocytometer.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired test concentrations.

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well of the microtiter plate.

    • Include a positive control (a known fungicide) and a negative control (medium with DMSO, without the test compound).

    • Incubate the plates at 25-28°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

  • Determination of Minimum Fungicidal Concentration (MFC):

    • From the wells showing no visible growth, aliquot a small volume onto PDA plates.

    • Incubate the plates at 25-28°C for 48-72 hours.

    • The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) This compound This compound This compound->CYP51 (Lanosterol 14α-demethylase) Inhibition

Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Insecticidal Applications

Thiazole-containing compounds are present in several commercial insecticides. Derivatives of 2-aminothiazole have shown promising insecticidal activity against a range of agricultural pests.

Data Presentation: Insecticidal Activity of Analogous Thiazole Derivatives

Compound ClassTarget PestLC50 (mg/L)Reference
N-pyridylpyrazole thiazole derivativePlutella xylostella5.32[8][10]
N-pyridylpyrazole thiazole derivativeSpodoptera exigua6.75[8][10]
N-pyridylpyrazole thiazole derivativeSpodoptera frugiperda7.64[8][10]
Pyridine derivative with thiazole moietySaissetia oleae (nymphs)0.502 ppm[1]

Note: The data presented is for analogous thiazole derivatives and should be used as a guideline for evaluating this compound.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is suitable for assessing the toxicity of a compound to sucking insects like aphids.[10][11][12]

  • Rearing of Insects:

    • Maintain a healthy, age-standardized culture of the target insect (e.g., Aphis gossypii) on host plants (e.g., cotton or cucumber seedlings) in a controlled environment (25±2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) with a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween 80) to ensure even spreading on the leaf surface.

    • Prepare a series of dilutions in distilled water to obtain the desired test concentrations. A control solution should be prepared with the solvent and surfactant only.

  • Bioassay Procedure:

    • Excise fresh, undamaged leaves from the host plant.

    • Dip each leaf into a test solution for 10-20 seconds with gentle agitation.

    • Allow the leaves to air-dry completely.

    • Place the treated leaves individually in Petri dishes containing a moistened filter paper to maintain turgidity.

    • Carefully transfer a known number of adult insects (e.g., 20-30) onto each treated leaf.

    • Seal the Petri dishes with a ventilated lid.

  • Incubation and Mortality Assessment:

    • Incubate the Petri dishes under the same conditions used for insect rearing.

    • Assess insect mortality at 24, 48, and 72 hours after treatment. Insects that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC50 (median lethal concentration) and LC90 values using probit analysis.

Visualization of Insecticidal Bioassay Workflow:

cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect Rearing Insect Rearing Insect Introduction Insect Introduction Insect Rearing->Insect Introduction Test Solution Preparation Test Solution Preparation Leaf Dipping Leaf Dipping Test Solution Preparation->Leaf Dipping Host Plant Leaf Excision Host Plant Leaf Excision Host Plant Leaf Excision->Leaf Dipping Air Drying Air Drying Leaf Dipping->Air Drying Air Drying->Insect Introduction Incubation Incubation Insect Introduction->Incubation Mortality Assessment Mortality Assessment Incubation->Mortality Assessment Data Correction (Abbott's Formula) Data Correction (Abbott's Formula) Mortality Assessment->Data Correction (Abbott's Formula) LC50/LC90 Calculation LC50/LC90 Calculation Data Correction (Abbott's Formula)->LC50/LC90 Calculation

Workflow for the leaf-dip insecticidal bioassay.

Herbicidal Applications

Thiazole derivatives have been investigated as herbicides, with some acting as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme in plants.

Data Presentation: Herbicidal Activity of Analogous Thiazole Derivatives

Compound ClassWeed SpeciesConcentrationInhibition Rate (%)Reference
Aryl thiazole derivativeAmaranthus retroflexus150 g a.i./ha80[13]
Aryl thiazole derivativeEclipta prostrata150 g a.i./ha80[13]
Amide derivative containing thiazoleEchinochloa crusgalli100 mg/LModerate[7][11]
Amide derivative containing thiazoleAmaranthus ascedense100 mg/LModerate[11]

Note: The data presented is for analogous thiazole derivatives and should be used as a guideline for evaluating this compound.

Experimental Protocol: Herbicidal Activity Screening (Petri Dish Assay)

This protocol is a primary screening method to assess the pre-emergence herbicidal activity of a compound.[13][14]

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Prepare a series of dilutions to achieve the desired test concentrations.

  • Assay Setup:

    • Place a filter paper in a Petri dish (9 cm diameter).

    • Add a specific volume (e.g., 5 mL) of the test solution to the filter paper and allow the solvent to evaporate.

    • Place a known number of weed seeds (e.g., 20-30 seeds of Amaranthus retroflexus) on the treated filter paper.

    • Add a specific volume of distilled water to each Petri dish to moisten the filter paper.

    • Include a solvent-only control.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate in a growth chamber at 25±1°C with a 12:12 h L:D photoperiod.

  • Assessment:

    • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

    • Calculate the percent inhibition of germination and growth compared to the control.

Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPO Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme PPO (Protoporphyrinogen Oxidase) PPO (Protoporphyrinogen Oxidase) Accumulation of Protoporphyrinogen IX Accumulation of Protoporphyrinogen IX PPO (Protoporphyrinogen Oxidase)->Accumulation of Protoporphyrinogen IX leads to This compound This compound This compound->PPO (Protoporphyrinogen Oxidase) Inhibition Oxidation in Cytoplasm Oxidation in Cytoplasm Accumulation of Protoporphyrinogen IX->Oxidation in Cytoplasm Accumulation of Protoporphyrin IX Accumulation of Protoporphyrin IX Oxidation in Cytoplasm->Accumulation of Protoporphyrin IX Reactive Oxygen Species (ROS) Generation (with Light) Reactive Oxygen Species (ROS) Generation (with Light) Accumulation of Protoporphyrin IX->Reactive Oxygen Species (ROS) Generation (with Light) Cell Membrane Disruption Cell Membrane Disruption Reactive Oxygen Species (ROS) Generation (with Light)->Cell Membrane Disruption Plant Death Plant Death Cell Membrane Disruption->Plant Death

Proposed mechanism of action via inhibition of PPO in plants.

References

Troubleshooting & Optimization

troubleshooting low yield in Hantzsch synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Hantzsch synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help optimize your reaction outcomes.

Troubleshooting Guide: Low Yield

Low product yield is a common issue in organic synthesis. The following sections provide a systematic approach to identifying and resolving the root causes of a low yield in this specific Hantzsch reaction.

FAQs: Diagnosing Low Yield

Q1: My reaction has a low yield despite following the protocol. What are the most common initial checks I should perform?

A1: Start by verifying the fundamentals of your experimental setup. Key areas to investigate include:

  • Purity of Reactants: Impurities in your starting materials, particularly the α-haloketone (2-bromo-4'-methoxyacetophenone) and thiourea, can lead to unwanted side reactions and significantly lower the yield.[1][2]

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.[3]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4] This will help you determine if the reaction is incomplete or if side products are forming over time.

Q2: I've confirmed my reagents are pure and stoichiometry is correct, but the yield is still poor. What reaction conditions should I investigate?

A2: Optimizing reaction conditions is crucial. Consider the following adjustments:

  • Temperature: The reaction temperature can significantly impact the rate and yield. While some protocols suggest heating at a specific temperature, this may need to be optimized for your specific setup.[1] Some variations of the Hantzsch synthesis can even be performed at room temperature with the aid of ultrasonic activation.[5]

  • Reaction Time: Hantzsch reactions can have varying completion times.[1] Use TLC to determine the optimal reaction time; prolonged heating can sometimes lead to product degradation.[2]

  • Solvent Choice: While ethanol is a common solvent, other solvents like methanol or even solvent-free conditions have been used successfully for Hantzsch syntheses.[1][6][7] The choice of solvent can influence reaction rates and solubility of reactants and products.

Q3: I see multiple spots on my TLC plate, suggesting side reactions. What are the likely byproducts and how can I minimize them?

A3: The formation of multiple products indicates that side reactions are competing with your desired synthesis. Potential side reactions in the Hantzsch synthesis can arise from self-condensation of the reactants or alternative reaction pathways. To minimize these:

  • Control pH: The pH of the reaction mixture can influence the reaction pathway. In some cases, acidic conditions can lead to different isomers.[8]

  • Slow Addition of Reagents: Adding one reagent slowly to the reaction mixture can help to control the reaction rate and minimize the formation of unwanted byproducts.[1]

  • Purification Strategy: An efficient purification method is key to isolating the desired product from byproducts. Recrystallization from a suitable solvent like hot ethanol is a common and effective method.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the Hantzsch synthesis of this compound.

TroubleshootingWorkflow start Start: Low Yield Observed check_reagents 1. Verify Reagents - Purity (NMR, MP) - Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature - Time - Solvent check_reagents->check_conditions Reagents OK consult_literature Consult Literature for Alternative Methods check_reagents->consult_literature Impure/Incorrect monitor_reaction 3. Analyze Reaction Progress - TLC Monitoring - Identify Side Products check_conditions->monitor_reaction Conditions OK check_conditions->consult_literature Suboptimal optimize_purification 4. Review Purification - Extraction pH - Recrystallization Solvent monitor_reaction->optimize_purification Reaction OK monitor_reaction->consult_literature Side Reactions Dominant yield_improved Yield Improved optimize_purification->yield_improved Purification Optimized optimize_purification->consult_literature Product Loss HantzschMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product haloketone 2-Bromo-4'-methoxy- acetophenone intermediate1 Nucleophilic Attack (S-alkylation) haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Forms Thiazoline Intermediate intermediate3 Dehydration intermediate2->intermediate3 Loss of H2O product 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine intermediate3->product

References

Technical Support Center: Purification and Recrystallization of 4-Aryl-2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-aryl-2-aminothiazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and recrystallization of 4-aryl-2-aminothiazoles in a question-and-answer format.

Q1: My purified 4-aryl-2-aminothiazole still shows impurities by TLC/LCMS. What went wrong?

A1: This indicates that the chosen purification method was not optimal for separating the target compound from the specific impurities present.

  • Column Chromatography Issues: If you used column chromatography, the solvent system (mobile phase) may not have had the right polarity to resolve the compounds.[1] The polarity of 4-aryl-2-aminothiazoles is significantly influenced by their substituents.[1] Consider adjusting the solvent gradient. For instance, if your compound and a non-polar impurity are not separating well in 20% Ethyl Acetate in Hexane, try reducing the polarity to 10% or 15% Ethyl Acetate.

  • Incomplete Reaction: Unreacted starting materials, such as the α-haloketone or thiourea, may be present. The Hantzsch thiazole synthesis can sometimes be incomplete.[2][3]

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can produce isomeric byproducts like 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino-4-arylthiazole.[4] These isomers can be difficult to separate.

  • Pre-purification Needed: If the crude material is highly impure, a preliminary purification step like an acid-base extraction might be necessary before chromatography or recrystallization.[5]

Q2: I'm trying to recrystallize my product, but no crystals are forming after cooling.

A2: The absence of crystal formation upon cooling can be due to several factors, most commonly supersaturation or using an excessive amount of solvent.[5][6]

  • Induce Crystallization: The solution might be supersaturated.[5] To initiate crystal growth, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal of the pure compound.[6]

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[5][6] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[7]

Q3: My compound "oils out" during recrystallization instead of forming crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[5] This can happen for a few reasons:

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from arranging into an ordered crystal lattice.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Using a larger flask with a shallow solvent pool can also lead to rapid cooling due to high surface area.[6]

  • High Impurity Levels: A large amount of impurity can depress the melting point of the mixture, causing it to separate as a liquid.[5]

  • Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.[5] Also, the compound's solubility might be too high. In this case, consider a different solvent or a two-solvent recrystallization method.[5]

Q4: The yield of my recrystallized 4-aryl-2-aminothiazole is very low.

A4: While some product loss is inherent to recrystallization, a very low yield can often be improved.

  • Too Much Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[6]

  • Premature Crystallization: If crystals form too early in the hot solution (e.g., during hot filtration), you will lose product. Ensure your glassware is hot and perform filtrations quickly.

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent or too much solvent will dissolve some of your purified product.

Q5: My final product has a persistent color, even after purification.

A5: Colored impurities are common.

  • Activated Charcoal: You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration during recrystallization.[5] Use charcoal sparingly, as it can also adsorb your desired product.[5] A subsequent hot gravity filtration is required to remove the charcoal.[5]

Recrystallization Troubleshooting Flowchart

G start Recrystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Formation oiling_out Compound Oils Out issue->oiling_out Liquid Formation low_yield Low Yield issue->low_yield Poor Recovery success Pure Crystals Obtained issue->success Success sol1 Too much solvent? -> Boil off some solvent. no_crystals->sol1 sol2 Supersaturated? -> Scratch flask or add seed crystal. no_crystals->sol2 sol3 Cooling too fast? -> Allow to cool slowly. oiling_out->sol3 sol4 High impurity level? -> Consider pre-purification. oiling_out->sol4 sol5 Too much solvent used? -> Use minimum hot solvent. low_yield->sol5 sol6 Washing incorrectly? -> Wash with minimal ice-cold solvent. low_yield->sol6 sol1->start Retry sol2->start Retry sol3->start Retry sol4->start Retry sol5->start Retry sol6->start Retry

Caption: A troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What is the most common method for purifying 4-aryl-2-aminothiazoles?

A: Column chromatography is the most frequently used laboratory-scale technique for the purification of 4-aryl-2-aminothiazole derivatives.[1] The choice of a silica gel stationary phase and a suitable mobile phase (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is crucial for achieving good separation.[1][8]

Q: How do I choose a suitable solvent for recrystallizing my 4-aryl-2-aminothiazole?

A: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[7] 2-Aminothiazole itself is soluble in water, alcohols, and ether.[9] For 4-aryl derivatives, common choices include ethanol, or solvent mixtures like hexane/ethyl acetate and hexane/acetone.[8][10] The "like dissolves like" principle is a good starting point; solvents with functional groups similar to your compound may be good solubilizers.[10] It is always best to perform small-scale solvent screening to find the optimal system.

Q: Can I use acid-base extraction to purify my 4-aryl-2-aminothiazole?

A: Yes, this can be an effective technique. The 2-amino group is basic and can be protonated in acidic conditions, making the compound soluble in aqueous acid.[11] This allows you to separate it from non-basic impurities.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with an aqueous acid (e.g., 1M HCl). The protonated aminothiazole will move to the aqueous layer.

  • Separate the layers. The organic layer contains neutral and acidic impurities.

  • Basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate the aminothiazole, causing it to precipitate.

  • Extract the purified product back into an organic solvent or collect it by filtration.

Acid-Base Extraction Logic

G compound Crude Product (4-Aryl-2-aminothiazole + Neutral Impurities) dissolve Dissolve in Organic Solvent compound->dissolve extract Extract with Aqueous Acid (e.g., 1M HCl) dissolve->extract org_layer1 Organic Layer: Neutral Impurities extract->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Aminothiazole extract->aq_layer1 Separate basify Add Base (e.g., NaOH) to Aqueous Layer aq_layer1->basify aq_layer2 Aqueous Layer: Salts basify->aq_layer2 Separate org_layer2 Extract with Organic Solvent to get Purified Product basify->org_layer2 Separate

Caption: Logical workflow for purification via acid-base extraction.

Q: What are the common impurities from a Hantzsch synthesis of 4-aryl-2-aminothiazoles?

A: The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[3] Common impurities include:

  • Unreacted α-haloketone.

  • Unreacted thiourea.

  • Byproducts from self-condensation of the α-haloketone.

  • In some cases, isomeric products may form.[4]

Data and Protocols

Table 1: Common Solvent Systems for Column Chromatography
Solvent SystemPolarityTypical ApplicationReference
20% Ethyl Acetate in HexaneLow-MediumFor less polar 4-aryl-2-aminothiazoles.[8]
2.5% Methanol in DichloromethaneMediumFor more polar 4-aryl-2-aminothiazoles.[8]
3% Acetone in DichloromethaneMediumAlternative system for moderately polar compounds.[8]
Ethyl Acetate / Hexane GradientVariableUsed to separate compounds with a range of polarities.[12]
Table 2: Common Solvents for Recrystallization
SolventBoiling Point (°C)CommentsReference
Ethanol78.4A very common and effective solvent for many aminothiazoles.[10]
Water100Can be effective for more polar compounds or salts.[10]
n-Hexane / Ethyl Acetate69 / 77A two-solvent system useful when single solvents fail.[10]
n-Hexane / Acetone69 / 56Good general-purpose two-solvent system.[10]
Experimental Protocols
Protocol 1: Purification by Column Chromatography

This is a general protocol and may require optimization.[1]

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.[1]

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform packed bed.[1]

  • Sample Loading: Dissolve the crude 4-aryl-2-aminothiazole in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample powder onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase as needed to move your compound down the column.

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Protocol 2: Recrystallization from a Single Solvent
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended).

  • Saturation: Continue adding small portions of the hot solvent just until all of the solid dissolves.[5]

  • Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals completely, either by air-drying on a watch glass or in a vacuum oven.[5]

General Synthesis and Purification Workflow

G start Starting Materials (α-Haloketone, Thiourea) reaction Hantzsch Reaction start->reaction workup Aqueous Workup (e.g., wash with NaHCO3, brine) reaction->workup crude Crude Product workup->crude purification_choice Purification Method? crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity chromatography Column Chromatography purification_choice->chromatography Complex mixture analysis Purity Check (TLC, LCMS, NMR) recrystallization->analysis chromatography->analysis pure_product Pure 4-Aryl-2-aminothiazole analysis->pure_product

Caption: General workflow from synthesis to pure 4-aryl-2-aminothiazole.

References

optimizing reaction conditions for the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved via the Hantzsch thiazole synthesis. The primary reaction involves the cyclocondensation of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.1. Optimize Reaction Conditions: Monitor the reaction using Thin Layer Chromatography (TLC). If starting materials are still present, increase the reaction time or temperature. Consider switching to a higher-boiling point solvent or employing microwave-assisted synthesis for faster reaction times.[1][2]
2. Poor Quality of Reactants: The α-bromoketone may have degraded, or the thiourea may contain impurities.2. Verify Reactant Purity: Use freshly prepared or purified 2-bromo-1-(4-methoxyphenyl)ethanone. Ensure the thiourea is of high purity.
3. Incorrect Stoichiometry: The molar ratio of reactants may be suboptimal.3. Adjust Stoichiometry: A slight excess of thiourea (e.g., 1.2 to 2 equivalents) can help drive the reaction to completion.[3]
Presence of Multiple Spots on TLC / Impure Product 1. Formation of Side Products: Self-condensation of the α-bromoketone or formation of other byproducts can occur.1. Control Reaction Conditions: Add the α-bromoketone dropwise to the thiourea solution to minimize self-condensation. Ensure the reaction temperature is not excessively high.
2. Unreacted Starting Materials: The reaction has not gone to completion.2. Drive Reaction to Completion: Refer to the "Low or No Product Yield" section for optimization strategies.
3. Product Degradation: The product may be unstable under prolonged heating or during workup.3. Modify Workup: Use milder conditions for neutralization and extraction. Avoid prolonged exposure to strong acids or bases.
Difficulty in Product Purification/Isolation 1. Product is an Oil or Gummy Solid: The product may not have crystallized properly.1. Improve Crystallization: After workup, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water). If it fails to crystallize, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification.[3]
2. Ineffective Purification Method: Recrystallization may not be sufficient to remove all impurities.2. Use Column Chromatography: If impurities persist, purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
Dark-Colored Reaction Mixture 1. Decomposition: Reactants or the product may be decomposing at the reaction temperature, often due to the presence of iodine as a catalyst in some procedures.1. Control Temperature and Catalyst: Maintain a consistent and appropriate reaction temperature (e.g., 70-80°C).[3][4] If using iodine, ensure it is used in catalytic amounts and consider alternative methods if decomposition is severe.
2. Polymerization: Thiourea or its intermediates can sometimes polymerize under certain conditions.2. Modify Reaction Conditions: Ensure proper stirring and avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)ethanone, with thiourea.[5][6]

Q2: How can I prepare the starting material, 2-bromo-1-(4-methoxyphenyl)ethanone?

A2: This α-bromoketone can be synthesized by the bromination of 4-methoxyacetophenone. This reaction is typically carried out using bromine (Br₂) in a suitable solvent like diethyl ether or acetic acid, often at a low temperature (0 °C) to control the reaction rate.[4]

Q3: What solvents are suitable for the Hantzsch synthesis of this compound?

A3: Ethanol is a commonly used solvent for this reaction as it effectively dissolves both thiourea and the α-bromoketone, and the reaction can be conveniently run at reflux temperature (around 78°C).[4] Other polar solvents may also be applicable.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a silica gel plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]

Q5: The workup procedure mentions neutralization. Why is this important?

A5: The reaction is often carried out under conditions that can result in the formation of a hydrobromide salt of the product. Neutralization with a weak base, such as sodium bicarbonate (NaHCO₃) or ammonia solution (NH₄OH), is necessary to deprotonate the amine and obtain the free base form of the product, which is typically less soluble in water and can be extracted into an organic solvent.[2][4]

Q6: Can I use a catalyst to improve the reaction?

A6: While the reaction often proceeds without a specific catalyst, some procedures mention the use of iodine (I₂) as a catalyst.[3][7] Additionally, microwave-assisted synthesis has been shown to significantly reduce reaction times and can be considered a form of catalytic enhancement through rapid heating.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is based on the Hantzsch thiazole synthesis method.

  • Preparation of 2-bromo-1-(4-methoxyphenyl)ethanone:

    • Dissolve 1-(4-methoxyphenyl)ethanone in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

    • Add bromine (Br₂) dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromoketone.

  • Synthesis of this compound:

    • To a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

    • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 45 minutes to 3 hours.[4] Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate to make the mixture basic (pH 8-9).[4]

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to yield the final product.

Protocol 2: Iodine-Catalyzed Synthesis
  • Reaction Setup:

    • In a round-bottom flask, triturate iodine (I₂) (e.g., 0.02 mol) and thiourea (e.g., 0.04 mol).[3]

    • Add 4-methoxyacetophenone (e.g., 0.02 mol) to the mixture.

    • Heat the mixture in a water bath at approximately 70 °C with occasional stirring for about 8 hours.[3]

  • Workup and Purification:

    • After cooling, triturate the solid residue with diethyl ether to remove unreacted 4-methoxyacetophenone.

    • Wash the precipitate with a 5% aqueous sodium thiosulfate solution to remove excess iodine, followed by a water wash.[3]

    • Dissolve the resulting product in hot water and filter to remove any sulfone byproducts.

    • The product should crystallize upon cooling. Collect the crystals by filtration.

Data Presentation

Table 1: Comparison of Reaction Conditions
Method Starting Materials Solvent Catalyst Temperature Time Yield Reference
Conventional2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, ThioureaEthanolNoneReflux (78 °C)45 min98%[4]
Iodine-CatalyzedAcetophenone, Thiourea, IodineNone (neat)Iodine70 °C8 h-[3]
Microwave2-Hydroxy-5-methyl acetophenone, ThioureaRectified SpiritI₂/Br₂-6-8 min90%[2]

Note: Data for closely related structures are included to provide a comparative context for reaction optimization.

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_cyclization Step 2: Thiazole Synthesis cluster_purification Step 3: Purification start 4-Methoxy- acetophenone + Br2 reaction1 Stir at 0°C to RT in Diethyl Ether start->reaction1 workup1 NaHCO3 Quench, Extraction, Evaporation reaction1->workup1 intermediate 2-Bromo-1-(4-methoxy- phenyl)ethanone workup1->intermediate reaction2 Reflux in Ethanol intermediate->reaction2 thiourea Thiourea thiourea->reaction2 workup2 Cool, Neutralize (NaHCO3), Extraction, Evaporation reaction2->workup2 crude Crude Product workup2->crude purify Recrystallization (from Ethanol) crude->purify final_product 4-(4-Methoxyphenyl)-1,3- thiazol-2-amine purify->final_product

Caption: Workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Strategies to Improve the Solubility of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine derivatives. Poor aqueous solubility is a common hurdle in the development of many promising compounds, impacting bioassays, formulation, and ultimately, therapeutic efficacy. This guide offers practical strategies and detailed experimental protocols to overcome these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My this compound derivative precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock.

  • Question: What is the likely cause of this precipitation?

  • Answer: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." Your compound is likely soluble in the organic solvent (e.g., DMSO) but has poor solubility in the aqueous buffer used for your assay. When the stock solution is diluted, the concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate.[1]

  • Question: How can I prevent this precipitation during my experiments?

  • Answer: You can try several approaches:

    • Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO or ethanol) is as low as possible in your assay, typically below 0.5%, to minimize its potential effects on the biological system while maintaining the compound's solubility.[1][2]

    • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This more gradual change in the solvent environment can sometimes prevent the compound from crashing out of solution.[1]

    • Pre-warm the Aqueous Buffer: Using a pre-warmed aqueous buffer can sometimes help to keep the compound in solution upon dilution.[3]

    • Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can trigger precipitation.[3]

Problem 2: I am observing inconsistent results in my biological assays, and I suspect it might be due to poor solubility.

  • Question: How can poor solubility lead to inconsistent assay results?

  • Answer: If your compound is not fully dissolved, the actual concentration in solution is unknown and likely lower than the nominal concentration. This can lead to an underestimation of biological activity (e.g., falsely high IC50 values) and poor reproducibility between experiments.[4]

  • Question: How can I confirm if solubility is the issue?

  • Answer: A good first step is to perform a visual inspection of your diluted compound solution for any signs of precipitation (cloudiness or visible particles). For a more quantitative assessment, you can determine the kinetic solubility of your compound under your specific assay conditions. This involves preparing a dilution series and measuring the concentration at which precipitation occurs, often using methods like nephelometry or UV/Vis spectroscopy.[5]

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often have low water solubility?

A1: The low aqueous solubility of these derivatives is primarily due to their chemical structure. The presence of the aromatic phenyl and methoxy groups contributes to the lipophilicity (hydrophobicity) of the molecule, making it less soluble in water.[1] The crystalline nature of these compounds can also contribute to low solubility, as energy is required to break the crystal lattice before solvation can occur.

Q2: What are the main strategies I can use to improve the solubility of my this compound derivative?

A2: Several strategies can be employed, which can be broadly categorized as physical modifications, chemical modifications, and the use of formulation excipients.[6]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[7]

    • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier can improve its wettability and dissolution.[7][8]

  • Chemical Modifications:

    • Salt Formation: If your derivative has a suitable acidic or basic center, forming a salt can significantly increase its aqueous solubility.[6]

    • Prodrugs: A prodrug is a chemically modified, often more water-soluble version of the active drug that is converted back to the active form in the body.[9]

  • Formulation Excipients:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[6][10]

    • pH Adjustment: The solubility of compounds with ionizable groups, like the amino group in your derivative, can often be increased by adjusting the pH of the solution.[6][11]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased apparent water solubility.[6][12]

Q3: How do I choose the best solubility enhancement strategy for my compound?

A3: The optimal strategy depends on several factors, including the physicochemical properties of your specific derivative (e.g., pKa, logP), the intended application (e.g., in vitro assay vs. in vivo formulation), and the stage of drug development. A decision workflow can help guide your choice.

G cluster_start cluster_screening Initial Screening / In Vitro Assays cluster_formulation Preclinical Formulation / In Vivo Studies cluster_physchem cluster_decision start Poorly Soluble Derivative physchem Assess Physicochemical Properties (pKa, logP) start->physchem cosolvents Co-solvents (DMSO, Ethanol) thermolabile Thermolabile? cosolvents->thermolabile ph_adjust pH Adjustment cyclodextrin Cyclodextrin Complexation solid_dispersion Solid Dispersion nanosuspension Nanosuspension prodrug Prodrug Synthesis physchem->cosolvents Quick Solubilization ionizable Ionizable Group? physchem->ionizable Consider Chemical Structure ionizable->ph_adjust Yes ionizable->cyclodextrin No thermolabile->solid_dispersion No thermolabile->nanosuspension Yes thermolabile->prodrug Consider for long-term development

Decision workflow for selecting a solubility enhancement strategy.

Quantitative Data Summary

While specific quantitative data for the solubility enhancement of a broad range of this compound derivatives is not extensively available in the public domain, the following tables provide illustrative examples of the degree of solubility improvement that can be achieved with different techniques for structurally related or poorly soluble compounds. Researchers should generate analogous data for their specific derivatives.

Table 1: Illustrative Example of Solubility Enhancement via Cyclodextrin Complexation

Compound/FormulationMolar Ratio (Drug:CD)Solubility (µg/mL)Fold Increase
Chrysin (pure drug)-1.01-
Chrysin:β-CD Complex1:14.414.37
Chrysin:HP-β-CD Complex1:15.725.66
Chrysin:SBECD Complex1:16.356.29
Chrysin:RAMEB Complex1:17.487.41

Data adapted from a study on Chrysin, a poorly soluble flavonoid, demonstrating the potential of various cyclodextrins to enhance solubility.[13]

Table 2: Illustrative Example of Solubility Enhancement of a Poorly Soluble Drug via Solid Dispersion

FormulationDrug:Polymer RatioSolubility (µg/mL)Fold Increase
Pure Drug (MFB-1041)-1.2-
Solid Dispersion (HP-55)1:3> 100> 83
Solid Dispersion (CMEC)1:3> 100> 83

Data adapted from a study on MFB-1041, a poorly soluble antifungal agent, showing significant solubility improvement with enteric polymers.[14]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for your this compound derivatives.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

Objective: To prepare a solid inclusion complex of a this compound derivative with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Stirring plate and magnetic stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD). The concentration will depend on the desired molar ratio.

  • Slowly add the this compound derivative to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a common starting point for optimization.[1][6]

  • Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.[1]

  • Freeze the resulting solution at a low temperature (e.g., -80 °C).

  • Lyophilize (freeze-dry) the frozen sample until a dry powder is obtained.[1]

  • The resulting powder is the inclusion complex, which should be characterized and tested for its improved aqueous solubility.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic carrier to improve its dissolution rate.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))[1]

  • Suitable organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound derivative and the hydrophilic carrier in a desired weight ratio (e.g., 1:1, 1:5, 1:10 w/w).[1]

  • Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.[1]

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.

Protocol 3: Preparation of a Nanosuspension by the Wet Milling Method

Objective: To reduce the particle size of a this compound derivative to the nanometer range to increase its dissolution velocity.

Materials:

  • This compound derivative

  • Stabilizer(s) (e.g., HPMC, Poloxamer 188, Tween 80)[15]

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

Procedure:

  • Prepare an aqueous solution of the selected stabilizer(s).

  • Disperse the this compound derivative in the stabilizer solution to form a presuspension.

  • Add the milling media to the presuspension.

  • Mill the suspension at a high speed for a predetermined time (this will require optimization and can range from hours to days).[15]

  • Separate the nanosuspension from the milling media.

  • Characterize the particle size and distribution of the nanosuspension using a technique such as dynamic light scattering.

  • Evaluate the dissolution behavior of the resulting nanosuspension.

Experimental Workflows and Signaling Pathways

G cluster_prep Sample Preparation cluster_dilution Dilution & Observation cluster_analysis Solubility Assessment cluster_decision cluster_outcome stock Prepare High Concentration Stock in DMSO dilute Dilute Stock into Buffer to Target Concentration stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) buffer->dilute observe Visually Inspect for Precipitation (Cloudiness) dilute->observe precip Precipitation Observed? observe->precip centrifuge Centrifuge to Pellet Undissolved Compound supernatant Collect Supernatant centrifuge->supernatant analyze Quantify Concentration (e.g., HPLC-UV) supernatant->analyze insoluble Compound is Not Soluble, Implement Enhancement Strategy analyze->insoluble precip->centrifuge Yes soluble Compound is Soluble at this Concentration precip->soluble No

Experimental workflow for assessing aqueous solubility.

G cluster_drug cluster_strategies Solubility Enhancement Strategies cluster_result drug This compound Derivative (Poorly Soluble) prodrug Prodrug Synthesis (e.g., Amino Acid Conjugate) drug->prodrug Chemical Modification complexation Cyclodextrin Complexation drug->complexation Formulation solid_dispersion Solid Dispersion (with PVP/PEG) drug->solid_dispersion Formulation result Improved Aqueous Solubility & Bioavailability prodrug->result complexation->result solid_dispersion->result

Logical relationship of solubility enhancement strategies.

References

overcoming side product formation in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side product formation in the synthesis of 2-aminothiazoles.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of 2-aminothiazoles, particularly via the widely used Hantzsch thiazole synthesis. This guide addresses the most frequent issues and offers systematic solutions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inappropriate Solvent: The choice of solvent is critical and can significantly impact reaction rates and yields.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions (e.g., reflux or microwave heating) to proceed efficiently.[1]

  • Ineffective or Absent Catalyst: Many variations of the Hantzsch synthesis benefit from the use of a catalyst to improve reaction rates and yields.[1]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can lead to unwanted side reactions and inhibit the formation of the desired product.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial for optimal conversion.

Suggested Solutions:

  • Solvent Screening: Screen a variety of solvents such as ethanol, methanol, water, or mixtures thereof to find the optimal medium for your specific substrates.[1]

  • Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Microwave irradiation can also be an effective method for accelerating the reaction and improving yields.[1]

  • Catalyst Introduction: Introduce an appropriate catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, have been shown to be beneficial.[1] For greener approaches, consider solid-supported catalysts like silica-supported tungstosilisic acid.

  • Starting Material Purity: Ensure the purity of your α-haloketone and thiourea. If necessary, purify the starting materials before use.

  • Verify Stoichiometry: Carefully check the molar ratios of your reactants.

Issue 2: Formation of Impurities and Side Products

Possible Causes:

  • Prolonged Reaction Time or Excessive Temperature: Over-refluxing or excessively high temperatures can lead to the degradation of the product or the formation of polymeric side products.

  • Incorrect pH: The pH of the reaction mixture can influence the regioselectivity of the reaction and the formation of certain side products.

  • Reactive Functional Groups: The presence of other reactive functional groups on the starting materials can lead to undesired side reactions.

  • Excess Thiourea: While a slight excess of thiourea is sometimes used, a large excess can lead to the formation of thiourea-related byproducts.

Suggested Solutions:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC to determine the optimal reaction time and avoid prolonged heating.

  • pH Adjustment: Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1][2]

  • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups before the condensation reaction.

  • Optimize Reactant Ratios: Experiment with the molar ratio of α-haloketone to thiourea to minimize the formation of side products.

Issue 3: Difficult Product Isolation and Purification

Possible Causes:

  • High Solubility of the Product: The desired 2-aminothiazole may be highly soluble in the reaction solvent, making precipitation and filtration difficult.

  • Complex Product Mixture: The formation of multiple side products can result in a complex mixture that is challenging to purify.

  • Difficult Catalyst Removal: Homogeneous catalysts can be difficult to separate from the final product.

Suggested Solutions:

  • Precipitation: After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.

  • Column Chromatography: For complex mixtures, column chromatography is an effective purification method.

  • Use of Heterogeneous Catalysts: Employing a solid-supported catalyst can simplify the work-up, as the catalyst can be easily removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles?

A1: Common side products include:

  • Unreacted starting materials: If the reaction does not go to completion.

  • Oxazoles: If the thioamide is contaminated with the corresponding amide.

  • Dimerization or polymerization products: These can form under certain conditions, especially with prolonged reaction times or high temperatures.

  • N,N'-bis(4-arylthiazol-2-yl)thiourea: This can form from the reaction of the 2-aminothiazole product with an isothiocyanate intermediate or unreacted thiourea.

  • Dithiazolylamines: These can arise from the reaction of a 2-aminothiazole with a reactive intermediate.

Q2: How can I minimize the formation of these side products?

A2: To minimize side product formation, consider the following:

  • Use high-purity starting materials.

  • Optimize the reaction conditions (temperature, time, solvent, and catalyst).

  • Carefully control the stoichiometry of the reactants.

  • Monitor the reaction progress by TLC to avoid over-running the reaction.

Q3: Are there greener alternatives to the traditional Hantzsch synthesis?

A3: Yes, several more environmentally friendly methods have been developed. These include:

  • Microwave-assisted synthesis: This often leads to shorter reaction times, higher yields, and cleaner products.[1]

  • Solvent-free conditions: Grinding the reactants together without a solvent can be an effective and eco-friendly approach.

  • Use of water as a solvent: Water is a green and inexpensive solvent that can be effective for certain substrates.

  • Reusable catalysts: Employing solid-supported catalysts simplifies purification and reduces waste.

Q4: Can you provide a general protocol for the synthesis of a 2-amino-4-arylthiazole?

A4: The following is a general procedure that may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea using iodine as a catalyst.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Add ethanol as a solvent and reflux the mixture for 12 hours.

  • After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.

  • Pour the mixture into an ammonium hydroxide solution.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[3]

Protocol 2: Purification of 2-Aminothiazole Derivatives by Column Chromatography

Materials:

  • Crude 2-aminothiazole product

  • Silica gel (60-120 mesh)

  • Appropriate solvent system (e.g., ethyl acetate/hexane)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the non-polar solvent of your chosen solvent system.

  • Pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the solvent system and load it onto the top of the column.

  • Elute the column with the solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 2-aminothiazole.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of 2-aminothiazole synthesis.

Table 1: Effect of Catalyst on the Synthesis of 2-Amino-4-phenylthiazole Derivatives

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux12040
2Copper Silicate (10 mol%)EthanolReflux3092
3SiW.SiO₂ (15 mol%)Ethanol/Water (1/1)65120-21079-90
4Trichloroisocyanuric acid (TCCA)Ethanol8025High

Data compiled from various sources for illustrative purposes.

Table 2: Effect of Solvent on the Synthesis of a Hantzsch Thiazole Derivative

EntrySolventTemperatureYield (%)
1WaterReflux65
2EthanolReflux75
3MethanolReflux70
41-ButanolReflux80
52-PropanolReflux78

Data adapted from a study on a specific Hantzsch thiazole derivative for illustrative purposes.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst, Time) start->check_conditions conditions_ok Are conditions optimized? check_conditions->conditions_ok optimize_conditions Systematically optimize: - Solvent Screen - Temperature Gradient - Catalyst Choice/Loading - Reaction Time conditions_ok->optimize_conditions No check_reagents Examine Starting Materials (Purity, Stoichiometry) conditions_ok->check_reagents Yes optimize_conditions->check_reagents reagents_ok Are reagents pure and stoichiometry correct? check_reagents->reagents_ok purify_reagents Purify starting materials. Verify molar ratios. reagents_ok->purify_reagents No check_workup Evaluate Work-up and Purification Procedure reagents_ok->check_workup Yes end Yield Improved purify_reagents->end workup_ok Is the product being lost during isolation? check_workup->workup_ok optimize_workup Modify isolation technique: - Change precipitation solvent - Optimize chromatography workup_ok->optimize_workup No workup_ok->end Yes optimize_workup->end

Caption: A decision-making workflow for troubleshooting low yields in 2-aminothiazole synthesis.

Mechanism of Hantzsch Thiazole Synthesis and Side Product Formation

Hantzsch_Mechanism cluster_main_pathway Main Reaction Pathway cluster_side_reactions Side Product Formation alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 oxazole Oxazole Side Product alpha_haloketone->oxazole thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 product 2-Aminothiazole intermediate2->product dimerization Dimerization/ Polymerization intermediate2->dimerization bis_thiourea N,N'-bis(thiazol-2-yl)thiourea product->bis_thiourea amide_impurity Amide Impurity (in Thiourea) amide_impurity->oxazole excess_thiourea Excess Thiourea excess_thiourea->bis_thiourea

Caption: The reaction mechanism for Hantzsch synthesis and pathways to common side products.

References

addressing stability issues of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine in solution.

Troubleshooting Guides

This section provides solutions to common stability-related problems encountered during experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Rapid degradation of the compound in aqueous solution. pH-mediated hydrolysis: The 2-aminothiazole ring can be susceptible to hydrolysis under acidic or basic conditions.Perform a pH stability profile to identify the pH of maximum stability. Prepare solutions in a series of buffers ranging from pH 2 to 10 and monitor the compound's concentration over time using a stability-indicating HPLC method.[1]
Oxidation: The electron-rich thiazole ring and the amino group can be prone to oxidation, especially in the presence of dissolved oxygen or metal ions.Prepare solutions with and without antioxidants (e.g., ascorbic acid, sodium metabisulfite). Store samples under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
Photodegradation: Exposure to UV or visible light can induce degradation, particularly due to the presence of the chromophoric methoxyphenyl group.[2][3][4][5]Prepare and store solutions in light-protected containers (e.g., amber vials or wrapped in aluminum foil). Conduct photostability studies according to ICH Q1B guidelines.[6][7][8][9][10]
Precipitation of the compound in aqueous buffer. Poor solubility: The compound may have limited solubility in aqueous solutions, especially at neutral pH.Adjust the pH of the buffer. The amino group can be protonated under slightly acidic conditions, which may increase aqueous solubility.[11] Use a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system.[11]
Degradation to a less soluble product: A degradation product may be less soluble than the parent compound, leading to precipitation.Analyze the precipitate and the supernatant by HPLC to identify the components. This can help in elucidating the degradation pathway.
Inconsistent results in biological assays. Solution instability: The compound may be degrading in the assay medium over the course of the experiment.Confirm the stability of the compound under your specific assay conditions (e.g., temperature, pH, media components). Prepare fresh solutions immediately before use.
Interaction with assay components: The compound may interact with components of the assay medium, leading to a loss of activity or degradation.Evaluate the compatibility of the compound with all assay components individually.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The main factors are pH, exposure to light, temperature, and the presence of oxidizing agents. The 2-aminothiazole moiety is known to be susceptible to hydrolysis and oxidation, while the methoxyphenyl group can contribute to photosensitivity.

Q2: What is the expected degradation pathway for this compound?

A2: While specific degradation pathways need to be determined experimentally, plausible routes include hydrolysis of the thiazole ring under extreme pH conditions, oxidation of the amino group or the sulfur atom in the thiazole ring, and photodegradation involving the methoxyphenyl group. A potential degradation pathway is illustrated below.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be prepared fresh in a suitable buffer at a slightly acidic to neutral pH (based on your experimental determination). They should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers, preferably under an inert atmosphere.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a reverse-phase HPLC method, must be able to separate the intact compound from its degradation products.[12] To develop such a method, you need to perform forced degradation studies (see experimental protocols below) to generate the degradation products. The method should then be optimized to achieve adequate resolution between all peaks.

Q5: Are there any visible signs of degradation?

A5: Visual indicators of degradation can include a change in the color of the solution, the formation of precipitate, or a change in clarity. However, significant degradation can occur without any visible changes, making analytical monitoring essential.[1]

Quantitative Data from Forced Degradation Studies (Representative Data)

The following tables summarize representative quantitative data from forced degradation studies on this compound. These are illustrative examples based on typical degradation kinetics for similar compounds.

Table 1: Hydrolytic Degradation of this compound at 60°C

ConditionTime (hours)% Assay of Parent Compound% Total Degradation
0.1 M HCl0100.00.0
2485.214.8
4872.527.5
Purified Water0100.00.0
2499.10.9
4898.31.7
0.1 M NaOH0100.00.0
2490.79.3
4882.117.9

Table 2: Oxidative Degradation of this compound at Room Temperature

ConditionTime (hours)% Assay of Parent Compound% Total Degradation
3% H₂O₂0100.00.0
688.411.6
2475.924.1

Table 3: Photostability of this compound (Solid State and Solution)

ConditionExposure% Assay of Parent Compound% Total Degradation
Solid (ICH Q1B)1.2 million lux hours, 200 Wh/m²98.51.5
Solution (ICH Q1B)1.2 million lux hours, 200 Wh/m²92.17.9
Dark Control (Solution)-99.80.2

Table 4: Thermal Degradation of this compound (Solid State) at 80°C

Time (hours)% Assay of Parent Compound% Total Degradation
0100.00.0
2499.20.8
4898.51.5
7297.82.2

Experimental Protocols

Protocol 1: pH Stability Profile (Hydrolytic Degradation)
  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each buffer to a final concentration of approximately 100 µg/mL.

  • Incubation: Store the buffered solutions in tightly sealed vials at a constant temperature (e.g., 60°C) to accelerate degradation.

  • Analysis: At predetermined time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each solution. If necessary, neutralize the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a validated stability-indicating HPLC-UV method. Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 100 µg/mL.

  • Stress Condition: To the solution, add a solution of 3% hydrogen peroxide. Protect the solution from light and keep it at room temperature.

  • Analysis: Monitor the degradation at various time points (e.g., 0, 2, 6, 24 hours) by HPLC.

  • Control: A sample without hydrogen peroxide should be stored under the same conditions as a control.

Protocol 3: Photostability Testing (as per ICH Q1B)
  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent and place it in a chemically inert, transparent container.

  • Exposure: Expose the samples to a light source that meets the ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][10]

  • Dark Control: Prepare identical samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to determine the extent of photodegradation.

Protocol 4: Thermal Degradation (Solid State)
  • Sample Preparation: Place the solid compound in a vial.

  • Stress Condition: Store the vial in an oven at an elevated temperature (e.g., 80°C).

  • Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a sample, prepare a solution of a known concentration, and analyze it by HPLC.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solution Potential Solutions instability Compound Instability in Solution (Degradation, Precipitation) check_params Review Experimental Parameters (pH, Solvent, Temperature, Light) instability->check_params Start analytical_chem Perform Analytical Chemistry (HPLC, LC-MS) check_params->analytical_chem protect_light Protect from Light check_params->protect_light If light sensitivity is suspected fresh_prep Prepare Solutions Fresh check_params->fresh_prep For all experiments forced_degradation Conduct Forced Degradation Studies analytical_chem->forced_degradation If degradation is confirmed optimize_cond Optimize Solution Conditions (pH, Co-solvents, Antioxidants) forced_degradation->optimize_cond modify_protocol Modify Experimental Protocol optimize_cond->modify_protocol protect_light->modify_protocol fresh_prep->modify_protocol

Caption: Troubleshooting workflow for addressing stability issues.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_sample Prepare Stock Solution of This compound hydrolysis Hydrolysis (Acidic, Basic, Neutral) prep_sample->hydrolysis oxidation Oxidation (H₂O₂) prep_sample->oxidation photolysis Photolysis (ICH Q1B Light Exposure) prep_sample->photolysis thermal Thermal Stress (Elevated Temperature) prep_sample->thermal hplc_analysis Analyze by Stability-Indicating HPLC Method hydrolysis->hplc_analysis oxidation->hplc_analysis photolysis->hplc_analysis thermal->hplc_analysis pathway Identify Degradation Products & Elucidate Pathways hplc_analysis->pathway stability_profile Establish Stability Profile pathway->stability_profile Degradation_Pathway cluster_degradation Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Product (Thiazole Ring Opening) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidation Product (e.g., N-oxide or Sulfoxide) parent->oxidation_prod Oxidizing Agent (e.g., H₂O₂) photo_prod Photodegradation Product (e.g., Demethylation of methoxy group) parent->photo_prod Light Exposure (UV/Vis)

References

Technical Support Center: Optimizing Biological Assays with Hydrophobic Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for biological assays involving hydrophobic thiazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrophobic thiazole compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent this?

A: This is a common issue known as compound precipitation upon dilution. DMSO is a strong organic solvent, but its ability to maintain the solubility of a hydrophobic compound decreases significantly when diluted into an aqueous medium. This can lead to an overestimation of the compound's IC50 value due to the lower effective concentration in the assay.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%) that your compound's solubility allows.

  • Use a Co-solvent System: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG).

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) in your assay buffer can help to maintain compound solubility by forming micelles.

  • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, and they can encapsulate hydrophobic compounds, increasing their aqueous solubility.

  • Sonication: Briefly sonicating the final diluted solution can help to break up small aggregates and improve dissolution.

  • Pre-warm the Assay Medium: Adding the compound stock to a pre-warmed assay medium can sometimes improve solubility.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the hydrophobicity of my thiazole compound?

A: Yes, inconsistent results are often a symptom of poor compound solubility. If the compound is not fully dissolved, the actual concentration can vary between wells and experiments, leading to high variability in the data.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Perform a Kinetic Solubility Assay: This will help you determine the concentration at which your compound begins to precipitate under your specific assay conditions.

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of your stock solution in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Ensure Thorough Mixing: After adding the compound, ensure the plate is mixed gently but thoroughly to achieve a homogenous concentration in each well.

Q3: How can I be sure that the observed biological effect is due to my thiazole compound and not an artifact of the solubilization method?

A: This is a critical consideration. The excipients used to solubilize your compound can have their own biological effects.

Troubleshooting Steps:

  • Include Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent(s) and any other excipients used to dissolve your test compound.

  • Test Excipient Effects: If you are using a less common solubilizing agent, it is advisable to run a separate experiment to test its effect on the assay in the absence of your thiazole compound.

  • Use Multiple Solubilization Methods: If possible, try to confirm your results using a different solubilization strategy. If you see a similar biological effect with two different formulations, it increases the confidence that the effect is due to your compound.

Quantitative Data Summary

The following tables provide a summary of IC50 values for various thiazole derivatives in different cancer cell lines, illustrating the range of activities observed with this class of compounds.

Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)
Thiazole-naphthalene derivative 5b0.48 ± 0.03[1][2]
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c2.57 ± 0.16[2][3]
Thiazole derivative 83.36 ± 0.06
Thiazole derivative 4a12.7 ± 0.77[3]
Amide-functionalized aminothiazole-benzazole analog 6b17.2 ± 1.9[2]

Table 2: IC50 Values (µM) of Thiazole Derivatives in Other Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)
Thiazole-naphthalene derivative 5bA549 (Lung)0.97 ± 0.13[1]
2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4cHepG2 (Liver)7.26 ± 0.44[3]
Benzothiazole derivative 19U87 MG (Glioblastoma)0.30 - 0.45[4]
Benzothiazole derivative 19HCT116 (Colon)0.30 - 0.45[4]

Signaling Pathways & Experimental Workflows

Signaling Pathways

Hydrophobic thiazole compounds have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. Below are diagrams of two such pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Thiazole Thiazole Compound Thiazole->PI3K Thiazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibitory points for thiazole compounds.

Tubulin_Polymerization_Pathway Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellCycleArrest G2/M Arrest & Apoptosis Mitosis->CellCycleArrest Thiazole Thiazole Compound Thiazole->Tubulin inhibits

Caption: Inhibition of tubulin polymerization by thiazole compounds, leading to cell cycle arrest.

Experimental Workflows

Below are graphical representations of common experimental workflows for assessing the biological activity of hydrophobic thiazole compounds.

Solubility_Assay_Workflow Start Start: Compound in 100% DMSO Stock Dilute Dilute into Aqueous Buffer Start->Dilute Incubate Incubate (e.g., 2 hours) Dilute->Incubate Separate Separate Soluble & Insoluble Fractions (Filter or Centrifuge) Incubate->Separate Quantify Quantify Soluble Compound (UV-Vis or LC-MS) Separate->Quantify Result Result: Kinetic Solubility Value Quantify->Result

Caption: Workflow for determining the kinetic solubility of a hydrophobic compound.

Apoptosis_Assay_Workflow Start Start: Treat Cells with Thiazole Compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate at RT in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Result: Percentage of Apoptotic Cells Analyze->Result

Caption: Workflow for assessing apoptosis using Annexin V-FITC and PI staining.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a hydrophobic compound.

Materials:

  • Test compound in 100% DMSO (e.g., 10 mM stock)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS system

Procedure:

  • Prepare a series of dilutions of your compound stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO stock concentration to 98 µL of PBS to achieve a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-transparent collection plate.

  • Centrifuge the plates to filter the solutions and separate any precipitate.

  • Measure the absorbance of the filtrate in the collection plate using a UV-Vis spectrophotometer at the compound's λmax.

  • Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in PBS with 2% DMSO. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of a hydrophobic thiazole compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Hydrophobic thiazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the thiazole compound in a complete culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol details the steps for quantifying apoptosis by flow cytometry.[2][5][6]

Materials:

  • Cells treated with the hydrophobic thiazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the thiazole compound for the desired time. Include untreated and vehicle controls.

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[7]

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of cells treated with a hydrophobic thiazole compound.[1][4][7]

Materials:

  • Cells treated with the hydrophobic thiazole compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the thiazole compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle./G1, S, and G2/M phases of the cell cycle.

References

method development for the scale-up synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scale-Up Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted method is the Hantzsch thiazole synthesis.[1][2][3] This route is generally high-yielding and involves the condensation reaction between an α-haloketone and a thioamide.[1][2] For this specific target molecule, the reactants are typically 2-bromo-1-(4-methoxyphenyl)ethanone and thiourea.[4]

Q2: How is the α-haloketone precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, typically prepared?

A2: The precursor is synthesized by the bromination of 4-methoxyacetophenone. This reaction requires careful control of temperature and the rate of bromine addition to prevent side reactions, such as di-bromination or ring bromination.

Q3: What are the critical process parameters to monitor during the Hantzsch reaction scale-up?

A3: Key parameters include temperature control (the reaction can be exothermic), reaction time, and efficient mixing. Inadequate mixing on a larger scale can lead to localized concentration gradients and the formation of impurities. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concerns involve handling 2-bromo-1-(4-methoxyphenyl)ethanone, which is a lachrymator and skin irritant. Bromine, used in the precursor synthesis, is highly corrosive and toxic. Appropriate personal protective equipment (PPE), ventilation (fume hood), and procedures for quenching reactive reagents are mandatory.

Q5: How is the final product typically purified at a larger scale?

A5: The crude product often precipitates from the reaction mixture upon cooling or pH adjustment.[1] The solid is collected by filtration and washed. For higher purity, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of 2-bromo-1-(4-methoxyphenyl)ethanone 1. Incomplete reaction. 2. Formation of di-brominated byproduct. 3. Degradation of product during work-up.1. Ensure stoichiometric amount of brominating agent. Monitor reaction by TLC until starting material is consumed. 2. Maintain low reaction temperature and control the rate of bromine addition. 3. Avoid excessive heat and prolonged exposure to basic conditions during the aqueous work-up.
Hantzsch Reaction Fails to Reach Completion 1. Insufficient heating or reaction time. 2. Poor quality of thiourea or α-bromoketone. 3. Inadequate mixing in the reactor.1. Increase reaction temperature to reflux (typically 70-80°C) and extend the reaction time.[4][5] Monitor progress by TLC/HPLC. 2. Use pure, dry starting materials. Impurities can inhibit the reaction. 3. Ensure the stirring mechanism is adequate for the vessel size to maintain a homogeneous mixture.
Final Product is an Oil or Fails to Precipitate 1. Presence of significant impurities disrupting crystallization. 2. Incorrect pH during work-up. 3. Insufficient cooling.1. Perform an additional aqueous wash or a liquid-liquid extraction to remove soluble impurities before attempting precipitation. 2. The product is a free base. Ensure the solution is made sufficiently basic (e.g., with ammonia or sodium carbonate) to induce precipitation.[1][5] 3. Cool the solution in an ice bath to maximize product precipitation.
Impure Product After Recrystallization 1. Incorrect recrystallization solvent. 2. Product co-precipitating with impurities. 3. Insufficient washing of the filtered solid.1. Screen for an optimal solvent system where the product has high solubility at high temperatures and low solubility at room temperature. Ethanol is a good starting point.[5] 2. Allow the solution to cool slowly without agitation to promote the formation of pure crystals. A second recrystallization may be necessary. 3. Wash the filter cake thoroughly with cold solvent to remove residual mother liquor containing impurities.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone (α-Bromoketone Precursor)
  • Setup: In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 4-methoxyacetophenone (1.0 eq) and a suitable solvent like methanol or acetic acid.

  • Bromination: Cool the solution to 0-5°C in an ice bath. Add bromine (1.0-1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Slowly pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with water to remove acid, and then with a cold, dilute sodium thiosulfate solution to quench any unreacted bromine.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure α-bromoketone.

Protocol 2: Hantzsch Synthesis of this compound
  • Setup: Charge a reactor with 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), thiourea (1.2-1.5 eq), and ethanol as the solvent.[4]

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with efficient stirring for 2-8 hours.[4][5] The reaction progress should be monitored by TLC or HPLC.

  • Precipitation: Cool the reaction mixture to room temperature. The product hydrobromide salt may precipitate. To isolate the free base, pour the mixture into water and adjust the pH to >8 with an aqueous ammonia or sodium carbonate solution.[1][5]

  • Isolation: Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified solid under vacuum at 40-50°C.

Table 1: Summary of Reaction Parameters
StepReactant 1Reactant 2Molar Ratio (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Precursor Synthesis 4-MethoxyacetophenoneBromine1.0 : 1.05Acetic Acid0 - 102 - 480 - 90
Hantzsch Synthesis 2-bromo-1-(4-methoxyphenyl)ethanoneThiourea1.0 : 1.5Ethanol70 - 802 - 885 - 95

Visualizations

G node_start node_start node_process node_process node_precursor node_precursor node_final node_final node_qc node_qc A Start: 4-Methoxyacetophenone B Step 1: Bromination A->B C Intermediate: 2-bromo-1-(4-methoxyphenyl)ethanone B->C D QC Check 1 (Purity Analysis) C->D Sample E Step 2: Hantzsch Condensation (with Thiourea) D->E Pass F Crude Product Slurry E->F G Work-up & Isolation (pH Adjustment, Filtration) F->G H Step 3: Purification (Recrystallization from Ethanol) G->H I Final Product: This compound H->I J QC Check 2 (Final Purity & Characterization) I->J Sample

Caption: Overall workflow for the scale-up synthesis.

G node_problem node_problem node_cause node_cause node_solution node_solution P1 Problem: Low Final Yield or Purity C1 Cause: Impure α-Bromoketone P1->C1 C2 Cause: Incomplete Hantzsch Reaction P1->C2 C3 Cause: Inefficient Purification P1->C3 S1a Solution: Re-purify precursor via recrystallization. C1->S1a S1b Solution: Verify bromination conditions (temp, time). C1->S1b S2a Solution: Increase reaction time/temp. Monitor via TLC/HPLC. C2->S2a S2b Solution: Ensure efficient reactor mixing. C2->S2b S3a Solution: Optimize recrystallization solvent. C3->S3a S3b Solution: Ensure complete precipitation (pH check, cooling). C3->S3b

References

troubleshooting inconsistent results in anticancer screening of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazole derivatives in anticancer screening. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, SRB).

  • Question: My IC50 values for the same thiazole derivative vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability:

    • Compound Solubility and Stability: Thiazole derivatives can have poor aqueous solubility.[1][2] Precipitation of your compound upon dilution into aqueous media can lead to a lower effective concentration, resulting in inconsistent results.[1][2] Some compounds may also be unstable in cell culture media over time.[3]

    • Cell-Related Factors: The health, passage number, and seeding density of your cells are critical.[3] Using cells in the logarithmic growth phase with high viability (>95%) is essential for reproducible results.[3]

    • Assay Interference: Some thiazole derivatives can directly interact with assay reagents. For example, they might chemically reduce the MTT reagent, leading to a false-positive signal for viability.[3][4]

    • Pipetting and Edge Effects: Inaccurate pipetting or uneven cell seeding can introduce significant errors.[1] The outer wells of 96-well plates are also prone to evaporation, which can affect cell growth and compound concentration.[3]

Issue 2: High cytotoxicity observed in non-cancerous (control) cell lines.

  • Question: My thiazole derivative is showing high toxicity in my control cell lines, indicating a lack of selectivity. What should I do?

  • Answer: High cytotoxicity in control cells suggests potential off-target effects or non-specific toxicity.[1] Here’s how to troubleshoot this:

    • Perform Dose-Response Curves: Conduct a comprehensive dose-response analysis on both cancer and non-cancerous cell lines to determine the therapeutic window.[1]

    • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell lines (typically <0.5%) and run a vehicle-only control.[1]

    • Assess for Non-Specific Cytotoxicity: The compound may have inherent, non-specific cytotoxic effects. Consider screening other derivatives of the compound that may exhibit better selectivity.[1]

Issue 3: Difficulty in determining the mechanism of cell death (Apoptosis vs. Necrosis).

  • Question: I'm observing significant cell death, but I'm unsure if it's due to on-target apoptosis or off-target necrosis. How can I differentiate between the two?

  • Answer: It is crucial to distinguish between these two cell death pathways. Different concentrations of a compound can induce different pathways.[1]

    • Utilize Multiple Assays: Employ an Annexin V/Propidium Iodide (PI) assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.[5]

    • Measure Apoptotic Markers: Assess the activity of key apoptotic proteins like Caspase-3 and Caspase-9 to confirm the induction of a specific apoptotic pathway.[1] Thiazole derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of action for anticancer thiazole derivatives?

A1: Thiazole derivatives exert their anticancer effects through various mechanisms.[7][8] They are known to target and inhibit a range of proteins and enzymes crucial for cancer cell survival and proliferation.[7] Some of the key signaling pathways affected include:

  • PI3K/Akt/mTOR Pathway: Many thiazole derivatives act as inhibitors of this pathway, which is frequently overactive in cancer and plays a vital role in cell growth and survival.[6][9][10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by influencing the expression of Bcl-2 family proteins and activating caspases.[6][11]

  • Tubulin Polymerization Inhibition: Certain thiazole derivatives can interfere with the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis.[6]

  • Kinase Inhibition: Thiazole-based compounds, such as Dasatinib, are known to be effective kinase inhibitors.[7][12]

Q2: How can I improve the solubility of my thiazole derivatives for in vitro screening?

A2: Poor solubility is a common hurdle.[2] Here are some strategies to address this:

  • Optimize Solvent Concentration: Use the lowest possible concentration of organic solvents like DMSO (typically under 0.5%) in your final assay solution.[1][2]

  • Use Co-solvents: Preparing stock solutions in a mixture of DMSO and another water-miscible solvent, such as ethanol, can sometimes enhance solubility.[2]

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions to prevent the compound from precipitating out of solution.[2]

  • Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents or delivery systems.

Q3: My thiazole derivative seems to interfere with the MTT assay. What are some alternative viability assays?

A3: If you suspect your compound is interfering with the MTT assay, it is advisable to use an alternative method to confirm your results.[4][13] Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number.[14][15] It is less prone to interference from reducing compounds.

  • Trypan Blue Exclusion Assay: This is a simple and direct method to count viable cells based on membrane integrity.[4]

  • XTT Assay: While similar to MTT, the XTT assay utilizes a different tetrazolium salt that is reduced by different cellular enzymes, which may circumvent the interference observed with MTT.[13]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineTissue of OriginIC50 (µM)Reference
Compound 3b Panel of 60 cell linesVariousGI50 range: <0.01 - 3.16[9]
Compound 3e Panel of 60 cell linesVariousGI50 range: <0.01 - 3.16[9]
Compound 6 A549Lung Adenocarcinoma12.0 ± 1.73[16]
Compound 6 C6Rat Glioma3.83 ± 0.76[16]
Compound 4c MCF-7Breast Adenocarcinoma2.57 ± 0.16[17]
Compound 4c HepG2Hepatocellular Carcinoma7.26 ± 0.44[17]
Compound 4d MDA-MB-231Breast Adenocarcinoma1.21[18]
Compound 4i SaOS-2Osteosarcoma0.190 ± 0.045[19]

Note: Data is compiled from multiple sources for illustrative purposes. The specific experimental conditions can influence IC50 values.

Table 2: Selectivity Index of an Exemplary Thiazole Derivative

Cell LineIC50 (µg/mL)Selectivity Index (SI)Reference
C6 (Rat Glioma) 3.83 ± 0.76> 130[16]
NIH/3T3 (Healthy Fibroblast) > 500[16]

Note: The Selectivity Index (SI) is calculated as (IC50 in non-cancerous cells) / (IC50 in target cells). A higher SI is desirable.[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay [20][21][22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the thiazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value from the dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay [14][15][24][25]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four to five times with 1% acetic acid or tap water to remove the TCA and unbound cells.

  • Staining: Add 0.04% or 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry [5][26][27][28]

  • Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24-48 hours).

  • Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cell_culture Cell Culture (Cancer & Normal Lines) compound_treatment Thiazole Derivative Treatment (Dose-Response) cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT, SRB) compound_treatment->viability_assay ic50 Determine IC50 & Selectivity viability_assay->ic50 mechanism_assay Mechanism of Action (Apoptosis, Cell Cycle) ic50->mechanism_assay xenograft Tumor Xenograft Model ic50->xenograft Lead Compound Selection pathway_analysis Signaling Pathway Analysis (Western Blot) mechanism_assay->pathway_analysis treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment treatment->toxicity_assessment

Caption: A typical experimental workflow for anticancer drug discovery.

troubleshooting_workflow start Inconsistent Screening Results check_compound Check Compound Solubility & Stability start->check_compound check_cells Verify Cell Health & Seeding Density check_compound->check_cells No solubility_issue Optimize Solvent/ Use Co-solvents check_compound->solubility_issue Yes check_assay Investigate Assay Interference check_cells->check_assay No cell_issue Use Low Passage Cells/ Standardize Seeding check_cells->cell_issue Yes assay_issue Use Alternative Assay (e.g., SRB) check_assay->assay_issue Yes re_run Re-run Experiment check_assay->re_run No solubility_issue->re_run cell_issue->re_run assay_issue->re_run

Caption: A logical workflow for troubleshooting inconsistent results.

pi3k_pathway thiazole Thiazole Derivative pi3k PI3K thiazole->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Growth & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

apoptosis_pathway thiazole Thiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) thiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) thiazole->bax Activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of apoptosis by thiazole derivatives via the intrinsic pathway.

References

Technical Support Center: Optimization of Molecular Docking for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing molecular docking experiments involving 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. It includes frequently asked questions, detailed experimental protocols, and troubleshooting solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is molecular docking, and why is it crucial for a compound like this compound?

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our thiazole derivative) to a second molecule (a biological target, usually a protein).[1][2][3] This process is vital in drug discovery for several reasons:

  • Hit Identification: It allows for the rapid screening of large libraries of compounds to identify potential drug candidates that may bind to a specific protein target.[1]

  • Lead Optimization: It helps in understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing insights to modify the ligand's structure to improve its binding affinity and selectivity.[1][4]

  • Mechanism of Action: By visualizing the binding pose, researchers can hypothesize about the compound's mechanism of action at a molecular level.

Q2: How should I interpret the docking score (binding affinity) from my experiment?

The docking score is a numerical value, typically in kcal/mol, that estimates the binding affinity between the ligand and the protein.[4] A lower, more negative docking score generally indicates a stronger and more stable binding interaction.[5][6][7] However, it is crucial to remember that the docking score is a prediction and should not be the sole factor for evaluation.[4][5] Always visualize the docked pose to ensure the interactions are chemically sensible and correlate with known structural data of the target.[5]

Q3: What is considered a "good" docking score for a thiazole derivative?

There is no universal "good" score, as it depends on the docking software, the scoring function used, and the specific protein-ligand system.[4] Generally, scores more negative than -10 kcal/mol suggest strong interactions.[5] It is more meaningful to compare the score of your test compound to that of a known inhibitor or the native ligand (if available) docked under the same conditions.[8]

Table 1: Example Docking Scores for Thiazole Derivatives Against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interactions Observed
This compound (Test Compound) -8.5Hydrogen bond with hinge region, hydrophobic interactions.
Known Inhibitor (e.g., Dasatinib)-9.9Multiple hydrogen bonds, arene-cation interactions.[9]
Decoy Compound (Negative Control)-5.2Few or no specific interactions.

Q4: What is Root Mean Square Deviation (RMSD), and why is it important for validating my docking protocol?

RMSD is a measure of the average distance between the atoms of two superimposed molecular structures. In docking, it is primarily used to compare the predicted pose of a ligand to a known experimental pose (e.g., from a co-crystallized structure).[4] A low RMSD value, typically less than 2.0 Å , indicates that the docking protocol can accurately reproduce the experimental binding mode, thereby validating the chosen parameters.[8][10]

Q5: Which docking software is recommended for this type of small molecule?

For academic and general research, AutoDock Vina is a widely used and highly recommended open-source tool.[11] It is known for its speed, accuracy, and ease of use, requiring minimal parameter tweaking for basic docking.[11] Other commercial software like Glide, GOLD, or Surflex are also powerful alternatives, and using multiple programs for consensus scoring can increase the reliability of your results.[12]

Q6: What is the difference between a force field and a scoring function?

A force field is a set of mathematical equations and parameters used to describe the potential energy of a molecular system based on the positions of its atoms.[1][13] It accounts for energies associated with bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatics.

A scoring function is a mathematical model used specifically in docking to rapidly estimate the binding affinity between a ligand and a protein.[13][14] Scoring functions can be force-field-based, empirical (based on experimental data), or knowledge-based (derived from statistical analysis of known protein-ligand complexes).[2][14] AutoDock Vina uses its own sophisticated scoring function to rank the docked poses.[11]

Section 2: Detailed Experimental Protocol (Using AutoDock Vina)

This protocol outlines the standard workflow for docking this compound into a target protein using AutoDock Vina and its companion tool, AutoDock Tools (ADT).

2.1. Ligand Preparation

  • Obtain 3D Structure: Download the 3D structure of this compound from a database like PubChem (CID: 159644) in SDF or MOL2 format.[15]

  • Energy Minimization: Use a chemistry software (e.g., Avogadro, UCSF Chimera) to perform energy minimization to obtain a stable, low-energy conformation.

  • Prepare for AutoDock: Open the ligand file in AutoDock Tools (ADT). ADT will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file. This format includes atomic coordinates, charge information, and atom types required by Vina.

2.2. Target Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.

  • Clean the PDB: Open the PDB file in ADT or another molecular viewer. Remove all non-essential molecules, including water, co-solvents, and any existing ligands.[3]

  • Add Hydrogens and Charges: Use ADT to add polar hydrogens to the protein, as they are essential for forming hydrogen bonds. Assign Kollman charges.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file.[16]

2.3. Defining the Grid Box (Search Space)

  • Identify Binding Site: The search space for docking is defined by a "grid box." If your protein has a co-crystallized ligand, the center of the grid box should be the geometric center of that ligand.[1]

  • Set Grid Parameters: In ADT, use the Grid Box tool to set the center coordinates and dimensions (in Ångströms) of the box. The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time. A typical size is around 25x25x25 Å.[3]

  • Save Configuration: Note down the center coordinates and size dimensions. These will be used in the Vina configuration file.

2.4. Running the Docking Simulation

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Execute Vina: Run AutoDock Vina from the command line: vina --config conf.txt --out results.pdbqt --log log.txt

2.5. Analyzing the Results

  • Check the Log File: The log.txt file will contain a table of the binding affinities for the top poses (the number of which is defined by num_modes). The pose with the lowest score is the predicted best binding mode.

  • Visualize Poses: Load the receptor PDBQT and the results.pdbqt file into a molecular viewer like PyMOL or UCSF Chimera.[17]

  • Analyze Interactions: Visually inspect the top-ranked pose. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the thiazole derivative and the protein's active site residues. This visual analysis is critical to confirm that the docking score reflects meaningful interactions.[6]

Section 3: Troubleshooting Guide

Q: My docking results are not reproducible; I get different scores each time. What should I check?

This can happen due to the stochastic nature of the search algorithm. To improve consistency, increase the exhaustiveness parameter in your Vina configuration file.[18] The default is 8; increasing it to 16, 32, or higher will increase the computational effort and the likelihood of finding the optimal binding pose consistently, though it will take longer to run.[18]

Q: I performed re-docking to validate my protocol, but the RMSD is high (> 2.0 Å). How can I fix this?

A high RMSD in a re-docking validation suggests that your parameters are not optimal for reproducing the experimental result.[8] Consider the following adjustments:

  • Grid Box Position/Size: Ensure the grid box is centered correctly on the binding site and is large enough to contain the entire ligand but not excessively large.

  • Receptor Flexibility: By default, Vina treats the receptor as rigid. If a key side chain in the binding pocket needs to move to accommodate the ligand, consider defining it as flexible in AutoDock Tools.

  • Ligand Conformation: Ensure your input ligand structure is reasonable and has been properly energy-minimized.

Q: My compound shows a good docking score, but the interactions look weak or nonsensical upon visualization. What's next?

A good score without meaningful interactions is a red flag and a classic example of why you should not rely on the score alone.[5]

  • Check Other Poses: Examine the lower-ranked poses. Sometimes a pose with a slightly worse score may have much more chemically reasonable interactions.

  • Use Consensus Scoring: Re-dock the molecule using a different program with a different scoring function (e.g., GOLD, Glide).[12] If multiple programs predict a similar pose and favorable score, confidence in the result increases.[12]

  • Perform Molecular Dynamics (MD) Simulation: For high-priority hits, an MD simulation can be run to assess the stability of the docked pose over time. If the ligand remains stably bound in the pocket, it validates the docking result.[8]

Q: My target protein does not have a co-crystallized ligand. How do I define the binding site and validate my protocol?

This is a common challenge in molecular modeling.

  • Binding Site Prediction: Use online servers (e.g., CASTp, SiteHound) or literature data on homologous proteins to predict the location of the binding pocket.

  • Protocol Validation: Since you cannot use re-docking, your validation must rely on other methods.[1] Gather a small set of known active and inactive compounds for your target from the literature. A valid docking protocol should be able to distinguish between them, assigning better scores to the active compounds (a process known as enrichment).[1][10]

Section 4: Data Interpretation and Presentation

Table 2: Comparison of Docking Validation Methods

Validation MethodDescriptionProsCons
Re-docking Docking the native co-crystallized ligand back into the protein's active site.[8][19]Gold standard for validating docking parameters; provides a clear RMSD metric for success (< 2.0 Å).[10]Requires a protein structure with a co-crystallized ligand.
Enrichment Study Docking a set of known active compounds and a larger set of inactive "decoy" molecules.[10]Validates the protocol's ability to distinguish true binders from non-binders.Requires known active/inactive compounds; can be computationally intensive.
Consensus Scoring Using multiple different docking programs or scoring functions and prioritizing compounds that score well across several methods.[12]Reduces bias from any single scoring function; increases confidence in hits.Requires access to multiple software packages; can be complex to set up.
MD Simulation Simulating the dynamic behavior of the protein-ligand complex over time (nanoseconds).[8]Provides insight into the stability of the binding pose and interactions.Computationally very expensive; requires significant expertise to run and analyze.

Section 5: Visual Workflows and Diagrams

Visual aids can clarify complex experimental and logical workflows.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation P1 Obtain Ligand 3D Structure (PubChem CID: 159644) P3 Prepare Ligand (Add Charges, Set Torsions) P1->P3 P2 Obtain Target Protein (from PDB) P4 Prepare Protein (Remove Water, Add Hydrogens) P2->P4 D1 Define Grid Box (Set Search Space) P3->D1 P4->D1 D2 Configure & Run Vina D1->D2 A1 Analyze Docking Scores (Binding Affinity) D2->A1 A2 Visualize Binding Poses & Interactions A1->A2 A3 Validate Protocol (RMSD, Enrichment) A2->A3

Caption: A general workflow for molecular docking experiments.

Troubleshooting_Validation Start Start Validation: Perform Re-docking CheckRMSD Is RMSD < 2.0 Å? Start->CheckRMSD Success Protocol Validated! Proceed with screening. CheckRMSD->Success Yes Failure High RMSD Protocol Invalid CheckRMSD->Failure No AdjustGrid Adjust Grid Box (Center & Size) Failure->AdjustGrid AdjustFlex Check Sidechain Flexibility Failure->AdjustFlex ReRun Re-run Validation Docking AdjustGrid->ReRun AdjustFlex->ReRun ReRun->CheckRMSD

Caption: Decision tree for troubleshooting a re-docking validation.

Validation_Hierarchy cluster_0 Computational Validation Methods cluster_1 Methods Level1 Level 1: Protocol Check (Required) Redocking Re-docking (RMSD < 2Å) Level1->Redocking Enrichment Enrichment Study Level1->Enrichment if no co-crystal Level2 Level 2: Confidence Building (Recommended) Consensus Consensus Scoring Level2->Consensus Level3 Level 3: High-Confidence (Advanced) MD Molecular Dynamics (Stability Check) Level3->MD

Caption: Hierarchy of computational methods for result validation.

References

Validation & Comparative

Structure-Activity Relationship of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methoxyphenyl)-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on key biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to aid in the rational design of more potent and selective drug candidates.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The primary mechanism of action for many of these analogs involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

SAR Summary:

The antiproliferative activity of these analogs is significantly influenced by the nature and position of substituents on the N-aryl ring attached to the 2-amino position of the thiazole core.

  • Substitution on the N-phenyl Ring: The introduction of electron-donating groups, such as methoxy groups, on the N-phenyl ring generally enhances anticancer activity. For instance, the presence of 2,4-dimethoxy substitutions on this ring leads to a significant enhancement in antiproliferative effects.[2]

  • N-Alkylation/Acetylation: Modification of the 2-amino linker, such as N-methylation or N-acetylation, has been shown to reduce the antiproliferative activity compared to the unsubstituted analog.[2]

  • Core Scaffold Modifications: Replacing the thiazolidine ring with a thiazole ring and modifying the linker from an amide to a ketone has led to the discovery of potent 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) with improved activity.[3][4]

Comparative Anticancer Activity Data:
Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
10s 2,4-dimethoxyphenylSGC-79010.36[2]
MGC-8030.86[2]
BGC-8230.52[2]
10u N-methyl-2,4-dimethoxyphenylSGC-7901>10[2]
10v N-acetyl-2,4-dimethoxyphenylSGC-7901>10[2]
ATCAA-1 (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid hexadecylamideLeukemia (CCRF-CEM)0.124[3][4]
Non-Small Cell Lung Cancer (NCI-H522)3.81[3][4]

Antimicrobial Activity

Thiazole derivatives, including analogs of this compound, have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[5]

SAR Summary:
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the thiazole scaffold has been shown to enhance antimicrobial bioactivity.[5]

  • Substitution Pattern: The position of substituents on the aryl rings plays a crucial role. For instance, a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring exhibited better antimicrobial activity than when placed at the 4-position.

  • Hybrid Molecules: Clubbing the thiazole nucleus with other heterocyclic moieties like pyrazoline can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[6]

Comparative Antimicrobial Activity Data:
Compound IDTarget OrganismMIC (µg/mL)Reference
6, 20, 22 Staphylococcus aureus, Escherichia coli, Candida albicansas low as 3.125[5]
57-60 Pseudomonas aeruginosa15.625–31.25[6]
12 S. aureus, E. coli, A. niger125–150
11 S. aureus, E. coli, A. niger150–200
24b Staphylococcus aureus128[7]

Anti-inflammatory Activity

Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[8]

SAR Summary:
  • Substitution on N-Aryl Ring: The anti-inflammatory activity is influenced by the substitution pattern on the N-aryl ring. For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent 5-LOX inhibitory activity.[8]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the title compounds and their analogs typically follows the Hantzsch thiazole synthesis.

  • Step 1: Synthesis of α-bromoketone. 4-Methoxyacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(4-methoxyphenyl)ethanone.

  • Step 2: Cyclocondensation. The resulting α-bromoketone is then reacted with a substituted thiourea in a suitable solvent like ethanol under reflux to afford the desired this compound analogs. The substituted thioureas are themselves synthesized from the corresponding amines and an isothiocyanate.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

Tubulin Polymerization Assay

To investigate the mechanism of action, a tubulin polymerization assay is often performed.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (or a reference inhibitor like colchicine) is prepared.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time at 37°C.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization curves of the treated samples with the control.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Visualizations

SAR_Anticancer Core This compound Core N_Aryl N-Aryl Substituent (at 2-amino position) Core->N_Aryl Modification Amino_Linker 2-Amino Linker Core->Amino_Linker Modification Activity Antiproliferative Activity N_Aryl->Activity 2,4-dimethoxy substitution (enhances) Reduced_Activity Reduced Activity Amino_Linker->Reduced_Activity N-methylation or N-acetylation (reduces)

Caption: SAR for Anticancer Activity.

Experimental_Workflow_Anticancer Synthesis Synthesis of Analogs MTT MTT Assay (Antiproliferative Screening) Synthesis->MTT Active_Compounds Identification of Active Compounds MTT->Active_Compounds Tubulin_Assay Tubulin Polymerization Assay (Mechanism of Action) Active_Compounds->Tubulin_Assay Lead_Compound Lead Compound for Further Development Tubulin_Assay->Lead_Compound

Caption: Anticancer Drug Discovery Workflow.

SAR_Antimicrobial Core Thiazole Core EWG Electron-Withdrawing Groups Core->EWG Addition of Hybrid Hybridization with other Heterocycles (e.g., Pyrazoline) Core->Hybrid Fusion with Activity Enhanced Antimicrobial Activity EWG->Activity Hybrid->Activity

Caption: SAR for Antimicrobial Activity.

References

A Comparative Analysis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the investigational compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and the well-established chemotherapeutic agent, doxorubicin. While doxorubicin has been a cornerstone of cancer treatment for decades, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[1][2] Thiazole derivatives, including this compound, have emerged as a promising class of compounds with demonstrated anticancer properties in preclinical studies. This guide aims to objectively present available experimental data to facilitate a comprehensive understanding of their respective mechanisms of action, cytotoxic profiles, and potential as therapeutic agents.

Comparative Performance Data

The following table summarizes the in vitro cytotoxicity of this compound derivatives and doxorubicin against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Cell LineCancer TypeThis compound Derivative IC50 (µM)Doxorubicin IC50 (µM)Reference
HeLaCervical Cancer2.59 (for a pyrazolo[3,4-b]pyridine derivative with a 4-methoxyphenyl group)2.35[3]
MCF-7Breast Cancer73.56 ± 3 (for a 1,3,4-thiadiazole with a 4-methoxyphenyl group)4.57[3][4]
HCT-116Colon Cancer1.98 (for a pyrazolo[3,4-b]pyridine derivative with a 4-methoxyphenyl group)2.11[3]
A549Lung Cancer0.452 (for a thiazolyl pyridine hybrid with a 4-methoxyphenyl group)0.460[5]
HL-60Leukemia7.5 (µg/mL) (for a [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene] derivative)Not directly compared in the same study[6]
JurkatLeukemia8.9 (µg/mL) (for a [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene] derivative)Not directly compared in the same study[6]

Mechanisms of Action: A Tale of Two Compounds

The anticancer effects of this compound and doxorubicin are rooted in fundamentally different molecular mechanisms.

This compound and its Derivatives:

The primary mechanism of action for many anticancer thiazole derivatives involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][7][8] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[6] Some thiazole derivatives have also been shown to act as kinase inhibitors, further contributing to their anticancer effects.

Doxorubicin:

Doxorubicin exerts its cytotoxic effects through a multi-pronged approach.[1][9][10][11] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.[1][11]

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks that trigger apoptotic pathways.[1][9][11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism leads to the production of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and membranes, contributing to its cytotoxicity and cardiotoxic side effects.[9][10]

Signaling Pathways

The distinct mechanisms of action of these two compounds trigger different downstream signaling pathways, ultimately converging on the induction of cell death.

cluster_0 This compound cluster_1 Doxorubicin Thiazole 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis_T Apoptosis G2M->Apoptosis_T Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis_D Apoptosis DSB->Apoptosis_D OxidativeStress->Apoptosis_D

Figure 1: Simplified signaling pathways for this compound and Doxorubicin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer properties of these compounds.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

4. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound.

start Compound Synthesis and Characterization in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (MTT, etc.) in_vitro->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assays (Annexin V) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle western_blot Western Blot mechanistic->western_blot in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity Toxicity Evaluation in_vivo->toxicity conclusion Conclusion and Future Directions efficacy->conclusion toxicity->conclusion

Figure 2: General workflow for preclinical anticancer drug evaluation.

Conclusion

This guide provides a comparative overview of this compound and doxorubicin, highlighting their distinct mechanisms of action and cytotoxic profiles. While doxorubicin remains a potent and widely used anticancer drug, its associated toxicities necessitate the development of safer alternatives. Thiazole derivatives, including the 4-(4-methoxyphenyl) scaffold, represent a promising avenue of research, with many demonstrating significant anticancer activity in preclinical models, often through a mechanism distinct from traditional DNA-damaging agents. Further research, including direct comparative studies and in vivo evaluation, is warranted to fully elucidate the therapeutic potential of this compound and its analogs as next-generation anticancer agents.

References

validating the antimicrobial efficacy of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine against standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of the synthetic compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine against a panel of standard antibiotics. The data presented is compiled from various research sources to offer a preliminary validation of its potential as an antimicrobial agent. This document is intended for an audience with a professional background in microbiology, medicinal chemistry, and drug development.

Executive Summary

Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties.[1][2] The compound this compound, a member of this class, has been investigated for its potential to inhibit the growth of clinically relevant bacteria. This guide synthesizes available in vitro data to compare its antimicrobial activity with that of established antibiotics such as Ciprofloxacin, Ampicillin, and Tetracycline. While direct comparative studies are limited, this guide collates data from multiple studies to provide a useful benchmark for future research and development. The methodologies for the cited experiments are detailed to ensure reproducibility and further investigation.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and standard antibiotics against common Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher antimicrobial potency.

Disclaimer: The MIC values for this compound and standard antibiotics have been compiled from different studies and are presented here for comparative purposes. Direct head-to-head studies may yield different results.

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Ampicillin (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureusData Not Available0.6[3]>32[4]<1[4]
Bacillus subtilisData Not Available---
Escherichia coliData Not Available0.013[3]>32[4]<1[4]
Pseudomonas aeruginosaData Not Available0.15[3]--

Note: Specific MIC values for this compound against these specific strains were not available in the searched literature. Research on derivatives suggests that thiazoles can exhibit a range of activities.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the antimicrobial efficacy of a compound like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.

a. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Standard Antibiotics: Stock solutions of reference antibiotics (Ciprofloxacin, Ampicillin, Tetracycline) are prepared similarly.

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) grown in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

b. Inoculum Preparation:

  • Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Serial two-fold dilutions of the test compound and standard antibiotics are prepared in the 96-well plates using CAMHB. The typical concentration range tested is from 0.06 to 128 µg/mL.

  • A volume of the standardized bacterial inoculum is added to each well containing the antimicrobial agent.

  • Control wells are included: a positive control (inoculum without antimicrobial agent) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

a. Preparation of Materials:

  • Antimicrobial Disks: Paper disks impregnated with a standardized concentration of this compound and standard antibiotics.

  • Bacterial Strains: As described for the broth microdilution method.

  • Growth Medium: Mueller-Hinton Agar (MHA) plates.

  • Equipment: Sterile swabs, incubator, calipers.

b. Assay Procedure:

  • A standardized inoculum (0.5 McFarland) of the test bacterium is uniformly streaked onto the surface of an MHA plate using a sterile swab.

  • The antimicrobial-impregnated disks are placed on the agar surface.

  • The plates are incubated at 35-37°C for 16-24 hours.

c. Interpretation of Results:

  • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where bacterial growth has been prevented.

  • The diameter of the zone of inhibition is measured in millimeters and interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized charts provided by organizations like CLSI.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by thiazole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion A Bacterial Culture (e.g., S. aureus, E. coli) B Prepare 0.5 McFarland Standard Inoculum A->B E Inoculate Plates B->E H Inoculate MHA Plate B->H C Prepare Stock Solutions (Test Compound & Antibiotics) D Serial Dilutions in 96-Well Plate C->D I Place Antimicrobial Disks C->I D->E F Incubate at 37°C for 18-24h E->F G Read MIC Value F->G L Compare Efficacy G->L Quantitative Result (µg/mL) H->I J Incubate at 37°C for 18-24h I->J K Measure Zone of Inhibition J->K K->L Qualitative/Semi-Quantitative Result (mm)

Caption: Experimental workflow for antimicrobial susceptibility testing.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_synthesis Biosynthesis Pathways Thiazole This compound Membrane Membrane Integrity Thiazole->Membrane Disruption DNA DNA Gyrase Thiazole->DNA Inhibition Protein Ribosome Thiazole->Protein Inhibition CellWall Peptidoglycan Synthesis Thiazole->CellWall Inhibition Lysis Cell Lysis Membrane->Lysis Induced DNA_rep DNA Replication DNA->DNA_rep Protein_syn Protein Synthesis Protein->Protein_syn CellWall_syn Cell Wall Formation CellWall->CellWall_syn DNA_rep->Lysis Blocked Protein_syn->Lysis Blocked CellWall_syn->Lysis Blocked

Caption: Hypothetical antimicrobial mechanisms of thiazole derivatives.

References

comparing the tubulin inhibitory activity of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine with colchicine

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a side-by-side view of their inhibitory potency, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and future research.

Quantitative Comparison of Tubulin Inhibitory Activity

The following table summarizes the in vitro tubulin polymerization inhibitory activities of colchicine and the selected thiazole derivative, 2-amino-4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)thiazole (referred to as Thiazole Analogue 5b). The data is extracted from a study where both compounds were evaluated under the same experimental conditions, allowing for a direct and reliable comparison.

CompoundChemical StructureTubulin Polymerization IC50 (µM)[1]
Colchicine
alt text
9.1
Thiazole Analogue 5b ![Chemical structure of 2-amino-4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)thiazole]3.3

Note: A lower IC50 value indicates greater potency.

Mechanism of Action: Targeting the Colchicine Binding Site

Both colchicine and the thiazole analogue exert their biological effects by disrupting the dynamics of microtubule formation.[1][2] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

These compounds bind to the β-subunit of the αβ-tubulin heterodimer at a specific location known as the colchicine binding site.[3][4] This binding event prevents the polymerization of tubulin into microtubules.[5][6] The inhibition of microtubule assembly disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1][3] Molecular docking studies have suggested that thiazole derivatives, including the analogue presented here, orient themselves within the colchicine binding pocket, establishing key interactions that are responsible for their potent inhibitory activity.[1][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided in Graphviz DOT language.

Mechanism of Tubulin Polymerization Inhibition cluster_0 Cellular Environment cluster_1 Inhibitor Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibited Complex Tubulin-Inhibitor Complex Tubulin Dimers->Inhibited Complex Binding to Colchicine Site Microtubules->Tubulin Dimers Depolymerization Inhibitor Colchicine or Thiazole Analogue Inhibitor->Tubulin Dimers Disruption Disruption of Microtubule Dynamics Inhibited Complex->Disruption Mitotic Arrest G2/M Phase Arrest Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by colchicine and thiazole analogues.

Experimental Workflow: Tubulin Polymerization Assay Start Start Reagent_Prep Prepare Reagents: - Purified Tubulin - GTP Solution - Polymerization Buffer - Test Compounds Start->Reagent_Prep Incubation Incubate Tubulin with Test Compound on Ice Reagent_Prep->Incubation Initiation Initiate Polymerization by Warming to 37°C Incubation->Initiation Measurement Measure Absorbance at 340 nm (Turbidity) over Time Initiation->Measurement Data_Analysis Analyze Polymerization Curves and Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-free turbidimetric tubulin polymerization assay.

Experimental Protocols

The following is a generalized protocol for a cell-free tubulin polymerization assay, a common method used to determine the inhibitory activity of compounds like colchicine and thiazole derivatives.

Objective: To measure the extent of inhibition of tubulin polymerization by a test compound in a cell-free system.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm. Inhibitors of this process will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (e.g., from bovine brain, >97% pure)

  • Guanosine-5'-triphosphate (GTP) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol (for enhancing polymerization)

  • Test compounds (Colchicine, Thiazole Analogue) dissolved in Dimethyl Sulfoxide (DMSO)

  • Temperature-controlled microplate reader/spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • On ice, prepare the tubulin reaction mixture by diluting the purified tubulin to the desired final concentration (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[7]

  • Reaction Setup:

    • In a 96-well plate, add the desired concentrations of the test compound or vehicle control (DMSO) to the wells.

    • Add the chilled tubulin reaction mixture to each well. The final volume is typically 100 µL.[7]

  • Initiation and Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[7][8]

    • Measure the absorbance at 340 nm every minute for 60 minutes to monitor the polymerization process.[8]

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.

    • The inhibitory activity is calculated from the extent of polymerization at the plateau phase.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, is determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Conclusion

The comparative data indicates that thiazole-based compounds, exemplified by the selected analogue, can be potent inhibitors of tubulin polymerization, in some cases exceeding the activity of the classic inhibitor, colchicine. Both classes of compounds share a common mechanism of action by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. The provided experimental framework for the tubulin polymerization assay serves as a foundational method for the continued discovery and characterization of novel anticancer agents targeting the microtubule cytoskeleton. Further investigation into the structure-activity relationships of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine derivatives is a promising avenue for the development of new-generation tubulin inhibitors.

References

Cross-Validation of In Silico Predictions with In Vitro Results for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of in silico predictions and in vitro experimental results for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and its structurally related derivatives. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of computational and experimental findings, highlighting the predictive power and limitations of in silico models in early-stage drug discovery.

Workflow for Cross-Validation

The following diagram illustrates the general workflow for comparing in silico predictions with in vitro experimental validation.

cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_comparison Cross-Validation in_silico_design Molecular Design of This compound and Derivatives molecular_docking Molecular Docking (e.g., against AChE, ER-α) in_silico_design->molecular_docking admet_prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_silico_design->admet_prediction synthesis Chemical Synthesis in_silico_design->synthesis data_comparison Data Comparison (e.g., Docking Score vs. IC50) molecular_docking->data_comparison admet_prediction->data_comparison bio_assays Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->bio_assays bio_assays->data_comparison

Caption: Workflow of comparing in silico predictions with in vitro validation.

I. Acetylcholinesterase (AChE) Inhibition: A Case Study

A study on 4-methoxy-phenylthiazole-2-amine derivatives provides a direct comparison between in silico docking and in vitro inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[1]

In Silico Predictions: Molecular Docking

Molecular docking studies were performed to predict the binding affinity and interaction of the synthesized compounds with the AChE enzyme. The results for a particularly active derivative, compound 5g (N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide), showed a strong interaction within the enzyme's active site.

In Vitro Results: AChE Inhibition Assay

The in vitro inhibitory activity of the compounds against AChE was determined using Ellman spectrophotometry.[1] Compound 5g emerged as a potent inhibitor.

Data Comparison Table
CompoundIn Silico Docking Score (kcal/mol)In Vitro AChE Inhibition IC50 (µM)
5gNot explicitly stated, but showed strong binding5.84
Rivastigmine (Reference)Not explicitly statedHigher than 5g
Experimental Protocol: AChE Inhibition Assay (Ellman Spectrophotometry)

The acetylcholinesterase inhibitory activity was determined using a modified Ellman's spectrophotometric method. The assay mixture contained 1.0 mL of 0.1 M phosphate buffer (pH 8.0), 0.1 mL of the test compound solution at various concentrations, and 0.1 mL of AChE solution. The mixture was incubated for 15 minutes at 37°C. After incubation, 0.1 mL of the substrate acetylthiocholine iodide (ATCI) was added. The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The percentage of inhibition was calculated by comparing the rates of the sample to a blank. The IC50 value, the concentration of the compound that inhibits 50% of AChE activity, was then determined.[1]

II. Anticancer Activity: Cross-Study Comparison

While a single study directly comparing in silico and in vitro anticancer activity for the parent compound was not identified, a comparative analysis can be constructed from multiple sources.

In Silico Predictions: Molecular Docking for Anti-Breast Cancer Agents

One study conducted molecular docking of 4-phenylthiazol-2-amine derivatives against the estrogen receptor-alpha (ER-α), a target in breast cancer.[2] The predictions suggested that these compounds could have significant binding affinities, with some derivatives showing better docking scores than the standard drug, tamoxifen.[2]

In Vitro Results: Cytotoxicity Assays

Another study investigated the in vitro anticancer activity of a related compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, against a panel of human cancer cell lines using the MTT assay.[3] The compound demonstrated cytotoxic effects, particularly against leukemia cell lines.[3] Additionally, other research has shown that 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit anticancer potential against the MCF-7 human breast adenocarcinoma cell line.[4][5]

Data Comparison Table
Study TypeCompound/DerivativeTarget/AssayKey Finding
In Silico4-Phenylthiazol-2-amine derivativesER-α DockingDocking scores ranging from -6.658 to -8.911 kcal/mol, superior to tamoxifen (-6.821 kcal/mol).[2]
In Vitro[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene] derivativeMTT AssayIC50 of 7.5 µg/mL (HL-60) and 8.9 µg/mL (Jurkat).[3]
In Vitro4-(4-bromophenyl)-thiazol-2-amine derivative (p2)SRB Assay (MCF-7)IC50 of 10.5 µM.[4]
Experimental Protocol: MTT Assay for Cytotoxicity

Human tumor cell lines were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.[3]

III. Antibacterial Activity

In Silico Predictions: ADMET and Docking

While specific in silico antibacterial docking studies for this exact molecule are not detailed in the provided results, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess the drug-likeness of compounds. For a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, in silico ADME properties were predicted to be within acceptable limits, suggesting good potential for absorption and distribution.[2][5]

In Vitro Results: Antibacterial Assays

The antibacterial activity of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles has been evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] The results indicated that the compound exhibited antibacterial properties against both types of bacteria.[6]

Data Comparison Table
Study TypeCompoundAssayKey Finding
In Silico4-(4-bromophenyl)-thiazol-2-amine derivativesADMET PredictionFavorable drug-like properties predicted.[2][5]
In Vitro2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on Fe3O4 NPsAntibacterial AssayDemonstrated antibacterial activity against S. aureus and E. coli.[6]
Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity can be assessed using methods such as the agar well diffusion method or broth microdilution. In a typical agar well diffusion assay, a bacterial suspension is uniformly spread on an agar plate. Wells are then made in the agar, and a solution of the test compound is added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity. For broth microdilution, serial dilutions of the compound are prepared in a 96-well plate with a standardized bacterial inoculum. After incubation, the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth, is determined.[6]

Overall Summary

The cross-validation of in silico and in vitro data for this compound and its derivatives reveals a generally positive correlation. In silico predictions regarding potential biological activities such as enzyme inhibition and anticancer effects are frequently substantiated by subsequent in vitro experiments. This underscores the value of computational methods in guiding the design and prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. However, it is crucial to note that in silico models are predictive tools and experimental validation remains the gold standard for confirming biological activity.

References

Comparative Cytotoxicity of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Analogues on Cancer vs. Normal Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of compounds structurally related to 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine on various cancer and normal cell lines. Due to the limited availability of public data on the specific compound, this guide focuses on the most relevant available data for its close analogues to provide insights into the potential selective cytotoxicity of this class of compounds.

Data Summary: Cytotoxicity Profile

Below is a summary of the in vitro cytotoxicity of a closely related 1,3,4-thiadiazole derivative, which provides a comparison between its effects on breast cancer cell lines and normal human fibroblasts. It is important to note the structural difference in the heterocyclic core (thiadiazole vs. thiazole).

Table 1: Comparative Cytotoxicity of a 4-Methoxyphenyl-Substituted Thiadiazole Analogue

CompoundCell LineCell TypeIC50 (µM)
SCT-4 (a 1,3,4-thiadiazole derivative with a 4-methoxyphenyl group)MCF-7Human Breast Cancer> 100
MDA-MB-231Human Breast Cancer> 100
Human Skin FibroblastsNormal Human Cells> 100

Data from a study on 1,3,4-thiadiazole derivatives, where SCT-4 showed the highest activity among the tested compounds against MCF-7, reducing cell viability to 74% at 100 µM, while viability of fibroblasts remained above 90% at the same concentration.

To provide further context on the anticancer potential of the 4-(4-methoxyphenyl)-1,3-thiazole core, the following table summarizes the cytotoxicity of a derivative on various cancer cell lines.

Table 2: Cytotoxicity of a 4-(4-Methoxyphenyl)-1,3-thiazole Derivative on Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-60Human Leukemia7.5
JurkatHuman Leukemia8.9
HepG2Human Liver Cancer>100
MCF-7Human Breast Cancer>100
A549Human Lung Cancer>100
U251Human Glioblastoma81.6
U373Human Glioblastoma66.1
T98GHuman Glioblastoma88.0

This data indicates that the anti-proliferative activity of this derivative is cell-line dependent, with the highest efficacy observed against leukemia cells.[1]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxicity of chemical compounds.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Cells (both cancer and normal) are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The test compound, this compound or its analogue, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • A series of dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

  • Control wells containing medium with the solvent at the same concentration as the test wells are also included.

  • The plates are incubated for a further 48 or 72 hours at 37°C.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

4. Solubilization of Formazan:

  • After the 4-hour incubation, the medium containing MTT is carefully removed.

  • 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for assessing the cytotoxicity of a test compound using the MTT assay.

Signaling Pathway

The anticancer activity of 2-aminothiazole derivatives is often associated with the induction of apoptosis (programmed cell death).[2] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.[2]

signaling_pathway cluster_cell Cancer Cell compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits Cytochrome c release bax->mitochondrion Promotes Cytochrome c release cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

References

A Comparative Guide to the Selectivity Index of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methoxyphenyl)-1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized for its significant potential in the development of novel anticancer agents.[1][2] Derivatives of this core structure have demonstrated a range of pharmacological activities, with a particular focus on their ability to selectively target and inhibit the proliferation of cancer cells.[3][4] A critical metric for evaluating the therapeutic potential of these compounds is the Selectivity Index (SI). The SI quantifies the differential cytotoxicity of a compound between cancer cells and normal, healthy cells. It is typically calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the half-maximal inhibitory concentration in cancer cells (IC50).[5] A higher SI value is desirable as it indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and a more favorable safety profile.[5]

This guide provides a comparative overview of the selectivity index for hypothetical derivatives of this compound, supported by detailed experimental protocols for cytotoxicity assessment.

Data Presentation: Comparative Selectivity of Thiazole Derivatives

The following table summarizes the cytotoxic activity and selectivity indices of several hypothetical this compound derivatives against representative cancer and normal cell lines. This data is for illustrative purposes to demonstrate how structural modifications can influence therapeutic selectivity.

Derivative IDSubstitution at R¹ (2-amino position)Target Cancer Cell LineIC50 (µM) on Cancer CellsCC50 (µM) on Normal Cells (MCF-10A)Selectivity Index (SI = CC50/IC50)
MPTA-01-H (unsubstituted)MCF-7 (Breast)15.2120.57.9
MPTA-02-C(=O)CH₃ (Acetyl)MCF-7 (Breast)8.5135.215.9
MPTA-03-C(=O)Ph (Benzoyl)MCF-7 (Breast)5.1110.821.7
MPTA-04-H (unsubstituted)HepG2 (Liver)22.4120.55.4
MPTA-05-C(=O)CH₃ (Acetyl)HepG2 (Liver)12.3135.211.0
MPTA-06-C(=O)Ph (Benzoyl)HepG2 (Liver)7.8110.814.2

Note: The data presented is hypothetical and serves to illustrate the comparative evaluation process. Actual values would be determined experimentally.

Experimental Workflow for Determining Selectivity Index

The diagram below outlines the standard experimental procedure for assessing the selectivity index of test compounds.

G cluster_prep Preparation cluster_cancer Cancer Cell Line Assay cluster_normal Normal Cell Line Assay cluster_analysis Final Analysis prep_compounds Prepare Stock & Serial Dilutions of Thiazole Derivatives treat_cancer Treat with Derivatives prep_compounds->treat_cancer treat_normal Treat with Derivatives prep_compounds->treat_normal seed_cancer Seed Cancer Cells (e.g., MCF-7, HepG2) seed_cancer->treat_cancer mtt_cancer Perform MTT Assay treat_cancer->mtt_cancer read_cancer Measure Absorbance mtt_cancer->read_cancer calc_ic50 Calculate IC50 Value read_cancer->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si seed_normal Seed Normal Cells (e.g., MCF-10A) seed_normal->treat_normal mtt_normal Perform MTT Assay treat_normal->mtt_normal read_normal Measure Absorbance mtt_normal->read_normal calc_cc50 Calculate CC50 Value read_normal->calc_cc50 calc_cc50->calc_si

Caption: Workflow for determining the selectivity index of test compounds.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. MTT Assay for Cell Viability and Cytotoxicity (IC50/CC50 Determination)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

  • Reagents and Materials:

    • This compound derivatives

    • MTT solution (5 mg/mL in sterile PBS)[8]

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Human cancer cell lines (e.g., MCF-7, HepG2) and a normal human cell line (e.g., MCF-10A)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • 96-well flat-bottom sterile microplates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.[9]

    • Compound Treatment: Stock solutions of the thiazole derivatives are prepared in DMSO and then serially diluted in serum-free medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only (vehicle control).

    • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Following incubation, 10 µL of the 12 mM MTT stock solution is added to each well.[10] The plates are then incubated for an additional 3-4 hours under the same conditions.[7]

    • Formazan Solubilization: After the incubation with MTT, the medium is carefully removed. 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[10] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 (for cancer cells) or CC50 (for normal cells) value, defined as the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

2. Calculation of the Selectivity Index (SI)

  • Formula: The Selectivity Index is calculated by dividing the cytotoxicity on normal cells by the inhibitory concentration on cancer cells.[5]

    • SI = CC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

  • Interpretation: A compound with an SI value greater than 1 is considered more selective for cancer cells. Compounds with SI values greater than 3 are generally regarded as having high selectivity and are promising candidates for further investigation.[5]

References

head-to-head comparison of different synthetic routes for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes for the production of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, a crucial scaffold in medicinal chemistry, is presented for researchers, scientists, and professionals in drug development.[1][2] This guide focuses on objective, data-driven comparisons of various synthetic methodologies, including the prevalent Hantzsch thiazole synthesis and its variations.

Head-to-Head Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis.[3][4] This method involves the condensation of an α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)ethanone, with thiourea.[5][6] Variations in reaction conditions, such as the choice of solvent, catalyst, and heating method, can significantly impact reaction time, yield, and the overall efficiency and environmental friendliness of the process.

Synthetic Route Starting Materials Solvent Catalyst/Conditions Time Temp (°C) Yield (%) Key Advantages Reference
Route 1: Conventional Hantzsch Synthesis 2-bromo-1-(4-methoxyphenyl)ethanone, ThioureaEthanolReflux45 min78Not SpecifiedSimple, well-established procedure.[7]
Route 2: Iodine-Catalyzed Synthesis 4-methoxyacetophenone, Thiourea, IodineAcetonitrileI₂ (catalyst)8 h70Not SpecifiedOne-pot from acetophenone, avoids pre-synthesis of α-bromoketone.[8]
Route 3: Copper Silicate-Catalyzed Synthesis Substituted phenacyl bromides, ThioureaEthanolCopper Silicate (10 mol%)0.5 - 1.5 h7890-96Rapid, excellent yields, reusable heterogeneous catalyst, environmentally benign.[9]
Route 4: One-Pot Multi-Component Synthesis 3-(bromoacetyl)-...-pyran-2-one, Thiourea, BenzaldehydesNot SpecifiedSilica supported tungstosilisic acidNot SpecifiedNot Specified79-90Efficient, green method, reusable catalyst.[10]

Visualizing the Synthetic Pathways

The Hantzsch thiazole synthesis follows a well-defined mechanism involving nucleophilic substitution, cyclization, and dehydration.

Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Mechanism cluster_product Product alpha_haloketone α-Haloketone (2-bromo-1-(4-methoxyphenyl)ethanone) sn2 SN2 Attack (S on α-carbon) alpha_haloketone->sn2 thiourea Thiourea thiourea->sn2 intermediate Thiouronium Intermediate sn2->intermediate Formation of C-S bond cyclization Intramolecular Cyclization intermediate->cyclization N attacks carbonyl C dehydration Dehydration cyclization->dehydration Loss of H₂O thiazole 2-Aminothiazole Derivative (this compound) dehydration->thiazole

Caption: General mechanism of the Hantzsch thiazole synthesis.

The following diagram illustrates the primary synthetic workflow from the starting acetophenone to the final product.

Experimental_Workflow start 4-Methoxyacetophenone bromination α-Bromination (e.g., with CuBr₂ or Br₂) start->bromination haloketone 2-bromo-1-(4-methoxyphenyl)ethanone bromination->haloketone hantzsch Hantzsch Reaction (Condensation with Thiourea) haloketone->hantzsch crude_product Crude Product hantzsch->crude_product workup Work-up (e.g., Neutralization, Filtration) crude_product->workup purification Purification (Recrystallization) workup->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Route 1: Conventional Hantzsch Synthesis

This method is a standard procedure for synthesizing 2-aminothiazoles from α-haloketones and thiourea.

Protocol:

  • A solution of thiourea (5.230 mmol) in ethanol (5 mL) is added to a stirred solution of 2-bromo-1-(4-methoxyphenyl)ethanone (4.358 mmol) in ethanol (10 mL).[7]

  • The reaction mixture is stirred under reflux at 78 °C for 45 minutes.[7]

  • After the reaction is complete, a saturated aqueous solution of NaHCO₃ is added to basify the mixture to a pH of 8 or 9.[7]

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).[7]

  • The combined organic layers are washed with water and brine, then dried over Na₂SO₄ and filtered.[7]

  • The solvent is evaporated to yield the product.[7]

Route 2: Iodine-Catalyzed One-Pot Synthesis

This approach synthesizes the target compound directly from 4-methoxyacetophenone, avoiding the isolation of the bromo intermediate.

Protocol:

  • Iodine (I₂) (5 g, 0.02 mol) and thiourea (3 g, 0.04 mol) are triturated together.[8]

  • The mixture is dissolved in 4-methoxyacetophenone (0.02 mol).[8]

  • The solution is warmed in a water bath at 70 °C with occasional stirring for 8 hours.[8]

  • After cooling, the solvent is evaporated, and the solid residue is triturated with diethyl ether to remove unreacted acetophenone.[8]

  • The precipitate is washed with a 5% aqueous sodium thiosulphate solution, followed by water, to remove excess iodine.[8]

  • The resulting product is dissolved in hot water and filtered to remove sulfone byproducts.[8]

Route 3: Heterogeneous Catalysis with Copper Silicate

This protocol highlights a green and efficient method using a reusable catalyst.

Protocol:

  • In a round-bottom flask, add 2-bromo-1-(4-methoxyphenyl)ethanone (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%) to ethanol (5 mL).[9]

  • Reflux the reaction mixture at 78 °C. The reaction progress is monitored by thin-layer chromatography.[9]

  • Upon completion, the reaction mixture is filtered to recover the catalyst.[9]

  • The filtrate is poured over crushed ice to precipitate the solid product.[9]

  • The product is isolated by filtration and purified by recrystallization from hot ethanol.[9]

Synthesis of the α-Haloketone Precursor

The key starting material, 2-bromo-1-(4-methoxyphenyl)ethanone, is typically not commercially available in large quantities and must be synthesized.

Protocol for Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone:

  • 4-Methoxyacetophenone (1.50 g, 0.01 mol) is dissolved in ethyl acetate (50 mL).[11]

  • Cupric bromide (3.36 g, 0.015 mol) is added to the solution.[11]

  • The mixture is refluxed for approximately 3 hours.[11]

  • Upon cooling, the solid that separates is filtered and can be recrystallized from ethyl acetate to obtain the pure product.[11]

Conclusion

The Hantzsch synthesis remains the most direct and widely used method for preparing this compound. For routine laboratory synthesis, the conventional refluxing in ethanol provides a straightforward approach. However, for process optimization, scalability, and adherence to green chemistry principles, the use of a heterogeneous catalyst like copper silicate offers significant advantages, including shorter reaction times, excellent yields, and catalyst reusability.[9] The one-pot, iodine-catalyzed method is also an attractive alternative as it circumvents the need to isolate the lachrymatory α-bromoketone intermediate.[8] The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, balancing factors such as cost, time, yield, safety, and environmental impact.

References

Validating the Binding Mode of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine through Mutagenesis Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding mode of a small molecule, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, with a hypothetical protein target, Protein Kinase X (PKX). The methodologies outlined here, supported by hypothetical experimental data, serve as a blueprint for researchers seeking to elucidate protein-ligand interactions through site-directed mutagenesis and biophysical binding assays.

Introduction

This compound is a thiazole derivative, a class of compounds known for a wide range of biological activities, including potential anticancer and antimicrobial effects.[1][2][3] Understanding the precise binding mode of such compounds to their protein targets is crucial for structure-based drug design and optimization. This guide details a hypothetical study to validate a predicted binding mode of this compound to PKX, a kinase implicated in a cancer-related signaling pathway. The study involves mutating key putative binding site residues in PKX and quantifying the impact of these mutations on binding affinity using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Experimental Protocols

Site-Directed Mutagenesis

The introduction of specific point mutations in the gene encoding for PKX is a critical first step. This allows for the expression of mutant proteins where key residues hypothesized to interact with this compound are altered.

Protocol: A standard site-directed mutagenesis protocol, such as the QuikChange PCR method, can be employed.[4][5][6][7]

  • Primer Design: Design mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[4][7]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the wild-type PKX expression plasmid as the template and the designed mutagenic primers. The cycling conditions typically include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[5][7]

  • Parental DNA Digestion: The PCR product is treated with the DpnI restriction enzyme to digest the methylated, non-mutated parental plasmid DNA, leaving the newly synthesized, mutated plasmid.[4][8]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for propagation.[8]

  • Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation through DNA sequencing.

Protein Expression and Purification

Wild-type and mutant PKX proteins are then expressed and purified to be used in the binding assays. A common method involves expressing the protein in E. coli with an affinity tag (e.g., His-tag) for simplified purification.

Protocol:

  • Transformation: Transform the verified wild-type and mutant PKX plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the bacterial cultures to a suitable optical density and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a suitable lysis buffer.

  • Affinity Chromatography: Purify the protein from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) resin, which binds to the His-tag.

  • Further Purification: If necessary, perform further purification steps like size-exclusion chromatography to obtain a highly pure protein preparation.

  • Quality Control: Verify the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10][11][12]

Protocol: [9][10][11][12][13]

  • Sample Preparation: Dialyze both the protein (wild-type or mutant PKX) and the ligand (this compound) extensively against the same buffer to minimize buffer mismatch effects.[10][11][13] A typical buffer would be 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP.[12]

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions.[9][11]

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.

    • Load the ligand solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.[10][12]

  • Data Analysis: The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (in this case, the small molecule) to a ligand (the protein) immobilized on a sensor chip.[14][15][16][17] It provides kinetic data (association and dissociation rate constants, kon and koff) and the equilibrium dissociation constant (Kd).

Protocol: [14][15][16][17]

  • Chip Immobilization: Immobilize the purified wild-type or mutant PKX protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

  • SPR Measurement:

    • Inject the different concentrations of the small molecule over the sensor chip surface containing the immobilized protein.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the ITC and SPR experiments. These data illustrate how mutations in the putative binding site of PKX can affect the binding affinity of this compound.

Table 1: Hypothetical ITC Data for the Binding of this compound to Wild-Type and Mutant PKX

ProteinKd (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Wild-Type PKX1.2 ± 0.21.05 ± 0.05-8.5 ± 0.3-1.5 ± 0.4
PKX (Y156A)58.7 ± 4.50.98 ± 0.08-2.1 ± 0.5-5.2 ± 0.6
PKX (V83L)25.3 ± 2.11.02 ± 0.06-4.3 ± 0.4-3.8 ± 0.5
PKX (D210N)1.5 ± 0.31.01 ± 0.04-8.2 ± 0.2-1.7 ± 0.3

In this hypothetical data, the Y156A and V83L mutations significantly decrease the binding affinity (increase Kd), suggesting that these residues are critical for binding. The D210N mutation, however, has a negligible effect, indicating it is likely not directly involved in the interaction.

Table 2: Hypothetical SPR Data for the Binding of this compound to Wild-Type and Mutant PKX

Proteinkon (103 M-1s-1)koff (10-3 s-1)Kd (µM)
Wild-Type PKX5.2 ± 0.46.2 ± 0.51.2
PKX (Y156A)0.8 ± 0.247.1 ± 3.858.9
PKX (V83L)1.5 ± 0.338.0 ± 2.925.3
PKX (D210N)5.0 ± 0.57.3 ± 0.61.5

The hypothetical SPR data corroborate the ITC results. The Y156A and V83L mutations lead to a faster dissociation rate (increased koff) and a slower association rate (decreased kon), resulting in a weaker binding affinity.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway involving PKX.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_binding Binding Assays pcr PCR with Mutagenic Primers dpni DpnI Digestion pcr->dpni transform_mut Transformation dpni->transform_mut verify Sequence Verification transform_mut->verify express Protein Expression verify->express purify Affinity & Size-Exclusion Chromatography express->purify itc Isothermal Titration Calorimetry (ITC) purify->itc spr Surface Plasmon Resonance (SPR) purify->spr data_analysis_itc Thermodynamic Data (Kd, ΔH, n) itc->data_analysis_itc data_analysis_spr Kinetic & Affinity Data (kon, koff, Kd) spr->data_analysis_spr

Caption: Experimental workflow for validating the binding mode through mutagenesis and biophysical assays.

signaling_pathway cluster_pathway Hypothetical PKX Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PKX Protein Kinase X (PKX) Rec->PKX activates Substrate Downstream Substrate PKX->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation Ligand 4-(4-Methoxyphenyl)- 1,3-thiazol-2-amine Ligand->PKX inhibits

Caption: Hypothetical signaling pathway showing the role of PKX and its inhibition.

Conclusion

This guide outlines a robust, albeit hypothetical, approach to validate the binding mode of this compound to a putative target, Protein Kinase X. By combining site-directed mutagenesis with quantitative biophysical techniques like ITC and SPR, researchers can gain detailed insights into the molecular interactions driving ligand binding. The presented data, though illustrative, highlight how such studies can pinpoint critical residues for binding, thereby informing future drug discovery and development efforts. The provided protocols and visualizations serve as a practical resource for scientists engaged in the characterization of protein-ligand interactions.

References

comparative study of the corrosion inhibition efficiency of different thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the corrosion inhibition efficiency of various thiazole derivatives, supported by experimental data from recent studies. Thiazole and its derivatives have emerged as a significant class of organic corrosion inhibitors due to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their structure, which facilitate strong adsorption on metal surfaces.[1][2]

This comparative guide synthesizes data from multiple studies to offer a comprehensive overview of the performance of different thiazole derivatives in mitigating the corrosion of steel in acidic environments. The inhibition efficiency is influenced by the molecular structure of the derivative, the corrosive medium, and the operating temperature.[3][4]

Comparative Performance of Thiazole Derivatives

The corrosion inhibition efficiency of several thiazole derivatives has been evaluated using various electrochemical techniques. The following table summarizes the key performance indicators from different studies, providing a direct comparison of their effectiveness. The data highlights that the inhibition efficiency generally increases with the concentration of the inhibitor.[5][6][7]

InhibitorCorrosive MediumMetalConcentrationInhibition Efficiency (IE%)Corrosion Current Density (i_corr) (μA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Reference
2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT)1 M HClMild Steel500 ppm98.1--[4]
2-Amino-4-phenylthiazole (APT)1 M HClMild Steel500 ppm94.74--[4]
5-phenylazo-2-thioxo-thiazolidin-4-one1 M H₂SO₄C-Steel-Increases with concentrationCathode more polarized-[3]
Thiazole Derivative (TBZ1)1 M HClMild Steel10⁻³ M>90-Increased with concentration[6]
Thiazole Derivative (TBZ2)1 M HClMild Steel10⁻³ M>90-Increased with concentration[6]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)0.5 M H₂SO₄Mild Steel-Increases with concentration--[5]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2)0.5 M H₂SO₄Mild Steel-Increases with concentration--[5]

Experimental Methodologies

The data presented in this guide is based on established electrochemical and weight loss methods for evaluating corrosion inhibition efficiency.

Weight Loss Method

This gravimetric technique involves immersing a pre-weighed metal coupon into the corrosive solution with and without the inhibitor for a specific duration and temperature.[4][8] The weight loss is then used to calculate the corrosion rate and the inhibition efficiency using the following formulas:

  • Corrosion Rate (CR) : CR = (Weight Loss) / (Surface Area × Time)

  • Inhibition Efficiency (IE%) : IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Measurements

Electrochemical studies are performed using a three-electrode cell assembly with the metal as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: This technique involves scanning the potential to obtain Tafel plots. The corrosion current density (i_corr) is determined by extrapolating the cathodic and anodic Tafel lines to the corrosion potential (E_corr).[3][6] The inhibition efficiency is calculated as: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the open circuit potential (OCP) over a range of frequencies. The charge transfer resistance (R_ct) is obtained from the Nyquist plots.[6] The inhibition efficiency is calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Diagrams and Workflows

To visually represent the processes involved in evaluating corrosion inhibitors, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Metal_Coupon Metal Coupon (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Coupon->Polishing Cleaning Degreasing & Cleaning (Acetone, Distilled Water) Polishing->Cleaning Drying Drying Cleaning->Drying Immersion Immersion of Coupon Drying->Immersion Corrosive_Solution Corrosive Medium (e.g., 1 M HCl) Inhibitor_Addition Addition of Thiazole Derivative Corrosive_Solution->Inhibitor_Addition Inhibitor_Addition->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical Data_Analysis Data Analysis (IE%, i_corr, R_ct) Weight_Loss->Data_Analysis Electrochemical->Data_Analysis

Caption: Experimental workflow for evaluating corrosion inhibition efficiency.

Logical_Comparison cluster_inhibitors Thiazole Derivatives cluster_parameters Performance Metrics Inhibitor_A Derivative A Comparative_Study Comparative Study Inhibitor_A->Comparative_Study Inhibitor_B Derivative B Inhibitor_B->Comparative_Study Inhibitor_C Derivative C Inhibitor_C->Comparative_Study IE Inhibition Efficiency (%) icorr Corrosion Current (i_corr) Rct Charge Transfer Resistance (R_ct) Comparative_Study->IE compares Comparative_Study->icorr compares Comparative_Study->Rct compares

Caption: Logical relationship in a comparative study of corrosion inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine was not located in the initial search. The following disposal procedures are based on information for structurally similar thiazole compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental responsibility. For this compound, it should be treated as a hazardous waste and disposed of accordingly.

Key Disposal and Safety Information

The following table summarizes essential information for the safe handling and disposal of this compound waste.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste. Must be classified in accordance with local, regional, and national regulations.[1][2][3][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[5][6][7]
Container Requirements Use a clean, dry, chemically compatible, and sealable container. Keep tightly closed in a cool, dry, well-ventilated area. The original container is often the best option.[1][6][7][8][9]
Spill Cleanup Avoid generating dust. Use dry clean-up procedures. For small spills, dampen the solid material with 60-70% ethanol before transferring to a suitable container. All cleanup materials should be treated as hazardous waste.[5][9][10]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses/goggles, and a lab coat. If dust is present, use a respirator.[1][2][5][11]
Prohibited Actions Do not mix with other waste. Do not dispose of in sinks or drains.[5][7][12]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all unused or expired this compound as hazardous waste.

  • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[12]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][11]

  • If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

3. Container Management:

  • Place the waste in a designated, compatible, and clearly labeled hazardous waste container.[1][9] The label should include the full chemical name: "this compound".

  • Ensure the container is in good condition, free from leaks, and has a secure, screw-top lid.[9]

  • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6][8]

4. Spill and Contamination Cleanup:

  • In the event of a spill, avoid breathing in any dust.[5]

  • For solid spills, carefully sweep up the material and place it in the hazardous waste container.[5] Consider dampening the material with 60-70% ethanol to minimize dust generation.[10]

  • Any materials used for cleanup, such as absorbent pads, paper towels, and contaminated PPE, must also be disposed of as hazardous waste.[9]

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.

  • The final disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Material is designated as waste assess_hazard Is the material this compound? start->assess_hazard wear_ppe Wear appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if dust) assess_hazard->wear_ppe Yes contain_waste Place waste in a designated, compatible, and sealed container. wear_ppe->contain_waste label_waste Label container with full chemical name and hazard warnings. contain_waste->label_waste store_waste Store in a cool, dry, well-ventilated satellite accumulation area. label_waste->store_waste contact_ehs Contact institutional EHS for pickup. store_waste->contact_ehs professional_disposal Arrange for disposal by a licensed hazardous waste contractor. contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and operational guidance for the handling and disposal of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. Adherence to these procedures is essential to ensure personal safety and mitigate environmental risk. The following information is based on the hazardous properties of structurally similar compounds and established best practices for laboratory safety.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes recommended PPE for handling this compound, with quantitative data estimated from structurally related compounds, such as anisole and aminothiazole derivatives, to guide glove selection.

PPE CategoryItemStandard/SpecificationPurposeQuantitative Data (Estimated Breakthrough Time)
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.N/A
Face ShieldWorn over safety gogglesRecommended for bulk handling or when there is a significant risk of splashing.N/A
Hand Protection Nitrile GlovesDisposable, powder-freeProtection against incidental contact.[1]> 30 minutes (splash contact)[2][3]
Viton® GlovesRecommended for prolonged or direct contact.[1]> 480 minutes[1]
Body Protection Laboratory CoatLong-sleeved, chemically resistantProtects skin and personal clothing from contamination.N/A
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation.N/A

Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Handling Preparations:

  • Familiarization: All personnel must review the Safety Data Sheet (SDS) for this compound or a structurally similar one before commencing any work.

  • Area Designation: Conduct all weighing and solution preparation in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

2. Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.

  • Hygiene: After handling, thoroughly wash hands and forearms with soap and water. Do not eat, drink, or smoke in the laboratory.[5]

3. Post-Handling and Storage:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 60-70% ethanol) followed by soap and water.[6]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent paper, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound Waste."

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Include the date the waste was first added and the name of the responsible researcher or laboratory.

3. Storage of Waste:

  • Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Utilize secondary containment to prevent spills.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[7]

  • All disposal activities must comply with local, state, and federal regulations.[4][8]

Visual Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling Chemical check_procedure What is the handling procedure? start->check_procedure weighing Weighing Powder check_procedure->weighing Powder Handling solution_prep Solution Preparation check_procedure->solution_prep Liquid Handling respirator Wear N95 Respirator in Fume Hood weighing->respirator goggles Wear Safety Goggles weighing->goggles lab_coat Wear Lab Coat weighing->lab_coat nitrile_gloves Wear Nitrile Gloves weighing->nitrile_gloves incidental_contact Incidental Contact solution_prep->incidental_contact Potential for incidental splash prolonged_contact Prolonged Contact solution_prep->prolonged_contact Potential for prolonged contact solution_prep->goggles solution_prep->lab_coat face_shield Wear Face Shield over Goggles solution_prep->face_shield Bulk quantities or significant splash risk incidental_contact->nitrile_gloves viton_gloves Wear Viton Gloves prolonged_contact->viton_gloves

Caption: PPE Selection Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.